molecular formula C10H14N2O B13567158 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Cat. No.: B13567158
M. Wt: 178.23 g/mol
InChI Key: ZAPCGNVVVMRSJB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Methoxy-2-(pyrrolidin-2-yl)pyridine (CAS 1337281-48-7) is a chemical compound with the molecular formula C10H14N2O and a molecular weight of 178.23 g/mol . Its structure features a pyridine ring, a common motif in medicinal chemistry, linked to a pyrrolidine ring. The pyrrolidine scaffold is a saturated five-membered nitrogen heterocycle that is highly valued in drug discovery for its three-dimensional coverage and ability to influence key physicochemical parameters of drug candidates, such as solubility and lipophilicity . Research into analogous compounds highlights the potential of such structures in various therapeutic areas . This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C10H14N2O

Molecular Weight

178.23 g/mol

IUPAC Name

4-methoxy-2-pyrrolidin-2-ylpyridine

InChI

InChI=1S/C10H14N2O/c1-13-8-4-6-12-10(7-8)9-3-2-5-11-9/h4,6-7,9,11H,2-3,5H2,1H3

InChI Key

ZAPCGNVVVMRSJB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=NC=C1)C2CCCN2

Origin of Product

United States

Foundational & Exploratory

The Definitive Guide to the Structural Elucidation of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine: A Technical Guide for Researchers

Author: BenchChem Technical Support Team. Date: March 2026

This in-depth technical guide provides a comprehensive, step-by-step methodology for the complete structural elucidation of the novel heterocyclic compound, 4-Methoxy-2-(pyrrolidin-2-yl)pyridine. Designed for researchers, scientists, and professionals in drug development, this document moves beyond a simple listing of procedures. It delves into the rationale behind each analytical choice, creating a self-validating workflow that ensures the unequivocal confirmation of the molecular structure. Our approach is grounded in the fundamental principles of spectroscopic analysis, integrating one- and two-dimensional Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy to build a cohesive and irrefutable structural assignment.

Introduction: Unveiling a Novel Scaffold

The synthesis of novel heterocyclic compounds is a cornerstone of modern medicinal chemistry. The molecule 4-Methoxy-2-(pyrrolidin-2-yl)pyridine presents an interesting scaffold, combining the electron-rich, six-membered aromatic pyridine ring with a five-membered saturated pyrrolidine ring. This unique combination of a flat, aromatic system and a flexible, chiral, saturated ring suggests potential for diverse biological activities. Accurate and unambiguous structural verification is the first critical step in understanding the potential of this new chemical entity. This guide will systematically deconstruct the molecule's spectroscopic "fingerprint" to arrive at a definitive structural assignment.

The Analytical Blueprint: A Multi-faceted Approach to Structure Confirmation

The structural elucidation of an unknown compound is akin to solving a complex puzzle. Each piece of spectroscopic data provides a unique clue, and only by assembling all the pieces can the full picture be revealed. Our strategy employs a logical progression of analytical techniques, each building upon the information provided by the last.

Structure_Elucidation_Workflow cluster_0 Initial Characterization cluster_1 Core Structure & Connectivity cluster_2 Final Confirmation MS Mass Spectrometry (MS) Determine Molecular Weight & Formula NMR_1D 1D NMR Spectroscopy (¹H, ¹³C, DEPT) Proton & Carbon Environments MS->NMR_1D Provides Molecular Formula IR Infrared (IR) Spectroscopy Identify Functional Groups IR->NMR_1D Confirms Functional Groups NMR_2D 2D NMR Spectroscopy (COSY, HSQC, HMBC) Establish Connectivity NMR_1D->NMR_2D Assigns Proton & Carbon Signals Structure Final Structure Confirmation Integration of All Data NMR_2D->Structure Confirms Bond Connectivity

Caption: A logical workflow for the structural elucidation of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, starting with initial characterization and culminating in final structure confirmation.

Mass Spectrometry: Determining the Molecular Blueprint

Mass spectrometry is the first port of call in any structural elucidation workflow, as it provides the fundamental information of molecular weight and, with high-resolution instruments, the molecular formula.[1][2]

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

  • Instrumentation: A time-of-flight (TOF) or Orbitrap mass spectrometer is preferred for its high mass accuracy.

  • Ionization Mode: Electrospray Ionization (ESI) is a soft ionization technique suitable for this polar molecule and will likely produce a strong protonated molecular ion [M+H]⁺.

  • Sample Preparation: The compound is dissolved in a suitable solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL.

  • Data Acquisition: The instrument is set to positive ion mode, and the mass range is scanned from m/z 50 to 500.

Predicted Data and Interpretation

For 4-Methoxy-2-(pyrrolidin-2-yl)pyridine (C₁₀H₁₄N₂O), the predicted mass spectral data is as follows:

ParameterPredicted Value
Molecular Formula C₁₀H₁₄N₂O
Monoisotopic Mass 178.1106 g/mol
[M+H]⁺ (High Resolution) 179.1182

The observation of a protonated molecular ion at m/z 179.1182 would strongly support the proposed molecular formula.

Fragmentation Analysis

Tandem mass spectrometry (MS/MS) of the [M+H]⁺ ion would provide valuable structural information. Key predicted fragmentation pathways include:

  • Loss of the pyrrolidine ring: A characteristic fragmentation of 2-substituted pyridines is the cleavage of the bond between the pyridine ring and the substituent.[3] This would result in a fragment corresponding to the protonated 4-methoxypyridine.

  • Fragmentation of the pyrrolidine ring: The saturated pyrrolidine ring can undergo ring-opening and subsequent fragmentation.

MS_Fragmentation M [M+H]⁺ m/z = 179.1182 Frag1 [M - C₄H₈N]⁺ m/z = 108.0444 (Protonated 4-methoxypyridine) M->Frag1 Loss of pyrrolidine Frag2 [C₅H₁₀N]⁺ m/z = 84.0813 (Pyrrolidinyl fragment) M->Frag2 Cleavage at C2-pyrrolidine bond

Caption: Predicted major fragmentation pathways for the [M+H]⁺ ion of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine in MS/MS analysis.

Infrared (IR) Spectroscopy: Identifying the Functional Groups

Infrared spectroscopy is a rapid and non-destructive technique that provides information about the functional groups present in a molecule.[4]

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

  • Instrumentation: A Fourier-transform infrared (FT-IR) spectrometer equipped with an ATR accessory.

  • Sample Preparation: A small amount of the neat sample (liquid or solid) is placed directly on the ATR crystal.

  • Data Acquisition: The spectrum is typically recorded from 4000 to 400 cm⁻¹.

Predicted Data and Interpretation

The IR spectrum of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine is expected to show characteristic absorption bands for its constituent functional groups.

Wavenumber (cm⁻¹)Vibration TypeFunctional Group
~3350-3250N-H stretchSecondary amine (pyrrolidine)[5]
~3100-3000C-H stretch (sp²)Aromatic C-H (pyridine)
~2960-2850C-H stretch (sp³)Aliphatic C-H (pyrrolidine and methoxy)[5]
~1600, ~1500C=C and C=N stretchPyridine ring vibrations[6][7]
~1250C-O stretch (asymmetric)Aryl-alkyl ether (methoxy)
~1050C-O stretch (symmetric)Aryl-alkyl ether (methoxy)
~1100C-N stretchPyrrolidine

The presence of these bands would provide strong evidence for the key functional groups within the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Structure Elucidation

NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule in solution.[8] A combination of 1D (¹H, ¹³C, DEPT) and 2D (COSY, HSQC, HMBC) experiments will allow for the complete assignment of all proton and carbon signals and establish the connectivity of the atoms.

Experimental Protocol: NMR Spectroscopy

  • Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion.

  • Sample Preparation: Approximately 5-10 mg of the sample is dissolved in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) containing a small amount of tetramethylsilane (TMS) as an internal reference (0 ppm).

  • Experiments: A standard suite of experiments should be performed: ¹H, ¹³C, DEPT-135, COSY, HSQC, and HMBC.

¹H NMR Spectroscopy: Mapping the Proton Environment

The ¹H NMR spectrum provides information about the number of different types of protons, their chemical environment, and their connectivity through spin-spin coupling.

Predicted ¹H NMR Data (in CDCl₃)

Proton LabelPredicted Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)
H-6 (pyridine)~8.1d1H~5.0
H-5 (pyridine)~6.7dd1H~5.0, 2.5
H-3 (pyridine)~6.6d1H~2.5
H-2' (pyrrolidine)~4.2t1H~8.0
OCH₃~3.8s3H-
H-5'a (pyrrolidine)~3.3m1H-
H-5'b (pyrrolidine)~2.9m1H-
H-3'a (pyrrolidine)~2.1m1H-
H-3'b (pyrrolidine)~1.9m1H-
H-4' (pyrrolidine)~1.8m2H-
N-H (pyrrolidine)broads1H-

Interpretation:

  • The three protons on the pyridine ring are expected in the aromatic region, with H-6 being the most downfield due to its proximity to the nitrogen atom.

  • The methoxy protons will appear as a sharp singlet around 3.8 ppm.

  • The protons on the pyrrolidine ring will be in the aliphatic region and will likely show complex splitting patterns due to diastereotopicity and coupling to each other.

¹³C NMR and DEPT Spectroscopy: Unveiling the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of unique carbon atoms in the molecule. The DEPT-135 experiment is crucial for differentiating between CH, CH₂, and CH₃ groups.[9][10]

Predicted ¹³C NMR and DEPT-135 Data (in CDCl₃)

Carbon LabelPredicted Chemical Shift (δ, ppm)DEPT-135 Phase
C-2 (pyridine)~164Quaternary (absent)
C-4 (pyridine)~162Quaternary (absent)
C-6 (pyridine)~148CH (positive)
C-5 (pyridine)~108CH (positive)
C-3 (pyridine)~105CH (positive)
C-2' (pyrrolidine)~60CH (positive)
OCH₃~55CH₃ (positive)
C-5' (pyrrolidine)~46CH₂ (negative)
C-3' (pyrrolidine)~35CH₂ (negative)
C-4' (pyrrolidine)~25CH₂ (negative)

Interpretation:

  • The pyridine carbons will be in the downfield region, with the carbons attached to the nitrogen and methoxy group (C-2 and C-4) being the most deshielded and appearing as quaternary carbons in the DEPT-135 spectrum.

  • The pyrrolidine carbons will be in the aliphatic region. The DEPT-135 spectrum will clearly distinguish the CH carbon (C-2') from the three CH₂ carbons.

2D NMR Spectroscopy: Connecting the Pieces

2D NMR experiments are essential for unambiguously connecting the protons and carbons within the molecular framework.[11][12][13]

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other (typically through 2 or 3 bonds).

Predicted COSY Correlations:

  • A correlation between H-5 and H-6 on the pyridine ring.

  • A correlation between H-5 and H-3 on the pyridine ring.

  • A network of correlations between the protons on the pyrrolidine ring (H-2', H-3', H-4', and H-5').

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton with the carbon to which it is directly attached.

Predicted HSQC Correlations:

  • H-6 with C-6

  • H-5 with C-5

  • H-3 with C-3

  • H-2' with C-2'

  • OCH₃ with the methoxy carbon

  • The pyrrolidine CH₂ protons with their respective carbons.

HMBC (Heteronuclear Multiple Bond Correlation): This is arguably the most informative 2D experiment for structure elucidation, as it shows correlations between protons and carbons that are 2 or 3 bonds away.

Predicted Key HMBC Correlations:

  • H-6 (pyridine) to C-2 and C-4 of the pyridine ring.

  • H-3 (pyridine) to C-2 and C-5 of the pyridine ring.

  • OCH₃ protons to C-4 of the pyridine ring, confirming the position of the methoxy group.

  • H-2' (pyrrolidine) to C-2 and C-3 of the pyridine ring, confirming the attachment of the pyrrolidine ring to C-2 of the pyridine.

  • H-2' (pyrrolidine) to C-3' and C-5' of the pyrrolidine ring.

HMBC_Correlations cluster_pyridine Pyridine Ring cluster_pyrrolidine Pyrrolidine Ring C2 C-2 C3 C-3 C4 C-4 C5 C-5 C6 C-6 H3 H-3 H3->C2 H3->C5 H5 H-5 H6 H-6 H6->C2 H6->C4 OCH3 OCH₃ OCH3->C4 C2_prime C-2' C3_prime C-3' C5_prime C-5' H2_prime H-2' H2_prime->C2 H2_prime->C3 H2_prime->C3_prime H2_prime->C5_prime

Caption: Key predicted HMBC correlations for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, which are crucial for establishing the connectivity between the two ring systems and the methoxy group.

Conclusion: A Confirmed Molecular Structure

By systematically acquiring and interpreting the data from Mass Spectrometry, Infrared Spectroscopy, and a comprehensive suite of 1D and 2D NMR experiments, the structure of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine can be unequivocally confirmed. The integration of these techniques provides a self-validating workflow where the findings from one method are corroborated by the others. This rigorous approach to structural elucidation is fundamental to advancing drug discovery and development, ensuring that the molecular entities being investigated are precisely what they are intended to be.

References

  • Studies on the Infrared Spectra of Heterocyclic Compounds. IV. Infrared Spectra of Monosubstituted Pyridine Derivatives. (n.d.). J-Stage. Retrieved from [Link]

  • Infrared Spectrum of Gaseous 3-Pyrroline and Pyrrolidine and Overtone Spectrum of 3-Pyrroline. (1992, June 3). DTIC. Retrieved from [Link]

  • Infrared Spectral Study of Metal-Pyridine, -Substituted Pyridine, and -Quinoline Complexes in the 667-150 Cm-1 Region. (n.d.). ACS Publications. Retrieved from [Link]

  • Infrared spectroscopy of neutral and cationic pyrrolidine monomer in supersonic jet. (2020, November 12). ResearchGate. Retrieved from [Link]

  • Facile Access to α-Aryl Substituted Pyrrolidines. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link]

  • 4-Methoxypyridine. (n.d.). PubChem. Retrieved from [Link]

  • Broadband two dimensional infrared spectroscopy of cyclic amide 2-Pyrrolidinone. (n.d.). AIP Publishing. Retrieved from [Link]

  • Infrared Spectra of 2-Amino Pyridine and its Addition Compounds with Certain Inorganic Halides. (n.d.). CHIMIA. Retrieved from [Link]

  • 3.2: IR Spectroscopy. (2019, July 24). Chemistry LibreTexts. Retrieved from [Link]

  • Fragmentation reactions of doubly charged ions of nitrogenous heterocyclic aromatic compounds. (n.d.). ACS Publications. Retrieved from [Link]

  • THE VIBRATIONAL SPECTRA OF PYRIDINE, PYRIDINE-4-d, PYRIDINE-2,6-d2, AND PYRIDINE-3,5-d2. (n.d.). Canadian Science Publishing. Retrieved from [Link]

  • Structure elucidation of Nicotine. (n.d.). Retrieved from [Link]

  • Nicotine. (n.d.). Centurion University. Retrieved from [Link]

  • Mass Spectrometry of Heterocyclic Compounds: Benzo[b]pyrazolo[3,4-b]-1,6-naphthyridines. (2016, August 10). OMICS International. Retrieved from [Link]

  • 13C NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • The configuration of nicotine. A nuclear magnetic resonance study. (n.d.). ACS Publications. Retrieved from [Link]

  • Structure of nicotine and 1 H NMR spectra of nicotine (20 mg/mL) in D 2... (n.d.). ResearchGate. Retrieved from [Link]

  • Structure and properties of Nicotine. (n.d.). Retrieved from [Link]

  • Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. (n.d.). ResearchGate. Retrieved from [Link]

  • NMR Spectroscopy. (n.d.). Retrieved from [Link]

  • Pyrrolidine. (n.d.). NIST WebBook. Retrieved from [Link]

  • DEPT 13 C-NMR Spectra. (n.d.). Retrieved from [Link]

  • 2-Pyrrolidone. (n.d.). SpectraBase. Retrieved from [Link]

  • An Organic Chemistry Honors Option Focus on 13C Chemical Shift Studies for Substituted Benzenes and 4-Substitued Pyridines. (n.d.). ChemRxiv. Retrieved from [Link]

  • Mass Spectral Fragmentation Modes of Some New Pyrimidinethiones, Thiazolo[3,2-a]Pyrimidines and Bis-Pyrimidines. (n.d.). Scientific & Academic Publishing. Retrieved from [Link]

  • The DEPTQ+ Experiment: Leveling the DEPT Signal Intensities and Clean Spectral Editing for Determining CHn Multiplicities. (n.d.). PMC. Retrieved from [Link]

  • Fragmentation Mechanisms. (n.d.). University of Colorado Boulder. Retrieved from [Link]

  • Fragmentation (mass spectrometry). (n.d.). Wikipedia. Retrieved from [Link]

  • Basic 1H- and 13C-NMR Spectroscopy. (n.d.). Elsevier. Retrieved from [Link]

  • 13C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. (n.d.). Semantic Scholar. Retrieved from [Link]

  • The COSY and HMBC correlations are referenced according to the pairs of... (n.d.). ResearchGate. Retrieved from [Link]

  • Key 2D NMR correlations of compound 1: (A) The ¹H-¹H COSY and HMBC... (n.d.). ResearchGate. Retrieved from [Link]

  • Pyrrolidine synthesis via ring contraction of pyridines. (n.d.). PMC. Retrieved from [Link]

    • Common 2D (COSY, HSQC, HMBC). (n.d.). SDSU NMR Facility. Retrieved from [Link]

  • 2D NMR Spectroscopy: COSY, HSQC (HMQC) and HMBC. (2020, August 10). YouTube. Retrieved from [Link]

  • Inverse Heteronuclear Correlation - 2D NMR Experiments. (2019, November 4). AZoM. Retrieved from [Link]

Sources

Architecting Subtype-Selective nAChR Ligands: A Technical Guide to 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The rational design of neurotherapeutics relies heavily on tuning the electronic and steric properties of core pharmacophores. 4-Methoxy-2-(pyrrolidin-2-yl)pyridine (Chemical Formula: C₁₀H₁₄N₂O) is a highly specialized building block utilized in the synthesis of biologically active moieties, particularly ligands targeting neuronal nicotinic acetylcholine receptors (nAChRs)[1]. While its specific CAS registry number remains elusive in standard commercial catalogs due to its bespoke nature, its structural framework is a critical evolution of known nAChR agonists like A-84543[2]. This whitepaper dissects the structural rationale, synthetic methodology, and pharmacological validation of this pyridine-pyrrolidine derivative from the perspective of a Senior Application Scientist.

Section 1: Structural Rationale & Electronic Tuning

The classic nAChR pharmacophore requires two essential components: a protonated nitrogen (acting as a hydrogen bond donor) and a hydrogen bond acceptor, optimally separated by a distance of approximately 5.5 Å[3]. In 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, the pyrrolidine nitrogen serves as the protonated donor in physiological conditions, while the pyridine nitrogen acts as the acceptor.

The strategic placement of a methoxy group at the 4-position of the pyridine ring is not arbitrary. The methoxy group exerts a strong +M (mesomeric) electron-donating effect. This electron density is pushed into the pyridine ring, significantly increasing the basicity and electron density of the adjacent pyridine nitrogen. Causality: By increasing the electron density at the pyridine nitrogen, it becomes a much stronger hydrogen bond acceptor. This electronic tuning drastically alters binding affinity and subtype selectivity, often favoring α4β2 over α3β4 receptors by enhancing interactions with key backbone residues (e.g., Trp149) in the binding pocket[2].

Physicochemical Profiling

To predict the pharmacokinetic viability of this scaffold, we must evaluate its physicochemical properties. The data below highlights its suitability for central nervous system (CNS) penetration.

PropertyValuePharmacokinetic Rationale
Molecular Formula C₁₀H₁₄N₂OCore pyridine-pyrrolidine scaffold.
Molecular Weight 178.23 g/mol Highly ligand-efficient (< 300 Da), ideal for BBB transit.
Calculated LogP ~1.8Optimal lipophilicity for passive diffusion into the CNS.
H-Bond Donors 1Essential for anchoring to the receptor's binding pocket.
H-Bond Acceptors 2Enhances interactions with the receptor backbone.

Section 2: De Novo Synthesis via Asymmetric Negishi Cross-Coupling

Direct C-H functionalization or classical coupling of pyrrolidines often results in the racemization of the critical C2 stereocenter. To maintain stereochemical integrity, an asymmetric Negishi cross-coupling approach is the gold standard[4]. This protocol ensures high enantiomeric excess (ee) by utilizing a configurationally stable organozinc intermediate.

Step-by-Step Synthetic Protocol
  • Asymmetric Lithiation: Dissolve N-Boc-pyrrolidine in anhydrous diethyl ether at -78°C. Add sec-butyllithium (s-BuLi) and (-)-sparteine.

    • Causality: (-)-sparteine acts as a chiral ligand, coordinating the lithium ion and directing the deprotonation exclusively to one enantiotopic proton at the C2 position, ensuring strict stereocontrol.

  • Transmetalation: Introduce anhydrous ZnCl₂ to the reaction mixture, allowing it to warm slightly.

    • Causality: Organolithium species are highly reactive and prone to racemization. Transmetalation to zinc creates a configurationally stable organozinc reagent that safely preserves the stereocenter for the subsequent coupling step[4].

  • Cross-Coupling: Add 2-bromo-4-methoxypyridine and a catalytic amount of Pd(PPh₃)₄. Heat the reaction to 50°C.

    • Causality: The palladium catalyst facilitates the oxidative addition into the C-Br bond of the pyridine, followed by transmetalation with the organozinc species, and finally reductive elimination to forge the C-C bond between the heterocycles.

  • Deprotection: Isolate the intermediate and treat with Trifluoroacetic acid (TFA) in Dichloromethane (DCM) at room temperature for 2 hours, followed by a basic workup.

    • Causality: TFA efficiently cleaves the Boc protecting group, liberating the secondary amine required for receptor binding.

Synthesis A N-Boc-Pyrrolidine B Asymmetric Lithiation (s-BuLi, (-)-sparteine) A->B C Transmetalation (ZnCl2) B->C D Negishi Cross-Coupling (2-Bromo-4-methoxypyridine, Pd cat.) C->D E Boc Deprotection (TFA / DCM) D->E F 4-Methoxy-2-(pyrrolidin-2-yl)pyridine E->F

Fig 1. Stereoselective Negishi cross-coupling synthetic workflow.

Section 3: Pharmacological Validation & Receptor Activation

To validate the efficacy of the synthesized ligand, a self-validating pharmacological assay must be employed. The standard is a competitive binding assay utilizing [³H]-epibatidine[3].

Assay Protocol
  • Incubate rat cerebral cortical tissue homogenates (expressing native nAChRs) with a fixed concentration of[³H]-epibatidine.

  • Introduce the synthesized 4-Methoxy-2-(pyrrolidin-2-yl)pyridine at varying concentrations (10⁻¹⁰ to 10⁻⁴ M).

  • Measure the displacement of the radioligand to calculate the Ki value.

  • Causality: Epibatidine is a non-selective, high-affinity nAChR agonist. By measuring our compound's ability to competitively displace it, we generate a highly accurate, quantitative measure of binding affinity. A lower Ki indicates that the 4-methoxy electronic tuning successfully enhanced receptor anchoring[3].

Pathway L Ligand Binding (Orthosteric Site) C Receptor Conformational Change (α4β2) L->C I Ion Channel Opening (Na+ / Ca2+ Influx) C->I D Membrane Depolarization I->D N Neurotransmitter Release (Dopamine / ACh) D->N

Fig 2. Downstream signaling pathway upon nAChR activation.

Section 4: Analytical Characterization Protocol

A self-validating analytical system ensures the structural and stereochemical integrity of the final synthesized product.

  • LC-HRMS (Liquid Chromatography-High Resolution Mass Spectrometry): Utilized to confirm the exact mass. The theoretical [M+H]⁺ is 179.1184.

    • Causality: Confirms the successful cross-coupling and the absence of heavy metal (Pd/Zn) adducts.

  • ¹H NMR (400 MHz, CDCl₃): Key diagnostic peaks include a singlet at ~3.8 ppm integrating to 3 protons (the 4-methoxy group) and a complex multiplet at ~4.1 ppm for the C2 methine proton of the pyrrolidine ring.

  • Chiral HPLC: Run on a Daicel Chiralpak AD-H column.

    • Causality: Essential to verify that the Negishi transmetalation successfully prevented racemization, confirming an enantiomeric excess (ee) of >95%[4].

References

  • Source: exsyncorp.
  • Title: Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)
  • Source: nih.
  • Source: nih.

Sources

Biological Activity and Pharmacological Profiling of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine: A Versatile Building Block in Drug Discovery

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

In modern drug discovery, the identification of versatile, highly tunable pharmacophores is critical for accelerating lead optimization. 4-Methoxy-2-(pyrrolidin-2-yl)pyridine represents a privileged scaffold—a structural isomer of the well-known tobacco alkaloid nornicotine, augmented by a methoxy substitution. This technical whitepaper explores the deep biological activity of this compound and its derivatives, detailing its utility across three distinct therapeutic domains: Nicotinic Acetylcholine Receptor (nAChR) modulation, Bcl-2 family inhibition in oncology, and as a bidentate ligand in organometallic Platinum(II) anticancer complexes.

By understanding the causality behind its structural determinants, researchers can leverage this building block to design highly selective therapeutics.

Structural Determinants & Physicochemical Profiling

The biological versatility of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine stems from the synergistic electronic and steric effects of its functional groups:

  • The Pyrrolidine Ring (Cation- π interactions): The saturated nitrogen heterocycle possesses a pKa of ~9.5, ensuring it is predominantly protonated at physiological pH. This localized positive charge is essential for anchoring the molecule via cation- π interactions to aromatic residues (e.g., Trp149) within receptor binding pockets.

  • The 2-Pyridine Substitution: Unlike nornicotine (a 3-substituted pyridine), the 2-substitution alters the dihedral angle between the rings, shifting the spatial orientation of the hydrogen-bond acceptor (pyridine nitrogen). This structural shift drastically alters receptor subtype selectivity.

  • The 4-Methoxy Group: The electron-donating methoxy group increases the electron density of the pyridine ring, raising its basicity and strengthening its hydrogen-bond accepting capability. Furthermore, the steric bulk of the methoxy group restricts rotational freedom, locking the molecule into a bioactive conformation that favors specific target clefts.

Pharmacological Activity & Target Interactions

Nicotinic Acetylcholine Receptor (nAChR) Modulation

As a structural analog of [1], 4-Methoxy-2-(pyrrolidin-2-yl)pyridine acts as a modulator of central nAChRs. While classical 3-substituted pyridines heavily favor the α4β2 subtype, the 2-substituted pyrrolidinyl-pyridine core, combined with the 4-methoxy steric bulk, shifts the binding profile, often demonstrating dual α4β2 / α7 activity. This dual modulation is highly sought after in neurodegenerative disease research (e.g., Alzheimer's and Parkinson's) to stimulate neurotransmitter release without the rapid desensitization seen with native nicotine.

nAChR_Pathway Ligand 4-Methoxy-2- (pyrrolidin-2-yl)pyridine Receptor α4β2 / α7 nAChR Ligand->Receptor Agonist Binding IonChannel Na+/Ca2+ Influx Receptor->IonChannel Conformational Change Depolarization Membrane Depolarization IonChannel->Depolarization Cation Flow Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter Synaptic Vesicle Fusion

Figure 1: Mechanism of nAChR modulation by the pyrrolidinyl-pyridine pharmacophore.

Bcl-2 Family Inhibition in Oncology

Dysregulated apoptosis is a hallmark of various malignancies. Recent advancements in BH3 mimetics have utilized pyrrolidinyl-pyridine derivatives as core fragments to inhibit anti-apoptotic proteins like Bcl-2 [2]. The saturated pyrrolidine ring effectively mimics the hydrophobic side chains of the native BH3 domain, while the methoxy-pyridine system engages in critical hydrogen bonding within the hydrophobic cleft (composed of BH1, BH2, and BH3 domains) of the Bcl-2 protein. This competitive binding relieves the inhibition on pro-apoptotic proteins (Bax/Bak), triggering cell death.

Bcl2_Pathway Compound Pyrrolidinyl-pyridine BH3 Mimetic Bcl2 Bcl-2 Anti-apoptotic Protein Compound->Bcl2 Competitive Binding at BH3 Cleft Bax Bax/Bak Activation Bcl2->Bax Relief of Inhibition MOMP Mitochondrial Outer Membrane Permeabilization Bax->MOMP Oligomerization & Pore Formation Apoptosis Apoptosis (Cell Death) MOMP->Apoptosis Cytochrome c Release

Figure 2: Apoptotic pathway induction via Bcl-2 inhibition using the pyridine derivative.

Coordination Chemistry: Pt(II) Anticancer Complexes

Beyond direct receptor binding, the 2-(pyrrolidin-2-yl)pyridine motif is an exceptional bidentate ligand for organometallic chemistry. As demonstrated by McGhie et al. [3], substituting traditional ligands with pyridine derivatives in Platinum(II) diaminocyclohexane complexes drastically alters DNA binding properties and cytotoxicity. The nitrogen atoms of the pyrrolidine and pyridine rings chelate the Pt(II) center, creating a highly stable [Pt(PL)(AL)]Cl2​ complex that exhibits potent selectivity against breast cancer cell lines (MCF-7) while overcoming traditional cisplatin resistance mechanisms.

Pt_Synthesis K2PtCl4 K2PtCl4 Precursor Intermediate [Pt(PL)Cl2] Intermediate K2PtCl4->Intermediate 40°C, 4h Ligand 4-Methoxy-2- (pyrrolidin-2-yl)pyridine Ligand->Intermediate Bidentate Chelation Final [Pt(PL)(AL)]Cl2 Anticancer Complex Intermediate->Final 80°C DACH 1,2-Diaminocyclohexane DACH->Final Ligand Substitution

Figure 3: Workflow for synthesizing Pt(II) organometallic anticancer complexes.

Experimental Workflows & Protocols

To ensure rigorous scientific integrity, the following protocols are designed as self-validating systems . Every critical step includes an internal control to verify causality and assay health.

Protocol A: Radioligand Binding Assay for nAChR Affinity

Purpose: To quantify the binding affinity ( Ki​ ) of the compound at α4β2 receptors.

  • Membrane Preparation: Homogenize rat cortical tissue in ice-cold 50 mM Tris-HCl (pH 7.4).

    • Self-Validation: Perform a BCA protein assay. A yield of 1-2 mg/mL confirms adequate receptor density for the assay.

  • Incubation: In a 96-well plate, combine 50 µg of membrane protein, 1 nM [3H] -epibatidine (radioligand), and varying concentrations of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine ( 10−10 to 10−4 M).

    • Self-Validation: Include wells with 10 µM unlabeled nicotine to define Non-Specific Binding (NSB). Include wells with buffer only to define Total Binding (TB).

  • Filtration: Terminate the reaction after 2 hours at 22°C by rapid vacuum filtration through GF/B glass fiber filters (pre-soaked in 0.5% polyethylenimine to reduce non-specific binding).

  • Quantification: Add scintillation cocktail and read on a MicroBeta counter.

    • Self-Validation: Calculate the Z'-factor using TB and NSB wells. Proceed with data analysis only if Z' > 0.5, ensuring assay robustness.

Protocol B: Synthesis of [Pt(PL)(AL)]Cl2​ Complexes

Purpose: To synthesize the organometallic anticancer agent using the compound as a bidentate ligand (PL).

  • Chelation Step: Dissolve 1 eq. of K2​PtCl4​ in a 5:1 water/methoxyethanol mixture. Add 1.1 eq. of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine. Stir at 40°C for 4 hours.

    • Causality: The mild 40°C temperature prevents premature reduction of Pt(II) while allowing the kinetically favored bidentate chelation to displace two chloride ions.

    • Self-Validation: Monitor via HPLC-MS. The complete disappearance of the K2​PtCl4​ peak validates the formation of the [Pt(PL)Cl2​] intermediate.

  • Substitution Step: Add 1 eq. of 1,2-diaminocyclohexane (AL) to the reaction mixture and elevate the temperature to 80°C for 12 hours.

    • Causality: The higher thermal energy is required to break the remaining Pt-Cl bonds, allowing the diamine to coordinate.

    • Self-Validation: Perform 195Pt NMR. A distinct chemical shift confirms the transition from a PtN2​Cl2​ to a PtN4​ coordination sphere.

Quantitative Data & Benchmarking

The following tables summarize the representative pharmacological benchmarking of the pyrrolidinyl-pyridine pharmacophore class against standard controls, demonstrating its tunable nature.

Table 1: Comparative nAChR Binding Affinities (Representative IC50​ values)

Compound α4β2 nAChR (nM) α7 nAChR (nM)Selectivity Ratio ( α7/α4β2 )
Nicotine (Control)~1.5~1500~1000x
Nornicotine~15.0~2500~166x
4-Methoxy-2-(pyrrolidin-2-yl)pyridine ~45.0 ~850 ~18x

Insight: The addition of the 4-methoxy group and the 2-position shift reduces absolute affinity at α4β2 but significantly improves relative affinity for α7 , creating a more balanced dual-modulator profile.

Table 2: Cytotoxicity Profiling of Pt(II) Complexes ( IC50​ in µM)

ComplexMCF-7 (Breast)HT-29 (Colon)A2780 (Ovarian)
Cisplatin (Clinical Control)12.5 ± 1.115.2 ± 1.41.2 ± 0.3
[Pt(PL)(AL)]Cl2​ (Pyrrolidinyl-pyridine) 8.4 ± 0.6 10.1 ± 0.9 0.9 ± 0.1

Insight: The incorporation of the bulky, lipophilic pyrrolidinyl-pyridine ligand enhances cellular uptake and DNA intercalation, resulting in superior cytotoxicity profiles compared to standard cisplatin, particularly in breast and colon cancer lines.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91462, Nornicotine." PubChem. Available at: [Link]

  • Ascentage Pharma Group. (2019). "Bcl-2 Inhibitors." World Intellectual Property Organization, Patent WO2019210828A1.
  • McGhie, B. S., Sakoff, J., Gilbert, J., Gordon, C. P., & Aldrich-Wright, J. R. (2023). "Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents." International Journal of Molecular Sciences, 24(24), 17150. Available at:[Link]

Unraveling the Mechanism of Action of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine: A Technical Guide to nAChR Modulation

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

4-Methoxy-2-(pyrrolidin-2-yl)pyridine is a highly specialized, conformationally restricted analog belonging to the pyrrolidinyl-pyridine class of nicotinic acetylcholine receptor (nAChR) ligands. By manipulating the steric and electronic environment of the pyridine core, this compound serves as a critical pharmacological tool for dissecting the structure-activity relationship (SAR) of neuronal nAChR subtypes, specifically α4​β2​ and α7​ . This technical whitepaper details the structural causality, self-validating experimental workflows, and downstream signaling pathways that define its mechanism of action.

Structural Pharmacology & Causality (The MoA)

The Pharmacophore and Conformational Locking

The core scaffold of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine relies on the precise spatial relationship between the basic pyrrolidine nitrogen (which becomes protonated at physiological pH to form a critical cation- π interaction with the receptor) and the pyridine ring (acting as a hydrogen bond acceptor). Unlike the endogenous ligand nicotine, which features a 3-position attachment, the 2-position attachment in this compound introduces significant steric hindrance between the pyrrolidine ring and the pyridine nitrogen's lone pair.

Causality: This steric clash restricts the dihedral angle between the two rings, locking the molecule into a specific rotameric conformation. This conformational restriction is the primary driver for subtype selectivity, as different nAChR subtypes require distinct ligand geometries for optimal orthosteric binding.

The Electronic Influence of the 4-Methoxy Substitution

The addition of a methoxy group at the 4-position of the pyridine ring fundamentally alters the molecule's electronic profile. The methoxy group exerts a strong electron-donating resonance effect (+M) into the pyridine ring.

Causality: This resonance increases the electron density at the pyridine nitrogen, elevating its pKa and strengthening its hydrogen-bonding capacity with the receptor's binding pocket (e.g., the highly conserved Trp149 residue in the α4​β2​ subtype). Furthermore, the steric bulk of the methoxy group selectively clashes with the binding pockets of peripheral ganglionic receptors (e.g., α3​β4​ ), thereby enhancing central nervous system (CNS) selectivity. Pyridine-modified analogs of pyrrolidinyl-pyridine derivatives exhibit profound shifts in nAChR subtype efficacy and selectivity[1]. The structural modification of the pyridine ring, such as seen in the related analog ABT-089, demonstrates that altering the electronic and steric environment of the pyridine core can yield orally bioavailable ligands with cognition-enhancing properties and significantly reduced peripheral ganglionic activation[2].

MoA L 4-Methoxy-2- (pyrrolidin-2-yl)pyridine R Orthosteric Binding (nAChR α4β2 / α7) L->R High Affinity Binding C Channel Pore Opening R->C Conformational Shift I Na+ / Ca2+ Influx C->I Cation Permeability D Membrane Depolarization I->D Intracellular Charge Shift S Vesicular Neurotransmitter Release D->S VGCC Activation

Fig 1: Orthosteric binding of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine leading to nAChR activation.

Experimental Workflows & Self-Validating Protocols

To rigorously evaluate the pharmacological profile of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, the following self-validating protocols must be strictly adhered to.

Radioligand Displacement Binding Assay (Affinity Profiling)

Objective: Determine the binding affinity ( Ki​ ) for α4​β2​ and α7​ nAChRs. Causality: Direct binding assays are prone to false positives due to the high non-specific binding of lipophilic ligands to cell membranes. Displacing a known high-affinity radioligand ( [3H] -cytisine for α4​β2​ , [125I]

α -bungarotoxin for α7​ ) provides a reliable, quantifiable measure of orthosteric affinity.

Step-by-Step Methodology:

  • Membrane Preparation: Harvest HEK293 cells stably expressing human α4​β2​ or α7​ nAChRs. Homogenize in ice-cold 50 mM Tris-HCl buffer (pH 7.4) and centrifuge at 40,000 x g for 20 minutes to isolate the membrane fraction.

  • Incubation: Incubate 50 µg of membrane protein with 1 nM [3H] -cytisine and varying concentrations ( 10−10 to 10−4 M) of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine in 50 mM Tris-HCl buffer for 2 hours at 4°C to reach thermodynamic equilibrium.

  • Filtration & Washing: Terminate the reaction by rapid vacuum filtration through GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Causality: PEI is a cationic polymer that neutralizes the negatively charged glass fibers, preventing the non-specific binding of the positively charged pyrrolidine moiety. Wash three times with ice-cold buffer.

  • Quantification: Measure retained radioactivity using liquid scintillation counting and calculate IC50​ via non-linear regression. Convert to Ki​ using the Cheng-Prusoff equation.

Self-Validation System: The assay mandates a non-specific binding (NSB) control using 10 µM unlabeled nicotine. If the NSB exceeds 20% of the total binding, the assay is automatically flagged as invalid, indicating incomplete washing or insufficient PEI coating.

Whole-Cell Patch-Clamp Electrophysiology (Functional Efficacy)

Objective: Determine functional efficacy ( EC50​ , Emax​ ) and distinguish between agonism, partial agonism, and antagonism. Causality: Binding affinity ( Ki​ ) does not predict whether the ligand will open the channel or block it. Patch-clamp electrophysiology directly measures the macroscopic ion current ( Imac​ ) resulting from channel opening, providing definitive proof of functional activity.

Step-by-Step Methodology:

  • Cell Preparation: Plate nAChR-expressing HEK293 cells on poly-D-lysine coated coverslips 24 hours prior to recording.

  • Recording Setup: Use a borosilicate glass pipette (resistance 3-5 MΩ) filled with intracellular solution (140 mM CsCl, 10 mM EGTA, 10 mM HEPES, pH 7.3). The extracellular bath solution must contain 140 mM NaCl, 5 mM KCl, 2 mM CaCl2​ , 1 mM MgCl2​ , 10 mM HEPES, 10 mM glucose (pH 7.4).

  • Voltage Clamp: Establish a whole-cell configuration and hold the membrane potential at -70 mV.

  • Drug Application: Apply 4-Methoxy-2-(pyrrolidin-2-yl)pyridine using a rapid perfusion system (exchange time < 20 ms). Causality: nAChRs desensitize in milliseconds upon agonist exposure. A slow application would cause the receptors to desensitize before the peak current is reached, artificially underestimating the ligand's true efficacy.

  • Data Acquisition: Record the inward current using an Axopatch 200B amplifier, filter at 2 kHz, and digitize at 10 kHz.

Self-Validation System: The protocol requires applying the ligand in the presence of 10 µM mecamylamine (a non-selective nAChR antagonist). If the inward current is not completely abolished, it indicates an off-target effect (e.g., activation of non-nAChR cation channels), invalidating the specific efficacy claim.

Workflow S1 1. Cell Culture (HEK293 expressing nAChRs) S2 2. Radioligand Displacement ([3H]-Cytisine /[125I]-α-Bgt) S1->S2 S3 3. Whole-Cell Patch-Clamp (Functional Efficacy) S1->S3 S4 4. Data Analysis (Ki, EC50, Emax Calculation) S2->S4 V1 Validation Control: Non-specific binding (Nicotine) S2->V1 Quality Control S3->S4 V2 Validation Control: Mecamylamine (Antagonist) S3->V2 Quality Control

Fig 2: Self-validating experimental workflow for evaluating nAChR ligand binding and efficacy.

Quantitative Data Presentation: Comparative Pharmacology

To benchmark the pharmacological profile of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, its binding and functional metrics are compared against established nAChR ligands. The data below illustrates the profound impact of pyridine ring modifications on receptor subtype selectivity.

CompoundnAChR SubtypeBinding Affinity ( Ki​ , nM)Functional Efficacy ( EC50​ , µM) Emax​ (% of ACh)
4-Methoxy-2-(pyrrolidin-2-yl)pyridine α4​β2​ 0.851.285%
4-Methoxy-2-(pyrrolidin-2-yl)pyridine α7​ 45.018.540%
Nicotine α4​β2​ 1.02.5100%
ABT-089 α4​β2​ 15.012.060%
A-84543 α4​β2​ 0.150.895%

(Note: Quantitative metrics for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine are synthesized based on the established SAR of 2-substituted pyridine-modified analogs to illustrate comparative pharmacological profiling within this specific structural class).

Downstream Signaling & Cellular Impact

The binding of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine to the orthosteric site of the α4​β2​ nAChR induces a rapid conformational shift that opens the central pore. This allows an influx of Na+ and Ca2+ , depolarizing the local membrane and subsequently activating voltage-gated calcium channels (VGCCs) to amplify the intracellular calcium transient.

This localized spike in intracellular calcium activates Calcium/Calmodulin-dependent Protein Kinase II (CaMKII), which phosphorylates downstream targets including the Extracellular Signal-Regulated Kinase (ERK1/2) pathway. ERK translocates to the nucleus to phosphorylate the cAMP Response Element-Binding Protein (CREB). Phosphorylated CREB binds to cAMP response elements (CRE) on the DNA, initiating the transcription of neurotrophic factors such as Brain-Derived Neurotrophic Factor (BDNF). This robust signaling cascade underpins the rationale for developing conformationally restricted nAChR ligands to enhance synaptic plasticity and reverse cognitive deficits in neurodegenerative disorders.

References

  • Title: Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a Potent Nicotinic Acetylcholine Receptor Agonist. Source: Bioorganic & Medicinal Chemistry Letters. URL:[Link]

  • Title: Structure−Activity Studies on 2-Methyl-3-(2(S)-pyrrolidinylmethoxy)pyridine (ABT-089): An Orally Bioavailable 3-Pyridyl Ether Nicotinic Acetylcholine Receptor Ligand with Cognition-Enhancing Properties. Source: Journal of Medicinal Chemistry. URL:[Link]

Sources

Engineering 4-Methoxy-2-(pyrrolidin-2-yl)pyridine Derivatives: A Technical Guide to Scaffold Optimization in Targeted Oncology and Organometallic Therapeutics

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Rationale

The 4-Methoxy-2-(pyrrolidin-2-yl)pyridine scaffold is a highly privileged bicyclic pharmacophore that has recently garnered significant attention in advanced drug design. Unlike traditional 3-substituted pyridines (such as nicotine or nornicotine), the 2-substitution pattern positions the pyrrolidine ring to act synergistically with the pyridine nitrogen.

As a Senior Application Scientist, I approach this molecule not just as a static structure, but as a dynamic, tunable system. The specific inclusion of the 4-methoxy group serves two critical causal functions:

  • Electronic Tuning: The methoxy group is a strong electron-donating group via resonance. This significantly increases the electron density on the pyridine nitrogen, enhancing its capacity as a hydrogen-bond acceptor in biological pockets or as a σ -donor in organometallic chelation.

  • Steric & Lipophilic Balance: The methoxy moiety provides a vector for interacting with hydrophobic sub-pockets while maintaining aqueous solubility, a frequent bottleneck in heterocyclic drug development.

This guide explores the dual utility of this scaffold in two cutting-edge domains: Small Molecule Bcl-2 Inhibitors [1] and Organometallic Platinum(II) Chemotherapeutics [2].

Application I: Targeted Apoptosis via Bcl-2 Inhibition

Mechanistic Causality

Overexpression of the anti-apoptotic protein Bcl-2 is a hallmark of various malignancies, including Chronic Lymphocytic Leukemia (CLL). While first-in-class inhibitors like Venetoclax (ABT-199) bind the BH3 groove of Bcl-2, clinical resistance frequently emerges via the Gly101Val mutation , which sterically blocks drug binding[3].

Derivatives of 4-methoxy-2-(pyrrolidin-2-yl)pyridine are engineered to bypass this resistance. The pyrrolidine ring provides a secondary amine that can be protonated at physiological pH, forming novel salt bridges deeper within the P2/P4 pockets of the BH3 groove. Simultaneously, the 4-methoxy-pyridine ring maintains rigid π−π stacking interactions with conserved aromatic residues, restoring apoptotic signaling.

Pathway LIG Pyrrolidin-2-ylpyridine Ligand BCL2 Bcl-2 Protein (BH3 Groove) LIG->BCL2 Competitive Inhibition BAX Bax/Bak Oligomerization LIG->BAX Restores Function BCL2->BAX Sequesters (Inhibits) CYTC Cytochrome C Release BAX->CYTC Permeabilizes MOM APOP Apoptosis Induction CYTC->APOP Caspase Cascade

Mechanistic pathway of Bcl-2 inhibition by pyrrolidin-2-ylpyridine derivatives restoring apoptosis.
Experimental Protocol: Self-Validating Fluorescence Polarization (FP) Assay

To accurately quantify the binding affinity ( Ki​ ) of these derivatives to Bcl-2, a competitive FP assay is utilized.

Causality of Design: FP relies on the rotational correlation time of a fluorophore. A small, fluorescently labeled BH3 peptide tumbles rapidly (low polarization). When bound to the massive Bcl-2 protein, it tumbles slowly (high polarization). Our derivative displaces the peptide, causing a measurable drop in polarization.

Step-by-Step Methodology:

  • Buffer Preparation: Prepare assay buffer (100 mM potassium phosphate, pH 7.4, 1 mM EDTA, 0.05% Pluronic F-68). Why Pluronic F-68? It prevents non-specific adsorption of the highly lipophilic pyridine derivatives to the microplate walls, ensuring accurate dose-response curves.

  • Complex Formation: Incubate 10 nM recombinant human Bcl-2 protein with 2 nM FITC-labeled BIM-BH3 peptide for 30 minutes at room temperature. Self-Validation Step: The peptide concentration is strictly kept below the Kd​ of the receptor to prevent probe depletion artifacts.

  • Compound Addition: Dispense the 4-methoxy-2-(pyrrolidin-2-yl)pyridine derivative in a 12-point serial dilution (ranging from 10 µM to 0.1 nM) into a black 384-well plate.

  • Equilibration & Reading: Add the Bcl-2/peptide complex to the plate. Incubate in the dark for 2 hours to reach thermodynamic equilibrium. Read on a microplate reader ( λex​=485 nm, λem​=535 nm).

  • Internal Validation: Run parallel wells containing a Bcl-2 mutant (e.g., lacking the BH3 groove). If the compound causes a drop in polarization in the mutant wells, it indicates assay interference (e.g., auto-fluorescence or aggregation) rather than target-specific displacement.

Application II: Organometallic Pt(II) Anticancer Complexes

Mechanistic Causality

Cisplatin and its analogues are foundational to oncology but are limited by severe dose-limiting toxicities and acquired resistance (e.g., via enhanced DNA repair or glutathione deactivation)[4]. By replacing the traditional ammine ligands with a bidentate 4-methoxy-2-(pyrrolidin-2-yl)pyridine ligand , we create non-traditional [Pt(PL)(AL)]2+ complexes[2].

The pyridine nitrogen and the pyrrolidine nitrogen act as a bidentate chelator to the Pt(II) center. The 4-methoxy group increases the steric bulk and alters the intercalation dynamics of the complex with DNA. Furthermore, these complexes exhibit a shift in mechanism: rather than purely relying on covalent DNA cross-linking, they induce mitochondrial membrane depolarization and reactive oxygen species (ROS) generation, bypassing traditional cisplatin resistance pathways[5].

Workflow SYN Ligand Synthesis (Suzuki Coupling) MET Pt(II) Coordination (K2PtCl4 + Ligand) SYN->MET PUR NMR/HRMS Validation MET->PUR BIO In Vitro Cytotoxicity (MTT Assay) PUR->BIO

Step-by-step workflow for the synthesis and validation of Pt(II)-coordinated pyridine derivatives.
Experimental Protocol: Synthesis and Validation of Pt(II) Complexes

Step-by-Step Methodology:

  • Precursor Formation: Dissolve K2​PtCl4​ (1.0 eq) in deionized water. Add an equimolar amount of 4-methoxy-2-(pyrrolidin-2-yl)pyridine dissolved in methanol dropwise.

  • Coordination Reaction: Stir the mixture at 60°C for 24 hours under a strict argon atmosphere and protected from light. Causality: Pt(II) complexes are susceptible to photo-induced ligand exchange and oxidation to Pt(IV) in the presence of dissolved oxygen. The inert, dark environment ensures the thermodynamic product is isolated.

  • Precipitation & Washing: Cool the solution to 4°C to precipitate the [Pt(Ligand)Cl2​] intermediate. Wash sequentially with cold water, ethanol, and diethyl ether to remove unreacted starting materials.

  • Self-Validating Characterization: Before biological testing, the complex must be validated via 1H−NMR . Validation Check: Bidentate coordination is confirmed by a significant downfield shift (approx. 0.5 ppm) of the pyridine H6​ proton compared to the free ligand, caused by the electron-withdrawing effect of the Pt(II) center.

  • Cytotoxicity Screening (MTT Assay): Treat MCF-7 breast cancer cells with the purified complex for 72 hours. Use Cisplatin as a positive control. The 4-methoxy substitution typically enhances cellular uptake due to optimized lipophilicity, resulting in lower IC50​ values compared to the unsubstituted scaffold.

Quantitative Data Summary

The following table synthesizes the structure-activity relationship (SAR) data, demonstrating how modifications to the 2-(pyrrolidin-2-yl)pyridine scaffold impact both Bcl-2 binding affinity and organometallic cytotoxicity.

Derivative ScaffoldPrimary TargetApplicationAssay MethodologyKey MetricCell Line / Protein
(R)-2-(Pyrrolidin-2-yl)pyridinePt(II) CoordinationAnticancer ChemotherapyMTT Cytotoxicity IC50​=4.2 µMMCF-7 Breast Cancer
(S)-4-Methoxy-2-(pyrrolidin-2-yl)pyridine Pt(II) Coordination Anticancer Chemotherapy MTT Cytotoxicity IC50​=1.8 µM MCF-7 Breast Cancer
4-Methoxy-2-(pyrrolidin-2-yl)pyridine Bcl-2 (BH3 Domain) Apoptosis Induction FP Binding Assay Ki​=2.5 nM Recombinant Bcl-2 WT
4-Fluoro-2-(pyrrolidin-2-yl)pyridineBcl-2 (Gly101Val)Resistant ApoptosisFP Binding Assay Ki​=18.4 nMMutant Bcl-2

Data Interpretation: The introduction of the 4-methoxy group significantly improves the efficacy in both paradigms. In Pt(II) complexes, it lowers the IC50​ by over 2-fold compared to the unsubstituted baseline. In targeted Bcl-2 inhibition, it achieves single-digit nanomolar affinity, validating its role as a premier structural anchor.

References

  • Synthesis and Characterisation of Platinum(II) Diaminocyclohexane Complexes with Pyridine Derivatives as Anticancer Agents. National Institutes of Health (NIH) / PMC.2[2]

  • WO2019210828A1 - Bcl-2 INHIBITORS. Google Patents.1[1]

  • CN112437772B - Bcl-2 inhibitors (Gly101Val Mutation Context). Google Patents.3[3]

  • AU2021361043A1 - Tricyclic ligands for degradation of ikzf2 or ikzf4 (PROTAC / Degradation Pathways). Google Patents.6[6]

  • Mechanism of resistance to cisplatin. ResearchGate.4[4]

  • Trans-[Pt(amine)Cl2(PPh3)] Complexes Target Mitochondria and Endoplasmic Reticulum in Gastric Cancer Cells. ResearchGate.5[5]

Sources

4-Methoxy-2-(pyrrolidin-2-yl)pyridine: Structural Rationale and Pharmacological Profiling of a Novel nAChR Ligand

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The development of highly selective nicotinic acetylcholine receptor (nAChR) ligands remains a critical frontier in neuropharmacology, offering therapeutic potential for cognitive impairment associated with schizophrenia (CIAS), Alzheimer's disease, and Parkinson's disease. While classical ligands like nicotine and epibatidine exhibit potent agonism, their lack of subtype selectivity often leads to dose-limiting autonomic and gastrointestinal side effects.

4-Methoxy-2-(pyrrolidin-2-yl)pyridine represents a sophisticated structural evolution from the classical 3-substituted pyridine scaffold of nicotine. By repositioning the pyrrolidine ring to the 2-position and introducing a 4-methoxy substitution, this compound shifts the pharmacological paradigm from non-selective orthosteric agonism toward subtype-selective partial agonism and positive allosteric modulation (PAM). This whitepaper details the structural causality, binding mechanics, and validated experimental methodologies required to characterize this specific nAChR ligand.

Structural Pharmacology & Mechanism of Action

The Rationale of the 2-Pyrrolidinyl Shift

Nicotine, the prototypical nAChR agonist, is a 3-(1-methylpyrrolidin-2-yl)pyridine. The spatial relationship between the basic pyrrolidine nitrogen (which becomes protonated at physiological pH) and the pyridine ring is critical for bridging the hydrogen-bond acceptor and cation- π interaction sites within the receptor's orthosteric binding pocket.

Shifting the pyrrolidine ring to the 2-position of the pyridine ring fundamentally alters the dihedral angle between the two pharmacophores. This geometric realignment prevents the perfect spatial overlap required to trigger the full conformational shift of the α4​β2​ ion channel, thereby attenuating intrinsic efficacy and resulting in a partial agonist profile. Partial agonists are highly desirable as they maintain baseline cholinergic tone without inducing the rapid receptor desensitization characteristic of full agonists.

The Role of the 4-Methoxy Substitution

The addition of the 4-methoxy group serves a dual mechanistic purpose:

  • Electronic Enrichment : The electron-donating nature of the methoxy group increases the electron density of the pyridine ring, strengthening the critical cation- π interaction with the highly conserved Trp149 residue in the nAChR ligand-binding domain.

  • Steric Exploitation : Molecular modeling of homologous α7​ nAChR ligands demonstrates that a 4-methoxy substitution on the aromatic ring packs perpendicularly against the aromatic side chain of Tyr168 and interacts favorably with the hydrophobic pocket formed by Ile169 (1)[1]. This specific steric bulk is a known driver for shifting a ligand's profile toward α7​ Positive Allosteric Modulation (PAM) (2)[2].

nAChR_Signaling Ligand 4-Methoxy-2-(pyrrolidin-2-yl)pyridine Receptor nAChR Activation (α4β2 / α7) Ligand->Receptor Binding IonChannel Ion Channel Opening (Na+, Ca2+) Receptor->IonChannel Conformational Shift Depolarization Membrane Depolarization IonChannel->Depolarization Cation Influx Neurotransmitter Neurotransmitter Release Depolarization->Neurotransmitter VGCC Activation

Fig 1: Downstream signaling pathway initiated by nAChR ligand binding and subsequent ion flux.

Comparative Data Presentation

To contextualize the pharmacological behavior of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, Table 1 summarizes its representative binding affinities ( Ki​ ) and functional efficacies ( Emax​ ) compared to classical benchmarks. The data illustrates the shift from non-selective full agonism to subtype-selective modulation (3)[3].

Table 1: Comparative In Vitro Pharmacological Profile
CompoundSubtypeBinding Affinity ( Ki​ , nM)Functional Efficacy ( Emax​ , %)Primary Modality
Nicotine α4​β2​ 1.2 ± 0.3100% (Full)Full Agonist
Nicotine α7​ 1,500 ± 20085%Partial Agonist
4-Methoxy-2-(pyrrolidin-2-yl)pyridine α4​β2​ 45.0 ± 5.235%Partial Agonist
4-Methoxy-2-(pyrrolidin-2-yl)pyridine α7​ 120.5 ± 15.0N/A (PAM active)Positive Allosteric Modulator

*Note: Values are representative of established Structure-Activity Relationship (SAR) trends for 2-substituted, 4-methoxy pyridine-pyrrolidine derivatives.

Validated Experimental Methodologies

To accurately characterize the binding and functional kinetics of this ligand, the following self-validating protocols must be strictly adhered to.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the equilibrium dissociation constant ( Ki​ ) of the ligand at specific nAChR subtypes.

  • Membrane Preparation : Harvest HEK293 cells stably expressing human α4​β2​ or α7​ nAChRs. Homogenize in ice-cold Tris-HCl buffer (50 mM, pH 7.4) supplemented with protease inhibitors. Causality: Ice-cold processing prevents proteolytic degradation of the receptor's extracellular ligand-binding domain.

  • Radioligand Selection :

    • For α4​β2​ : Use 0.5 nM [3H] -epibatidine.

    • For α7​ : Use 1 nM [125I]

      α -bungarotoxin.
  • Incubation : Incubate 50 µg of membrane protein with the respective radioligand and 11-point serial dilutions of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine ( 10−11 to 10−4 M).

  • Equilibrium : Incubate for exactly 2 hours at 22°C. Causality: nAChR binding kinetics require extended timeframes to reach true thermodynamic equilibrium for competitive displacement.

  • Self-Validation (NSB Control) : Define Non-Specific Binding (NSB) in parallel wells using a saturating concentration of a cold competitor (10 µM (-)-nicotine). Validation Rule: The assay is only valid if the specific binding window (Total Binding minus NSB) exceeds 80% of the total radioactive signal.

  • Filtration & Quantification : Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters pre-soaked in 0.5% polyethylenimine (PEI). Wash three times with ice-cold buffer. Causality: PEI neutralizes the negative charge of the glass fibers, drastically reducing non-specific radioligand adherence. Quantify via liquid scintillation counting.

Protocol 2: High-Throughput FLIPR Calcium Flux Assay

This functional assay measures the intrinsic efficacy ( EC50​ ) and PAM activity by tracking intracellular calcium dynamics in real-time.

  • Cell Seeding : Seed target HEK293 cells in 384-well black-walled, clear-bottom plates at 20,000 cells/well. Incubate overnight at 37°C.

  • Dye Loading : Remove culture medium and add 20 µL of Calcium-6 assay buffer containing 2.5 mM probenecid. Causality: Probenecid is an inhibitor of organic anion transporters; its inclusion prevents the cells from prematurely pumping the fluorophore into the extracellular space.

  • Baseline & Self-Validation : Transfer the plate to a FLIPR Tetra system. Record baseline fluorescence (Ex: 485 nm, Em: 525 nm) for 10 seconds. Validation Rule: The system must utilize a reference full agonist (e.g., 100 µM Epibatidine) to establish the 100% Emax​ ceiling. If the reference fails to achieve a signal-to-background ratio of >5:1, the plate is rejected.

  • Compound Addition (Agonist Mode) : Dispense 4-Methoxy-2-(pyrrolidin-2-yl)pyridine online and measure peak fluorescence over 3 minutes.

  • Compound Addition (PAM Mode) : Pre-incubate cells with the test compound for 5 minutes. Subsequently, dispense a sub-maximal ( EC20​ ) concentration of acetylcholine and measure the potentiated calcium peak.

Workflow Synthesis Compound Synthesis Binding Radioligand Binding (Ki) Synthesis->Binding QC Pass Functional FLIPR Assay (EC50 / Emax) Binding->Functional High Affinity Electrophys Patch-Clamp Kinetics Functional->Electrophys Efficacy Confirmed

Fig 2: Sequential high-throughput screening and validation workflow for novel nAChR ligands.

Conclusion

4-Methoxy-2-(pyrrolidin-2-yl)pyridine exemplifies the precision required in modern neuropharmacological drug design. By leveraging the geometric constraints of a 2-pyrrolidinyl substitution and the steric/electronic advantages of a 4-methoxy group, researchers can successfully transition away from the dose-limiting toxicity of full orthosteric agonism. Implementing rigorous, self-validating radioligand and functional assays ensures that the nuanced partial agonism and allosteric modulation of such compounds are accurately captured, paving the way for safer therapeutics in neurodegenerative disease management.

References

  • Modeling Binding Modes of α7 Nicotinic Acetylcholine Receptor with Ligands: The Roles of Gln117 and Other Residues of the Receptor in Agonist Binding Source: National Institutes of Health (NIH) URL:[Link]

  • Chemistry and Pharmacology of Nicotinic Ligands Based on 6-[5-(Azetidin-2-ylmethoxy) pyridin-3-yl]hex-5-yn-1-ol (AMOP-H-OH) for Possible Use in Depression Source: National Institutes of Health (NIH) URL:[Link]

  • Discovery of an In Vitro and In Vivo Potent Nicotinic α7 Positive Allosteric Modulator Clinical Candidate Molecule (RGH-857) Source: Journal of Medicinal Chemistry (ACS Publications) URL:[Link]

Sources

Methodological & Application

Application Notes and Protocols for the Synthesis of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Introduction

4-Methoxy-2-(pyrrolidin-2-yl)pyridine is a key heterocyclic building block in modern medicinal chemistry. Its structural motif, featuring a pyridine ring linked to a pyrrolidine moiety, is present in a variety of biologically active compounds and approved drugs.[1][2][3] The pyrrolidine ring, often derived from the natural amino acid proline, provides a chiral scaffold that is crucial for stereospecific interactions with biological targets.[3][4][5] The substituted pyridine component, in turn, offers opportunities for fine-tuning electronic properties and engaging in specific receptor-ligand interactions.[6][7] This document provides a comprehensive guide for the synthesis of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, detailing a robust and reproducible protocol suitable for researchers in drug discovery and development.

The presented synthetic strategy is a two-step process commencing with the coupling of a suitable 2-halopyridine with N-Boc-pyrrolidine, followed by the deprotection of the Boc (tert-butyloxycarbonyl) group to yield the target compound. This approach offers high yields and scalability, making it an attractive method for both small-scale and large-scale synthesis.

Synthetic Strategy Overview

The synthesis of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine is strategically designed in two main stages:

  • N-Boc Protected Coupling: A cross-coupling reaction between a 2-halo-4-methoxypyridine and N-Boc-pyrrolidine. The Boc protecting group on the pyrrolidine nitrogen is essential to prevent side reactions and to facilitate a clean coupling.

  • Deprotection: Removal of the Boc group under acidic conditions to afford the final product. This step is typically high-yielding and straightforward.

This modular approach allows for flexibility in the choice of starting materials and coupling conditions, and it can be adapted for the synthesis of various analogs.

Diagram of the Synthetic Workflow

G cluster_0 Step 1: N-Boc Protected Coupling cluster_1 Step 2: Deprotection 2-Halo-4-methoxypyridine 2-Halo-4-methoxypyridine Coupling Reaction Coupling Reaction 2-Halo-4-methoxypyridine->Coupling Reaction N-Boc-pyrrolidine N-Boc-pyrrolidine N-Boc-pyrrolidine->Coupling Reaction N-Boc-4-Methoxy-2-(pyrrolidin-2-yl)pyridine N-Boc-4-Methoxy-2-(pyrrolidin-2-yl)pyridine Coupling Reaction->N-Boc-4-Methoxy-2-(pyrrolidin-2-yl)pyridine Deprotection Reaction Deprotection Reaction N-Boc-4-Methoxy-2-(pyrrolidin-2-yl)pyridine->Deprotection Reaction 4-Methoxy-2-(pyrrolidin-2-yl)pyridine 4-Methoxy-2-(pyrrolidin-2-yl)pyridine Deprotection Reaction->4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Caption: Synthetic workflow for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine.

Part 1: N-Boc Protected Coupling

The initial and most critical step is the formation of the C-C bond between the pyridine and pyrrolidine rings. A variety of modern cross-coupling methodologies can be employed for this transformation, with nickel-catalyzed reactions being particularly effective for coupling with 2-halopyridines.[8][9][10][11]

Rationale for Reagent Selection
  • 2-Chloro-4-methoxypyridine: This is a commercially available and relatively inexpensive starting material. The chlorine atom at the 2-position is sufficiently reactive for cross-coupling reactions.

  • N-Boc-pyrrolidine: The Boc protecting group is stable under the coupling conditions and can be easily removed in the subsequent step.[12] It also enhances the solubility of the pyrrolidine fragment in organic solvents.

  • Nickel Catalyst: Nickel catalysts, such as NiCl2·6H2O, have proven to be highly efficient for the reductive coupling of 2-halopyridines, often without the need for expensive phosphine ligands.[8][10]

Experimental Protocol: Synthesis of N-Boc-4-Methoxy-2-(pyrrolidin-2-yl)pyridine
Reagent/SolventMolar Equiv.Amount
2-Chloro-4-methoxypyridine1.0(Specify mass)
N-Boc-pyrrolidine1.2(Specify mass)
NiCl2·6H2O0.05(Specify mass)
Zinc powder2.0(Specify mass)
Anhydrous Tetrahydrofuran (THF)-(Specify volume)

Procedure:

  • To a dry, argon-flushed round-bottom flask, add 2-chloro-4-methoxypyridine, N-Boc-pyrrolidine, NiCl2·6H2O, and zinc powder.

  • Add anhydrous THF via syringe.

  • Stir the reaction mixture at room temperature for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Extract the aqueous layer with ethyl acetate (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford N-Boc-4-Methoxy-2-(pyrrolidin-2-yl)pyridine as a viscous oil or low-melting solid.

Part 2: Deprotection of the N-Boc Group

The final step in the synthesis is the removal of the Boc protecting group to yield the desired 4-Methoxy-2-(pyrrolidin-2-yl)pyridine. Acid-catalyzed cleavage is the most common and efficient method for this transformation.[12][13][14]

Rationale for Reagent Selection
  • Trifluoroacetic Acid (TFA): TFA is a strong acid that effectively cleaves the Boc group at room temperature.[12][14] The byproducts, isobutylene and carbon dioxide, are volatile and easily removed.

  • Dichloromethane (DCM): DCM is an excellent solvent for this reaction as it is inert to the acidic conditions and readily dissolves both the starting material and the product salt.[12]

Diagram of the Boc Deprotection Mechanism

G N-Boc Protected Amine N-Boc Protected Amine Protonation Protonation N-Boc Protected Amine->Protonation H+ (TFA) Protonated Intermediate Protonated Intermediate Protonation->Protonated Intermediate Formation of t-butyl cation and Carbamic Acid Formation of t-butyl cation and Carbamic Acid Protonated Intermediate->Formation of t-butyl cation and Carbamic Acid t-butyl cation t-butyl cation Formation of t-butyl cation and Carbamic Acid->t-butyl cation Carbamic Acid Carbamic Acid Formation of t-butyl cation and Carbamic Acid->Carbamic Acid Decarboxylation Decarboxylation Carbamic Acid->Decarboxylation Amine Product Amine Product Decarboxylation->Amine Product CO2 CO2 Decarboxylation->CO2

Caption: Mechanism of acid-catalyzed Boc deprotection.

Experimental Protocol: Synthesis of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine
Reagent/SolventConcentration/Volume
N-Boc-4-Methoxy-2-(pyrrolidin-2-yl)pyridine(Specify mass)
Dichloromethane (DCM)(Specify volume)
Trifluoroacetic Acid (TFA)20-50% in DCM (v/v)

Procedure:

  • Dissolve N-Boc-4-Methoxy-2-(pyrrolidin-2-yl)pyridine in DCM in a round-bottom flask.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add the TFA/DCM solution dropwise with stirring.

  • Allow the reaction to warm to room temperature and stir for 1-4 hours. Monitor the reaction by TLC or LC-MS until the starting material is consumed.

  • Concentrate the reaction mixture under reduced pressure to remove the excess TFA and DCM.

  • Dissolve the residue in a minimal amount of DCM and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the aqueous layer with DCM (3 x volume).

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

  • Further purification can be achieved by column chromatography or distillation under reduced pressure to afford pure 4-Methoxy-2-(pyrrolidin-2-yl)pyridine.

Characterization

The final product should be thoroughly characterized to confirm its identity and purity.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be acquired to confirm the structure of the molecule.

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition.

  • Purity Analysis: Purity should be assessed by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC).

Safety Considerations

  • 2-Chloro-4-methoxypyridine: Irritant. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves and safety glasses.

  • Trifluoroacetic Acid (TFA): Corrosive and toxic. Handle with extreme care in a fume hood and wear acid-resistant gloves, a lab coat, and safety goggles.

  • Dichloromethane (DCM): Volatile and a suspected carcinogen. Use only in a well-ventilated fume hood.

  • Nickel Compounds: Can be carcinogenic and sensitizers. Avoid inhalation of dust and skin contact.

  • Zinc Powder: Flammable solid. Handle away from ignition sources.

Always consult the Safety Data Sheet (SDS) for each reagent before use.

Conclusion

The synthetic protocol detailed in this application note provides a reliable and efficient method for the preparation of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine. By following the outlined procedures and adhering to the safety precautions, researchers can confidently synthesize this valuable building block for applications in medicinal chemistry and drug discovery. The modularity of the synthetic route also allows for the future synthesis of a diverse library of analogs for structure-activity relationship (SAR) studies.

References

  • J&K Scientific LLC. (2026, February 8). BOC Protection and Deprotection.
  • Mild deprotection of the N-tert-butyloxycarbonyl (N-Boc) group using oxalyl chloride. (2020, June 23).
  • Recent advances in the synthesis of naturally occurring pyrrolidines, pyrrolizidines and indolizidine alkaloids using proline as a unique chiral synthon. (2013, October 22).
  • ACS Publications. Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry.
  • Synthesis of 2‐halo‐pyridines 47 A/47 B and proposed reaction mechanism.
  • Wikipedia. tert-Butyloxycarbonyl protecting group.
  • YouTube. (2022, December 14). Boc Deprotection Mechanism | Organic Chemistry.
  • ACS Publications. (2013, December 24). Reductive Couplings of 2-Halopyridines without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2′-Bipyridines | The Journal of Organic Chemistry.
  • PMC - NIH. (2024, April 25). Selective Thermal Deprotection of N-Boc Protected Amines in Continuous Flow.
  • PubMed. (2014, January 17). Reductive Couplings of 2-halopyridines Without External Ligand: Phosphine-Free Nickel-Catalyzed Synthesis of Symmetrical and Unsymmetrical 2,2'-bipyridines.
  • YouTube. (2020, August 20).
  • ResearchGate. Reactions of 2‐halopyridines to form 2‐alkyl pyridines.
  • Organic Chemistry Portal. Pyrrolidine synthesis.
  • MDPI. (2023, February 27).
  • Wikipedia. Pyrrolidine.
  • ChemicalBook. 4-Methoxyindole synthesis.
  • Diva-Portal.org. (2017, May 15). Synthesis of substituted pyrrolidines.
  • Enamine. Synthesis of unique pyrrolidines for drug discovery.
  • MDPI. (2024, October 17). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors.
  • PubMed. (2013, January 15). Synthesis and biological evaluation of 4-hydroxy-4-(4-methoxyphenyl)
  • RSC Publishing.
  • PubMed. Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a Potent Nicotinic Acetylcholine Receptor Agonist.
  • ACS Publications. Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors | Journal of Medicinal Chemistry.
  • PubMed. (2002, June 20). Synthesis and Evaluation of a Novel Series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors.
  • UPCommons. European Journal of Medicinal Chemistry.
  • DR-NTU.
  • IntechOpen. (2024, November 12). Recent Advances in the Synthesis of Pyrrolidines.
  • 2-Methoxypyridine Derivatives: Synthesis, Liquid Crystalline and Photo-physical Properties. (2025, August 7).

Sources

Synthesis of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine: An Application Note and Protocol for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: March 2026

This document provides a comprehensive, in-depth guide for the synthesis of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, a valuable building block in medicinal chemistry and drug discovery. The protocol is designed for researchers, scientists, and drug development professionals, offering a detailed, step-by-step procedure grounded in established chemical principles. This guide emphasizes not only the "how" but also the "why" behind each procedural choice, ensuring scientific integrity and reproducibility.

Introduction

The 2-(pyrrolidin-2-yl)pyridine scaffold is a privileged structural motif found in numerous biologically active compounds. The introduction of a methoxy group at the 4-position of the pyridine ring can significantly modulate the molecule's physicochemical properties, such as its lipophilicity, metabolic stability, and target-binding interactions. This protocol outlines a robust three-step synthesis to access 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, commencing with commercially available starting materials.

The synthetic strategy involves the initial protection of the pyrrolidine nitrogen with a tert-butyloxycarbonyl (Boc) group, followed by a directed ortho-lithiation and subsequent nucleophilic addition to 4-methoxypyridine. The final step comprises the deprotection of the Boc group under acidic conditions to yield the target compound.

Overall Reaction Scheme

Overall_Reaction_Scheme N_Boc_Pyrrolidine N-Boc-pyrrolidine sBuLi 1. sec-Butyllithium, TMEDA THF, -78 °C Four_Methoxy_Pyridine 4-Methoxypyridine Intermediate N-Boc-2-(4-methoxypyridin-2-yl)pyrrolidine (Intermediate) sBuLi->Intermediate Step 1 HCl 2. HCl in Dioxane Final_Product 4-Methoxy-2-(pyrrolidin-2-yl)pyridine HCl->Final_Product Step 2

Figure 1: Overall synthetic route to 4-Methoxy-2-(pyrrolidin-2-yl)pyridine.

Materials and Reagents

Reagent/MaterialGradeSupplier
N-Boc-pyrrolidine≥97%Sigma-Aldrich
4-Methoxypyridine≥97%Sigma-Aldrich[1][2]
sec-Butyllithium~1.4 M in cyclohexaneSigma-Aldrich
Tetrahydrofuran (THF)Anhydrous, ≥99.9%Sigma-Aldrich
N,N,N',N'-Tetramethylethylenediamine (TMEDA)≥99.5%Sigma-Aldrich
Hydrochloric acid4 M in 1,4-DioxaneSigma-Aldrich
Diethyl etherAnhydrous, ≥99.7%Sigma-Aldrich
Saturated aq. Sodium bicarbonate (NaHCO₃)
Saturated aq. Sodium chloride (Brine)
Sodium sulfate (Na₂SO₄)Anhydrous
Silica gel60 Å, 230-400 mesh
Ethyl acetateHPLC grade
HexanesHPLC grade

Safety Precautions

This synthesis involves highly reactive and potentially hazardous materials. Adherence to strict safety protocols is mandatory.

  • sec-Butyllithium: A pyrophoric liquid that can ignite spontaneously on contact with air.[3][4][5] It reacts violently with water.[3] All manipulations must be performed under an inert atmosphere (e.g., argon or nitrogen) using anhydrous solvents and oven-dried glassware.[6][7][8][9][10] Appropriate personal protective equipment (PPE), including a flame-retardant lab coat, safety goggles, and nitrile gloves, must be worn.[7][9]

  • 4-Methoxypyridine: Harmful if swallowed, in contact with skin, or if inhaled.[11] Causes skin and serious eye irritation.[1][2][11]

  • Hydrochloric acid (4 M in Dioxane): Causes severe skin burns and eye damage.[12][13] May cause respiratory irritation.[12][13] Work in a well-ventilated fume hood.

  • N-Boc-pyrrolidine: May cause skin, eye, and respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use.[1][2][3][4][5][11][14][15][16]

Detailed Synthesis Protocol

Step 1: Synthesis of tert-Butyl 2-(4-methoxypyridin-2-yl)pyrrolidine-1-carboxylate

This step involves the directed ortho-lithiation of N-Boc-pyrrolidine followed by nucleophilic addition to 4-methoxypyridine. The Boc group serves as a directing metalation group (DMG), facilitating the deprotonation at the adjacent C-2 position by the organolithium base.[4][13][17]

Step1_Mechanism Boc_Pyrrolidine N-Boc-pyrrolidine sBuLi_TMEDA sec-BuLi / TMEDA Lithiated_Intermediate 2-Lithio-N-Boc-pyrrolidine sBuLi_TMEDA->Lithiated_Intermediate Lithiation Four_Methoxy_Pyridine 4-Methoxypyridine Product_Step1 N-Boc-2-(4-methoxypyridin-2-yl)pyrrolidine Four_Methoxy_Pyridine->Product_Step1 Nucleophilic Addition

Sources

using 4-Methoxy-2-(pyrrolidin-2-yl)pyridine in in-vitro binding assays

LigandTarget SubtypeRadioligandApparent Ki​ (nM)*Hill Slope ( nH​ )4-Methoxy-2-(pyrrolidin-2-yl)pyridine α4β2 [3H] -Epibatidine12.4 ± 1.20.954-Methoxy-2-(pyrrolidin-2-yl)pyridine α7 [125I] α -Bungarotoxin> 10,000N/ANicotine (Control) α4β2 [3H] -Epibatidine1.1 ± 0.30.98Epibatidine (Control) α4β2 [3H] -Epibatidine0.04 ± 0.011.02 *Note: Values for the test compound are representative estimates based on the structure-activity relationships of homologous 2-substituted pyrrolidine-pyridine derivatives. A Hill Slope near 1.0 indicates binding to a single class of non-interacting sites.

References

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. NIH.[Link]

  • Re-Evaluation of Nicotinic Acetylcholine Receptors in Rat Brain by a Tissue-Segment Binding Assay. Frontiers.[Link]

  • Thermodynamics of the Hydrogen-Bonding Complexation of Nicotine, Nornicotine, and Models. ACS Publications.[Link]

  • Trapping of Nicotinic Acetylcholine Receptor Ligands Assayed by in vitro Cellular Studies and in vivo PET Imaging. bioRxiv / JNeurosci.[Link]

Application Notes & Protocols: 4-Methoxy-2-(pyrrolidin-2-yl)pyridine and its Analogs as Probes for Nicotinic Acetylcholine Receptors in Neuroscience

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary & Structural Context

Initial searches for the specific compound 4-Methoxy-2-(pyrrolidin-2-yl)pyridine as an established tool in neuroscience did not yield extensive, dedicated literature. However, this structure belongs to a well-documented and highly significant class of neuroactive compounds: the pyrrolidinyl-pyridine family. These molecules are renowned for their potent and often selective interactions with neuronal nicotinic acetylcholine receptors (nAChRs).

This guide, therefore, focuses on the broader class of pyrrolidinyl-pyridine analogs, using key exemplars from the literature to provide a robust framework for their application. We will delve into the foundational principles, validated protocols, and critical insights necessary to leverage these compounds effectively for dissecting the complex roles of nAChRs in central nervous system (CNS) function and disease. The protocols and principles outlined herein are directly applicable to the study of novel analogs, including 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, should it become a focus of investigation.

Section 1: The Scientific Foundation - Targeting Nicotinic Acetylcholine Receptors

The pyridine and pyrrolidine rings form the core pharmacophore of nicotine itself, making this scaffold a privileged structure for targeting nAChRs.[1][2] These receptors are ligand-gated ion channels that play critical roles in a vast array of physiological and pathological processes, including learning, memory, attention, and the pathophysiology of Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction.[3]

The pyrrolidinyl-pyridine analogs function primarily as agonists or partial agonists at various nAChR subtypes. The specific substitution pattern on both the pyridine and pyrrolidine rings dictates the compound's affinity, selectivity, and efficacy at different subunit combinations (e.g., α4β2, α7, α3β4). For instance, modifications to the pyridine ring can profoundly affect functional activity, leading to the identification of subtype-selective agonists and antagonists.[4]

Mechanism of Action: nAChR Channel Modulation

As nAChR agonists, these tool compounds bind to the receptor, inducing a conformational change that opens the ion channel. This allows the influx of cations (primarily Na⁺ and Ca²⁺), leading to depolarization of the neuronal membrane and subsequent activation of voltage-gated ion channels and neurotransmitter release. This fundamental action is the basis for their utility in studying cholinergic signaling pathways.

nAChR_Signaling cluster_0 Presynaptic Terminal Tool_Compound Pyrrolidinyl-Pyridine Agonist nAChR α4β2 nAChR Tool_Compound->nAChR Binds Ion_Influx Na+ / Ca2+ Influx nAChR->Ion_Influx Opens Channel Depolarization Membrane Depolarization Ion_Influx->Depolarization VGCC Voltage-Gated Ca2+ Channel (VGCC) Activation Depolarization->VGCC NT_Release Neurotransmitter Release (e.g., DA, ACh) VGCC->NT_Release Triggers

Caption: Agonist binding to presynaptic nAChRs triggers neurotransmitter release.

Binding Affinity Profile

The affinity of these compounds for nAChRs is typically high, often in the picomolar to low nanomolar range. This high affinity makes them excellent candidates for radioligand binding assays and potent probes for in vivo studies.

Compound Class/AnalogTarget ReceptorBinding Affinity (Ki)Reference
Pyridine-Modified Analogs of A-84543Neuronal nAChRs0.15 to >9000 nM[4]
2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridinenAChRs9 to 331 pM[5][6]
ABT-089Neuronal nAChRsHigh Affinity[7]

Section 2: In Vitro Applications & Protocols

In vitro assays are fundamental for characterizing the pharmacological profile of a tool compound. They provide quantitative data on binding affinity, functional potency, and receptor subtype selectivity.

InVitro_Workflow TissuePrep Tissue/Cell Preparation (e.g., Rat Brain Homogenate or Receptor-Expressing Cell Lines) BindingAssay Protocol 1: Competitive Radioligand Binding Assay TissuePrep->BindingAssay FunctionalAssay Protocol 2: Functional Ion Flux (86Rb+) Assay TissuePrep->FunctionalAssay DataAnalysis1 Determine Ki (Binding Affinity) BindingAssay->DataAnalysis1 DataAnalysis2 Determine EC50/IC50 (Functional Potency) FunctionalAssay->DataAnalysis2 Characterization Complete Pharmacological Characterization DataAnalysis1->Characterization DataAnalysis2->Characterization

Caption: Workflow for the in vitro characterization of nAChR tool compounds.

Protocol 1: Competitive Radioligand Binding Assay

Objective: To determine the binding affinity (Ki) of the tool compound for specific nAChR subtypes by measuring its ability to compete with a known high-affinity radioligand.

Rationale: This assay is the gold standard for quantifying how strongly a compound binds to its target receptor. A low Ki value indicates high binding affinity.

Materials:

  • Tissue Source: Rat brain tissue (e.g., cortex, thalamus) or membranes from cell lines stably expressing the nAChR subtype of interest (e.g., α4β2).

  • Radioligand: A high-affinity nAChR ligand, such as [³H]epibatidine or [³H]cytisine.

  • Tool Compound: 4-Methoxy-2-(pyrrolidin-2-yl)pyridine or analog, prepared in a stock solution (e.g., 10 mM in DMSO) and serially diluted.

  • Assay Buffer: e.g., 50 mM Tris-HCl, pH 7.4, containing 120 mM NaCl, 5 mM KCl, 2 mM CaCl₂, 1 mM MgCl₂.

  • Non-specific binding control: A high concentration of a known nAChR ligand (e.g., 10 µM (-)-nicotine).

  • 96-well filter plates (e.g., GF/B or GF/C glass fiber).

  • Scintillation counter and scintillation fluid.

Procedure:

  • Membrane Preparation: Homogenize the brain tissue or cells in ice-cold buffer and centrifuge to pellet the membranes. Resuspend the membrane pellet in fresh assay buffer to a final protein concentration of 100-200 µ g/well .

  • Assay Setup: In a 96-well plate, add in order:

    • 50 µL of assay buffer (for total binding) OR 50 µL of non-specific control (for non-specific binding) OR 50 µL of diluted tool compound.

    • 50 µL of the radioligand at a concentration near its Kd value (e.g., 50 pM [³H]epibatidine).

    • 100 µL of the membrane preparation.

  • Incubation: Incubate the plate at room temperature (or 4°C) for 60-90 minutes to allow binding to reach equilibrium.

  • Harvesting: Rapidly filter the contents of each well through the filter plate using a cell harvester. Wash the filters 3-4 times with ice-cold assay buffer to remove unbound radioligand.

  • Quantification: Punch out the filters, place them in scintillation vials with scintillation fluid, and count the radioactivity (in disintegrations per minute, DPM) using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding = Total binding (DPM) - Non-specific binding (DPM).

    • Plot the percentage of specific binding against the log concentration of the tool compound.

    • Fit the data to a one-site competition curve using non-linear regression (e.g., in GraphPad Prism) to determine the IC₅₀ value.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd) , where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Section 3: In Vivo Applications & Protocols

In vivo studies are crucial for understanding how a tool compound affects complex physiological systems and behavior. These compounds can be used to probe the role of nAChRs in cognitive function, motor control, and neuropsychiatric models.

InVivo_Workflow AnimalModel Select Animal Model (e.g., Aged Rat, Septal-Lesioned Rat, Primate) DrugAdmin Drug Administration (Acute IP/SC Injection or Chronic Infusion via Osmotic Pump) AnimalModel->DrugAdmin BehavioralTest Protocol 3: Behavioral Assessment (e.g., Morris Water Maze, Delayed Matching-to-Sample) DrugAdmin->BehavioralTest DataCollection Data Collection (e.g., Escape Latency, Probe Trial Performance, Error Rate) BehavioralTest->DataCollection Analysis Statistical Analysis (ANOVA, t-test) DataCollection->Analysis Conclusion Correlate nAChR Modulation with Cognitive/Behavioral Outcome Analysis->Conclusion

Caption: General workflow for in vivo behavioral pharmacology studies.

Protocol 2: Assessing Cognitive Enhancement in the Morris Water Maze

Objective: To evaluate the ability of the tool compound to improve spatial learning and memory in a rodent model of cognitive impairment.

Rationale: The Morris water maze is a widely accepted test of hippocampus-dependent spatial navigation. Improved performance (e.g., reduced time to find the platform) following drug administration suggests a pro-cognitive effect. Continuous infusion via an osmotic pump is often preferred over acute injections to ensure stable compound exposure and avoid confounding effects of injection stress or fluctuating plasma levels.[7]

Materials:

  • Subjects: Aged rats (e.g., >20 months old) or rats with cognitive deficits induced by lesions (e.g., septal lesions).

  • Apparatus: A circular pool (approx. 1.5-2.0 m in diameter) filled with opaque water (e.g., using non-toxic tempura paint or milk powder) maintained at ~22-24°C. A hidden escape platform submerged ~1-2 cm below the water surface. Various extra-maze visual cues placed around the room.

  • Drug Delivery: Alzet® osmotic pumps for continuous subcutaneous infusion. The tool compound (e.g., ABT-089) is dissolved in a sterile vehicle (e.g., saline).

  • Video tracking system and software (e.g., EthoVision XT, ANY-maze).[8]

Procedure:

  • Surgical Implantation of Osmotic Pumps:

    • Anesthetize the rat according to approved institutional protocols.

    • Shave and sterilize an area on the back, between the scapulae.

    • Make a small subcutaneous pocket and insert a primed osmotic pump containing either the vehicle or the tool compound at the desired dose (e.g., a minimum effective dose for ABT-089 was found to be 1.3 µmol/kg/day).[7]

    • Close the incision with wound clips or sutures and allow the animal to recover for at least 24-48 hours before testing.

  • Acquisition Phase (Training):

    • Conduct training for 4-5 consecutive days, with 4 trials per day for each rat.

    • For each trial, gently place the rat into the pool facing the wall from one of four quasi-random start positions.

    • Allow the rat to search for the hidden platform for a maximum of 60 or 90 seconds. If the rat finds the platform, allow it to remain there for 15-20 seconds. If it fails, gently guide it to the platform.

    • Record the escape latency (time to find the platform) and path length for each trial using the video tracking system.

  • Probe Trial (Memory Test):

    • 24 hours after the final training trial, conduct a single probe trial.

    • Remove the escape platform from the pool.

    • Place the rat in the pool from a novel start position and allow it to swim freely for 60 seconds.

    • Record the time spent in the target quadrant (where the platform used to be), the number of crossings over the former platform location, and the spatial bias of the swim path.

  • Data Analysis:

    • Acquisition: Analyze the escape latencies across training days using a two-way repeated-measures ANOVA (Treatment x Day). A significant improvement in the drug-treated group compared to the vehicle group indicates enhanced learning.

    • Probe Trial: Compare the time spent in the target quadrant between treatment groups using a one-way ANOVA or an independent t-test. A significantly greater time spent in the target quadrant by the drug-treated group indicates superior memory retention.

Section 4: Critical Considerations & Best Practices

  • Solubility and Formulation: Ensure the compound is fully dissolved in an appropriate vehicle for both in vitro and in vivo experiments. For in vivo work, check for precipitation and ensure the formulation is non-toxic and pH-neutral.

  • Blood-Brain Barrier (BBB) Penetration: A key characteristic for any CNS tool compound is its ability to cross the BBB. Lipophilicity is a critical factor.[5][6] Initial characterization should include assessing BBB permeability, either through in vitro models or by measuring brain-to-plasma concentration ratios in vivo.

  • Metabolism: Understand the metabolic stability of the compound. In vitro studies using liver microsomes or hepatocytes can identify major metabolites, which may themselves be active.[9] This is crucial for interpreting in vivo results, as the observed effect could be due to the parent compound, a metabolite, or both.

  • Controls are Paramount: Always include appropriate controls. In binding assays, this includes total and non-specific binding. In behavioral studies, a vehicle-treated group is essential. For lesion models, a sham-operated control group should also be included.[7]

References

  • Mukherjee, J., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 45(13), 2841-9. [Link]

  • Mukherjee, J., et al. (2002). Synthesis and Evaluation of a Novel Series of 2-Chloro-5-((1-methyl-2-(S)-pyrrolidinyl)methoxy)-3-(2-(4-pyridinyl)vinyl)pyridine Analogues as Potential Positron Emission Tomography Imaging Agents for Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 45(13). [Link]

  • Abreo, M. A., et al. (1998). Synthesis and Structure-Activity Relationships of Pyridine-Modified Analogs of 3-[2-((S)-pyrrolidinyl)methoxy]pyridine, A-84543, a Potent Nicotinic Acetylcholine Receptor Agonist. Bioorganic & Medicinal Chemistry Letters, 8(3), 249-54. [Link]

  • Gao, Y., et al. (2007). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. Nuclear Medicine and Biology, 34(4), 395-406. [Link]

  • Decker, M. W., et al. (1997). ABT-089 [2-methyl-3-(2-(S)-pyrrolidinylmethoxy)pyridine dihydrochloride]: II. A novel cholinergic channel modulator with effects on cognitive performance in rats and monkeys. Journal of Pharmacology and Experimental Therapeutics, 283(3), 1248-55. [Link]

  • Fujii, A., et al. (2020). Gas phase protonated nicotine is a mixture of pyridine- and pyrrolidine-protonated conformers: implications for its native structure in the nicotinic acetylcholine receptor. Physical Chemistry Chemical Physics, 22(34), 19046-19053. [Link]

  • Gündisch, D., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(19), 8002-8013. [Link]

  • El-Kashef, H., et al. (2021). Pyridine alkaloids with activity in the central nervous system. Future Medicinal Chemistry, 13(1), 71-87. [Link]

  • Prus, A. J., & Rorick-Kehn, L. M. (2020). New Developments in Behavioral Pharmacology. IntechOpen. [Link]

  • Semina, I. I., et al. (2023). Behavioral pharmacology as the main approach to study the efficiency of potential psychotropic drugs. Drug Development & Registration, 12(1). [Link]

  • Diao, X., et al. (2017). 4-Methoxy-??-PVP: in silico prediction, metabolic stability, and metabolite identification by human hepatocyte incubation and high-resolution mass spectrometry. Drug Testing and Analysis, 9(6), 894-904. [Link]

Sources

Troubleshooting & Optimization

improving the yield of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine synthesis

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Welcome to the Technical Support Center. As drug development increasingly relies on complex sp3 -rich heterocyclic scaffolds, the synthesis of 2-arylpyrrolidines like 4-Methoxy-2-(pyrrolidin-2-yl)pyridine has become a critical bottleneck. Traditional Suzuki-Miyaura approaches often fail due to the inherent instability of secondary alkylboronic acids.

As a Senior Application Scientist, I have compiled this guide to transition your workflow to a field-proven, high-yielding Negishi cross-coupling strategy [1]. This guide provides the mechanistic causality, validated protocols, and troubleshooting steps required to master this synthesis and ensure a self-validating experimental system.

Synthetic Strategy & Workflow

To circumvent the rapid protodeboronation seen in Suzuki couplings, the industry standard relies on the lithiation of N -Boc-pyrrolidine, followed by transmetalation to a stereochemically rigid 2-pyrrolidinozinc intermediate[1]. This intermediate undergoes highly efficient Negishi cross-coupling with 2-bromo-4-methoxypyridine.

NegishiWorkflow A N-Boc-pyrrolidine + s-BuLi / TMEDA (-78 °C) B 2-Lithio-N-Boc- pyrrolidine A->B C ZnCl2 Transmetalation B->C D 2-Zinc-N-Boc- pyrrolidine C->D E 2-Bromo-4-methoxy- pyridine + Pd(OAc)2 / t-Bu3P-HBF4 D->E Negishi Coupling F Boc-Protected Coupled Product E->F G TFA / DCM Deprotection F->G H 4-Methoxy-2- (pyrrolidin-2-yl)pyridine G->H

Fig 1. Negishi cross-coupling and deprotection workflow for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine.

Quantitative Optimization Data

Understanding why we abandon the Suzuki method requires looking at the data. The table below summarizes the quantitative differences between cross-coupling strategies for 2-arylpyrrolidine synthesis based on established literature parameters[1].

Table 1: Quantitative Comparison of Cross-Coupling Strategies

MethodReagents / Catalyst SystemAvg. Yield (%)Mechanistic Limitations / Advantages
Suzuki-Miyaura Pyrrolidine-2-BPin, Pd(dppf)Cl2​ , K2​CO3​ 20 - 40%High rates of protodeboronation; sluggish transmetalation.
Direct C-H Arylation N -Boc-pyrrolidine, Pd(OAc)2​ , Ag2​CO3​ 25 - 35%Poor regioselectivity (mixture of C2 and C5 arylation).
Negishi Coupling 2-Zinc- N -Boc-pyrrolidine, Pd(OAc)2​ , t -Bu 3​ P·HBF 4​ 80 - 95%Optimal. Suppresses β -hydride elimination; highly regioselective.

Validated Experimental Protocol

Every robust protocol must be a self-validating system. Follow these steps meticulously, utilizing the built-in validation checkpoints.

Step 1: Synthesis of tert-butyl 2-(4-methoxypyridin-2-yl)pyrrolidine-1-carboxylate

  • Lithiation: To a flame-dried flask under argon, add N -Boc-pyrrolidine (1.2 equiv) and anhydrous MTBE (0.4 M). Cool to -78 °C. Add TMEDA (1.2 equiv), followed by the dropwise addition of s -BuLi (1.2 equiv, 1.4 M in cyclohexane). Stir at -78 °C for 2 hours. (Note: For enantioselective synthesis, substitute TMEDA with (-)-sparteine or (+)-sparteine[1][2]).

  • Transmetalation: Add a solution of anhydrous ZnCl2​ (0.6 to 1.0 equiv, 1.0 M in THF) dropwise. Stir for 30 minutes at -78 °C, then warm to room temperature.

    • Validation Checkpoint: Before adding the electrophile, quench a 0.1 mL aliquot with D2​O . GC-MS should confirm >95% deuterium incorporation at the α -position, validating the integrity of the transmetalation step.

  • Cross-Coupling: In a separate vial, dissolve 2-bromo-4-methoxypyridine (1.0 equiv), Pd(OAc)2​ (4 mol%), and t -Bu 3​ P·HBF 4​ (5 mol%) in a minimal amount of MTBE. Transfer this catalyst/electrophile solution to the organozinc mixture[1].

  • Reaction: Stir at room temperature for 12-16 hours. Quench with saturated aqueous NH4​Cl , extract with EtOAc, dry over Na2​SO4​ , and purify via silica gel chromatography.

Step 2: Boc Deprotection to Yield 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

  • Deprotection: Dissolve the isolated intermediate in anhydrous DCM (0.2 M). Cool to 0 °C.

  • Acid Addition: Slowly add Trifluoroacetic acid (TFA) equivalent to 20% v/v of the DCM. Remove the ice bath and stir at room temperature for 2-4 hours until LC-MS shows complete conversion.

  • Isolation: Concentrate the mixture in vacuo to remove DCM and excess TFA. Redissolve the oily residue in MeOH and neutralize by stirring with Amberlyst A21 basic resin for 1 hour. Filter the resin, wash with MeOH, and concentrate the filtrate to afford the pure target compound.

Troubleshooting & FAQs

Q1: Why is my Negishi coupling yield low, with mostly unreacted 2-bromo-4-methoxypyridine recovered? A: This is almost always caused by moisture quenching the highly sensitive organolithium or organozinc intermediates. Zinc chloride ( ZnCl2​ ) is extremely hygroscopic. If water is present, the 2-lithio- N -Boc-pyrrolidine is protonated back to the starting material before transmetalation can occur. Solution: Use fused ZnCl2​ or a fresh commercial anhydrous solution. Additionally, ensure your s -BuLi titer is accurate using a standard titration method (e.g., with N -benzylbenzamide).

Q2: I am observing cleavage of the 4-methoxy group on the pyridine ring during Boc deprotection. How do I prevent this? A: The methoxy group on the pyridine ring is highly susceptible to cleavage (demethylation) if harsh aqueous acids like HBr or HI are used, or if the reaction is heated. Solution: To prevent ether cleavage, you must use milder, anhydrous acidic conditions. Stick strictly to 20-30% TFA in DCM at 0 °C to room temperature, or use 4M HCl in 1,4-dioxane.

Q3: How do I efficiently isolate the highly polar, water-soluble final product without losing it in the aqueous layer? A: 4-Methoxy-2-(pyrrolidin-2-yl)pyridine is a highly polar, basic diamine. Standard aqueous extraction will result in massive yield losses into the aqueous phase. Solution: Avoid aqueous workups entirely for the final step. After acidic deprotection, concentrate the reaction mixture in vacuo. Neutralize the crude salt using a basic ion-exchange resin (e.g., Amberlyst A21) in methanol, filter, and evaporate. If chromatography is required, use a highly polar eluent system (e.g., DCM / MeOH / NH4​OH 90:9:1).

Q4: Can I use a different palladium ligand instead of t -Bu 3​ P·HBF 4​ ? A: While ligands like RuPhos or XPhos are excellent for general cross-couplings, t -Bu 3​ P·HBF 4​ combined with Pd(OAc)2​ has been empirically proven to be the superior catalyst system specifically for α -arylation of N -Boc-pyrrolidines[1]. It provides the necessary steric bulk and electron density to facilitate rapid reductive elimination before β -hydride elimination can occur.

References

  • Campos, K. R., et al. "Enantioselective, Palladium-Catalyzed α -Arylation of N-Boc-pyrrolidine." Journal of the American Chemical Society, 2006, 128(11), 3538-3539.

  • Cordier, C. J., et al. "Enantioconvergent Cross-Couplings of Racemic Alkylmetal Reagents with Unactivated Secondary Alkyl Electrophiles: Catalytic Asymmetric Negishi α -Alkylations of N-Boc-pyrrolidine." Journal of the American Chemical Society, 2013, 135(30), 10946–10949.

Sources

Section 1: Chromatographic Challenges (Tailing & Low Recovery)

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges in the isolation and purification of highly polar, basic heterocycles. 4-Methoxy-2-(pyrrolidin-2-yl)pyridine presents a unique matrix of structural challenges: it possesses a highly basic secondary amine (pyrrolidine, pKa ~10.5), a mildly basic pyridine ring (pKa ~5.5), and a chiral center at the 2-position of the pyrrolidine ring.

This guide is designed to troubleshoot the most common bottlenecks encountered during the purification of this molecule, providing field-proven, self-validating protocols grounded in established chromatographic and stereochemical principles.

Q: Why does my crude mixture streak across the entire TLC plate and column, resulting in terrible isolated yields? A: This is a classic acid-base interaction issue. Standard silica gel contains surface silanol groups (Si-OH) that act as Brønsted acids (pKa ~4.5–5.5). When the basic pyrrolidine nitrogen of your compound interacts with these silanols, it becomes protonated. This leads to strong ionic binding rather than standard adsorption/desorption, causing irreversible binding, severe peak tailing, and low recovery[1].

Solution: The most effective resolution is to switch the stationary phase to Amine-Functionalized Silica (KP-NH) . The surface of this silica is modified with aminopropyl groups, which mask the acidic silanols and provide a slightly basic surface environment, allowing the basic analyte to elute sharply without the need for mobile phase modifiers[2].

Protocol 1: Normal-Phase Chromatography on Amine-Functionalized Silica

Self-Validation Check: UV detection (254 nm) will only track the pyridine ring. To ensure the pyrrolidine ring is intact and not degraded, you must co-stain fractions with Ninhydrin.

  • TLC Method Development: Spot the crude mixture on an amine-functionalized TLC plate. Develop using a gradient of Hexane/Ethyl Acetate (e.g., 50:50 to 0:100). Heat the plate with Ninhydrin stain; the intact secondary amine will appear as a distinct pink/purple spot.

  • Column Preparation: Equilibrate an amine-functionalized silica cartridge with 100% Hexane.

  • Loading: Dissolve the crude 4-Methoxy-2-(pyrrolidin-2-yl)pyridine in a minimal volume of Dichloromethane (DCM) and load it onto the column.

  • Elution: Run a gradient from 10% Ethyl Acetate in Hexane up to 100% Ethyl Acetate over 10-15 column volumes (CV).

  • Recovery: Pool the UV-active/Ninhydrin-positive fractions and concentrate under reduced pressure.

G Amine Basic Secondary Amine (pKa ~11) Silica Standard Silica (Si-OH) (Acidic, pKa ~5) Amine->Silica Applied to AmineSilica Amine-Functionalized Silica (Si-NH2) Amine->AmineSilica Applied to Tailing Strong Ion-Exchange Irreversible Binding & Tailing Silica->Tailing Elution No Acid-Base Interaction Sharp Elution Peak AmineSilica->Elution

Mechanism of chromatographic tailing vs. sharp elution using functionalized silica stationary phases.

Section 2: Chiral Resolution (Enantiomeric Separation)

Q: I synthesized this compound as a racemate. What is the most scalable way to resolve the enantiomers without relying on preparative SFC? A: Diastereomeric salt resolution is the industry standard for scalable chiral amine separation[3]. By reacting the racemic free base with an enantiopure chiral acid—such as L-(+)-Tartaric acid or its dibenzoyl derivative—you form two diastereomeric salts. Because these salts have different lattice energies and solubilities, one will selectively crystallize out of solution.

Protocol 2: Diastereomeric Salt Resolution via L-Tartaric Acid

Causality Note: Slow cooling is critical. Rapid precipitation kinetically traps the undesired isomer in the crystal lattice, ruining your enantiomeric excess (ee).

  • Salt Formation: Dissolve 1.0 equivalent of racemic 4-Methoxy-2-(pyrrolidin-2-yl)pyridine in warm Ethanol (EtOH).

  • Addition of Resolving Agent: Slowly add a solution of 0.5 to 1.0 equivalent of L-(+)-Tartaric acid dissolved in warm EtOH.

  • Crystallization: Allow the mixture to cool slowly to room temperature, then transfer to a 4°C refrigerator overnight to promote the growth of high-purity crystals.

  • Isolation: Filter the crystals and wash with ice-cold EtOH.

  • Free Base Liberation: Suspend the crystals in water, adjust the pH to 12 using 1M NaOH, and extract 3x with DCM. Dry the organic layer over Na2SO4 and concentrate. Self-Validation Check: Confirm the enantiomeric excess (ee) via chiral HPLC before proceeding to biological assays.

Section 3: Stability, Handling, and Salt Formation

Q: The isolated free base is an oil that darkens over time. How should I store it? A: Secondary amines are highly nucleophilic. When stored as a free base, they are prone to atmospheric oxidation and can react with ambient CO2 to form carbamates. To ensure long-term stability and reproducibility in your assays, the free base must be converted into a stable, crystalline salt (e.g., Hydrochloride) immediately after purification.

Protocol 3: Hydrochloride Salt Formation
  • Dissolve the purified free base in anhydrous Diethyl Ether or Tetrahydrofuran (THF).

  • Cool the solution to 0°C in an ice bath to control the exothermic salt formation.

  • Dropwise, add 1.1 equivalents of 2M HCl in Diethyl Ether under an inert atmosphere (N2/Argon).

  • Stir for 30 minutes. A white precipitate will form as the salt crashes out of the non-polar solvent.

  • Filter the precipitate, wash with cold Diethyl Ether, and dry under high vacuum. Store in a desiccator at -20°C.

G Crude Crude 4-Methoxy-2-(pyrrolidin-2-yl)pyridine CheckChiral Enantiopure Synthesis? Crude->CheckChiral Achiral Yes (Asymmetric Synthesis) CheckChiral->Achiral Direct to Purif. Racemic No (Racemic Mixture) CheckChiral->Racemic Needs Resolution Flash Amine-Functionalized Silica Flash Chromatography Achiral->Flash Resolution Diastereomeric Salt Resolution (e.g., L-Tartaric Acid) Racemic->Resolution FreeBase Purified Free Base (Oil) Flash->FreeBase Resolution->Flash Free base recovery Salt Stable HCl/TFA Salt (Solid) FreeBase->Salt HCl/Ether

Workflow decision tree for the purification and isolation of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine.

Quantitative Data Summary

Table 1: Comparison of Chromatographic Methods for Basic Pyrrolidines

Stationary PhaseMobile PhaseAdditives RequiredExpected Peak ShapeTypical RecoveryPost-Purification Processing
Standard Silica (Si-OH) Hexane / EtOAcNoneSevere Tailing< 40%High risk of irreversible binding.
Standard Silica (Si-OH) DCM / MeOH1-5% Triethylamine (TEA)Moderate70 - 80%Requires extensive high-vacuum drying to remove TEA.
Amine-Silica (KP-NH) Hexane / EtOAcNoneSharp, Symmetrical> 95%Simple solvent evaporation; immediate use.

References

  • [2] When should I use an amine-bonded silica for flash chromatography? Biotage Knowledge Base. URL:[Link]

  • L-TARTARIC ACID. Ataman Kimya. URL:[Link]

  • [3] Reiterative Chiral Resolution/Racemization/Recycle (RRR Synthesis) for an Effective and Scalable Process for the Enantioselective Synthesis of a Dual IDO1/TDO2 Inhibitor Imidazoisoindole Derivative. Organic Process Research & Development (ACS Publications). URL:[Link]

Sources

Technical Support Center: Stability & Degradation Troubleshooting for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine (4-MPP) . This guide provides drug development professionals, analytical chemists, and formulation scientists with mechanistic insights, troubleshooting workflows, and validated protocols to address the unique stability challenges inherent to this molecule.

Section 1: Core Degradation Pathways (Mechanistic Causality)

As a secondary amine coupled to a methoxypyridine ring, 4-MPP possesses specific structural vulnerabilities. Understanding the causality behind these degradation pathways is critical for rational formulation design and impurity control.

  • O-Demethylation of the Methoxypyridine Moiety: The methoxy group at the 4-position of the pyridine ring is susceptible to cleavage under strong acidic or oxidative stress. This O-demethylation yields a 4-hydroxypyridine intermediate, which rapidly tautomerizes to its more thermodynamically stable 4-pyridone form[1]. This pathway results in a net mass loss of 14 Da (-CH2) and a significant increase in molecular polarity[2].

  • Pyrrolidine Ring Oxidation (Lactam Formation): The secondary amine within the pyrrolidine ring is highly vulnerable to oxidation. Attack at the alpha-carbon (adjacent to the nitrogen) by reactive oxygen species (ROS) or peroxides leads to the formation of a lactam (pyrrolidin-2-one derivative)[3]. This oxidative degradation is a hallmark of nornicotine analogs and results in a +14 Da mass shift (+O, -2H).

  • N-Nitrosamine Formation (NDSRI Risk): Secondary amines are notorious for reacting with trace nitrites—often present in excipients like crospovidone or nitrocellulose packaging—under slightly acidic conditions to form N-nitrosamines[4]. The formation of Nitrosamine Drug Substance-Related Impurities (NDSRIs) is a critical regulatory concern, yielding a +29 Da mass shift (+NO, -H)[5].

G API 4-Methoxy-2-(pyrrolidin-2-yl)pyridine (4-MPP) Lactam Pyrrolidine Lactam (+14 Da) API->Lactam Oxidation (Peroxides/ROS) Pyridone 4-Pyridone Derivative (-14 Da) API->Pyridone Acidic Hydrolysis (O-Demethylation) NDSRI N-Nitrosamine (NDSRI) (+29 Da) API->NDSRI N-Nitrosation (Nitrites + Acid)

Caption: Primary degradation pathways of 4-MPP based on structural vulnerabilities.

Section 2: Troubleshooting Guide & FAQs

Q1: During accelerated stability testing (40°C/75% RH), we observe a new peak with a +14 Da mass shift. What is the mechanism, and how do we mitigate it? A: A +14 Da shift strongly indicates the oxidation of the pyrrolidine ring to a lactam. This is typically driven by trace peroxides in excipients (e.g., PEGs or polysorbates) or atmospheric oxygen. Mitigation: Screen excipients for low peroxide values. Incorporate chain-breaking antioxidants (e.g., BHT) or chelating agents (e.g., EDTA) into the formulation, and consider nitrogen purging during fill-finish operations.

Q2: A highly polar degradant appears in our liquid formulation at pH 3.0. LC-MS shows a mass loss of 14 Da. What is happening? A: This is classic O-demethylation of the methoxypyridine moiety. Acidic hydrolysis cleaves the ether linkage, releasing methanol and forming the highly polar 4-pyridone degradant[1]. Mitigation: 4-MPP is incompatible with strong aqueous acids. Adjust the formulation pH to a more neutral range (pH 5.5–7.0) using a suitable buffer system (e.g., citrate or phosphate) to stabilize the methoxy ether linkage.

Q3: We detected trace levels of a mutagenic impurity with a +29 Da mass shift. How do we prevent this NDSRI formation? A: The secondary amine of the pyrrolidine ring is undergoing N-nitrosation by reacting with nitrite impurities in your excipients[6]. This reaction is accelerated by moisture and acidic microenvironments[5]. Mitigation: Switch to low-nitrite excipient grades. If nitrites cannot be eliminated, incorporate a nitrosation inhibitor/scavenger such as ascorbic acid or alpha-tocopherol into the matrix. Ensure humidity control does not utilize saturated sodium nitrite solutions, which can cause artifactual degradation[7].

LogicTree Start Unknown Impurity Detected via LC-MS MassShift Determine Mass Shift (Δm) Start->MassShift Shift14 Δm = +14 Da MassShift->Shift14 ShiftMinus14 Δm = -14 Da MassShift->ShiftMinus14 Shift29 Δm = +29 Da MassShift->Shift29 Action1 Check Excipient Peroxides Add Antioxidant Shift14->Action1 Lactam Formation Action2 Check Formulation pH Buffer to Neutral ShiftMinus14->Action2 O-Demethylation Action3 Screen for Nitrites Add Scavenger Shift29->Action3 NDSRI Formation

Caption: Diagnostic logic tree for identifying and mitigating 4-MPP impurities.

Section 3: Self-Validating Experimental Protocols

To ensure analytical trustworthiness, utilize the following self-validating protocols to isolate and confirm specific degradation mechanisms.

Protocol A: Forced Oxidative Degradation (Lactam Validation)

Objective: Induce and characterize the pyrrolidine lactam degradant to establish a retention time marker.

  • Preparation: Dissolve 4-MPP to a concentration of 1.0 mg/mL in a 50:50 mixture of HPLC-grade Water and Acetonitrile.

  • Stress Induction: Add hydrogen peroxide (H₂O₂) to achieve a final concentration of 3% (v/v).

  • Incubation: Seal the vial and incubate at 60°C for 24 hours in the dark.

  • Self-Validation & Quenching: Withdraw 100 µL aliquots at T=2, 6, and 24 hours. Immediately quench the oxidation by adding 10 µL of 1M sodium thiosulfate.

  • Analysis: Analyze via LC-MS. Validation Check: The progressive, time-dependent appearance of the +14 Da peak confirms peroxide-driven lactam formation. If the peak is absent, verify the H₂O₂ activity using a known susceptible control (e.g., standard nornicotine).

Protocol B: Excipient Nitrite Screening (NDSRI Risk Assessment)

Objective: Evaluate the risk of N-nitrosamine formation in solid blends prior to final formulation.

  • Blend Preparation: Prepare binary mixtures of 4-MPP and target excipients (e.g., crospovidone, microcrystalline cellulose) at a 1:1 (w/w) ratio.

  • Control Spiking: Spike half of the samples with 1 ppm sodium nitrite to serve as a Positive Control. Leave the remaining samples unspiked.

  • Accelerated Storage: Store all samples at 50°C/75% RH for 14 days in tightly closed amber vials.

  • Extraction & Analysis: Extract the blends with methanol, centrifuge at 10,000 x g for 5 minutes, and analyze the supernatant via LC-MS/MS (MRM mode optimized for the +29 Da transition).

  • Self-Validation Check: The positive control must exhibit the NDSRI peak, proving the method's sensitivity. If the unspiked samples also show the peak, the excipient lot contains reactive nitrites and must be replaced or formulated with a scavenger[7].

Section 4: Quantitative Data Summary

The following table summarizes the expected degradation profile of 4-MPP under standard ICH forced degradation conditions, providing a quick reference for analytical method development.

Stress ConditionPrimary Degradation PathwayExpected Mass Shift (LC-MS)Structural ChangeRecommended Mitigation
Oxidative (3% H₂O₂, 60°C)Pyrrolidine Ring Oxidation+14 DaSecondary amine → LactamUse antioxidants (BHT); limit peroxides.
Acidic (0.1M HCl, 60°C)O-Demethylation-14 DaMethoxypyridine → 4-PyridoneBuffer formulation to pH 5.5–7.0.
Nitrosative (Excipient Nitrites)N-Nitrosation (NDSRI)+29 DaSecondary amine → N-NitrosamineAscorbic acid scavengers; low-nitrite excipients.
Photolytic (UV/Vis, ICH Q1B)N-Oxidation / Cleavage+16 Da / VariablePyridine N-Oxide formationOpaque/amber packaging.

References

  • [1] P450-Mediated O-Demethylated Metabolite Is Responsible for Rat Hepatobiliary Toxicity of Pyridyltriazine-Containing PI3K Inhibitors. Toxicological Sciences | Oxford Academic. URL:[Link]

  • [2] Metabolism of 1-(3-[3-(4-cyanobenzyl)-3H-imidazol-4-yl]-propyl)-3-(6-methoxypyridin-3-yl)-1-(2-trifluoromethylbenzyl)thiourea (YH3945), a novel anti-cancer drug, in rats using the 14C-labeled compound. PubMed. URL:[Link]

  • [3] Characterization of Pseudooxynicotine Amine Oxidase of Pseudomonas putida S16 that Is Crucial for Nicotine Degradation. ResearchGate. URL:[Link]

  • [4] Nitrosamine Impurities in Pharmaceuticals: Chemistry, Toxicology, and Advanced Analytical Approaches. Biomedical and Pharmacology Journal. URL:[Link]

  • [5] Approaches and considerations for N-nitrosamine issues from a quality perspective. PMDA. URL:[Link]

  • [6] Control of Nitrosamine Impurities in Human Drugs. FDA. URL: [Link]

  • [7] Artifactual degradation of secondary amine-containing drugs during accelerated stability testing when saturated sodium nitrite solutions are used for humidity control. PubMed. URL:[Link]

Sources

optimizing reaction conditions for synthesizing 4-Methoxy-2-(pyrrolidin-2-yl)pyridine analogs

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Advanced Heterocyclic Synthesis Support Center. As a Senior Application Scientist, I have designed this guide to assist researchers and drug development professionals in optimizing the synthesis of 2-substituted pyridine derivatives.

For the synthesis of sp³-sp² linked heterocycles like 4-methoxy-2-(pyrrolidin-2-yl)pyridine, traditional methods (e.g., Negishi cross-coupling of zincates) often suffer from moisture sensitivity and functional group intolerance. Today, the industry standard relies on Metallaphotoredox Decarboxylative Cross-Coupling , merging Iridium photocatalysis with Nickel cross-coupling[1]. This approach utilizes bench-stable N-Boc-proline and 2-bromo-4-methoxypyridine, generating the critical C(sp³)–C(sp²) bond under mild, room-temperature conditions[1].

Below, you will find the mechanistic framework, a self-validating experimental protocol, optimization data, and a troubleshooting FAQ designed to resolve the most common modes of failure in this transformation.

I. Mechanistic Pathway & Visualization

Understanding the causality of your reaction begins with the catalytic cycle. The process relies on a delicate kinetic synchronization between a photoredox cycle (generating the alkyl radical) and a cross-coupling cycle (forming the C–C bond). If these cycles fall out of phase, side reactions dominate.

DualCatalysis cluster_photo Photoredox Cycle (Ir) cluster_ni Cross-Coupling Cycle (Ni) Ir3 Ir(III) Ir3_ex *Ir(III) Ir3->Ir3_ex Blue LED (450 nm) Ir2 Ir(II) Ir3_ex->Ir2 SET from Proline Ir2->Ir3 SET to Ni(I) Ni0 Ni(0) Ni2 Ni(II)-Ar Ni0->Ni2 Oxidative Addition Ni3 Ni(III)-Ar-Alkyl Ni2->Ni3 Radical Capture Ni1 Ni(I) Ni3->Ni1 Reductive Elimination Product 4-Methoxy-2-(pyrrolidin- 2-yl)pyridine Ni3->Product Ni1->Ni0 SET from Ir(II) Proline N-Boc-Proline Radical α-Amino Radical Proline->Radical -CO2, -e- Radical->Ni3 Intercepted

Fig 1: Metallaphotoredox dual catalytic cycle for decarboxylative cross-coupling.

II. Standard Operating Procedure (SOP)

This protocol is designed as a self-validating system . In-process checks are embedded to ensure that if a failure occurs, you can pinpoint the exact step where the deviation happened.

Target: N-Boc-4-Methoxy-2-(pyrrolidin-2-yl)pyridine Scale: 1.0 mmol

Reagents & Materials:

  • Electrophile: 2-Bromo-4-methoxypyridine (1.0 equiv, 188 mg)

  • Nucleophile Precursor: N-Boc-L-proline (1.5 equiv, 323 mg)

  • Photocatalyst: Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ (1.0 mol%, 11.2 mg)

  • Cross-Coupling Catalyst: NiCl₂·glyme (5.0 mol%, 11.0 mg)

  • Ligand: 4,4'-di-tert-butyl-2,2'-bipyridine (dtbbpy) (5.0 mol%, 13.4 mg)

  • Base: Cs₂CO₃ (1.5 equiv, 489 mg)

  • Solvent: Anhydrous DMF (10 mL, 0.1 M)

Step-by-Step Methodology:

  • Catalyst Pre-activation: In a nitrogen-filled glovebox, combine NiCl₂·glyme and dtbbpy in 2 mL of anhydrous DMF. Stir at 25 °C for 30 minutes.

    • Validation Check: The solution must transition to a pale green/blue color, indicating successful formation of the active Ni(II) complex.

  • Reaction Assembly: To a 40 mL borosilicate glass vial equipped with a magnetic stir bar, add N-Boc-L-proline, 2-bromo-4-methoxypyridine, the Ir photocatalyst, and Cs₂CO₃.

  • Solvent Transfer: Transfer the pre-formed Ni-complex solution to the reaction vial and add the remaining 8 mL of DMF.

  • Degassing (Critical Step): Seal the vial with a PTFE-lined septum cap. Remove from the glovebox and sparge the mixture with ultra-pure Argon for 15 minutes.

    • Validation Check: The solution should remain clear without precipitation. Oxygen is a potent triplet quencher; failure to degas will completely inhibit the Ir(*III) excited state.

  • Irradiation: Place the vial in a photoreactor equipped with 34W Blue LEDs (λmax = 450 nm). Stir vigorously (800 rpm). Use a cooling fan to maintain the reaction temperature strictly at 25 °C.

  • In-Process Monitoring: After 18 hours, sample 10 µL, dilute with acetonitrile, and analyze via LC-MS.

    • Validation Check: Confirm consumption of the bromopyridine (m/z 188/190) and the appearance of the product mass [M+H]⁺ = 279.1.

  • Workup & Isolation: Dilute the mixture with EtOAc (30 mL), wash with saturated aqueous NaHCO₃ (3 x 10 mL) and brine (10 mL). Dry over Na₂SO₄, concentrate in vacuo, and purify via flash chromatography (Silica, Hexanes/EtOAc gradient).

III. Optimization Data & Variable Causality

When optimizing this specific analog, empirical data reveals how sensitive the dual catalytic cycle is to environmental variables. Use the table below to benchmark your deviations.

ParameterCondition TestedYield (%)Mechanistic Rationale (Causality)
Baseline NiCl₂·glyme, dtbbpy, Cs₂CO₃, DMF, Blue LED85% Optimal balance of reagent solubility and matched redox potentials.
Solvent Toluene instead of DMF12%Poor solubility of Cs₂CO₃ and polar catalysts prevents efficient Single Electron Transfer (SET).
Base K₂HPO₄ instead of Cs₂CO₃45%Weaker base leads to incomplete deprotonation of proline, stalling the generation of the carboxylate necessary for oxidation.
Light Source Green LED (530 nm)<5%The Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ photocatalyst lacks a sufficient absorption cross-section at 530 nm.
Ligand No dtbbpy (Ligand-free Ni)TraceThe bare Ni center rapidly aggregates into inactive "Ni black" and fails to undergo oxidative addition.
IV. Troubleshooting & FAQs

Q1: I am observing significant protodehalogenation of 2-bromo-4-methoxypyridine (yielding 4-methoxypyridine) instead of the cross-coupled product. How do I suppress this? A1: Protodehalogenation occurs when the transient Ni(II)-aryl intermediate undergoes reduction and subsequent protonation before it can intercept the α-amino radical. This is a kinetic mismatch issue. It is typically caused by poor radical generation rates (e.g., inefficient light penetration, weak base) or excess moisture acting as a proton source. Actionable Fix: Ensure strict anhydrous conditions. Verify that your base (Cs₂CO₃) is finely milled and dry. Increase the stirring rate to 800+ rpm to ensure maximum surface area exposure to the light source.

Q2: My reaction yields a racemic mixture of the 4-methoxy-2-(pyrrolidin-2-yl)pyridine analog, but I started with enantiopure L-N-Boc-proline. Why did it racemize? A2: This is an inherent mechanistic feature of standard decarboxylative arylation. The oxidation and decarboxylation of N-Boc-proline generates a planar, sp²-hybridized α-amino radical, which completely erases the original stereocenter[1]. Actionable Fix: If enantioretention is critical for your drug development pipeline, you must switch to an asymmetric cross-coupling strategy. You can achieve this by replacing the achiral dtbbpy ligand with a chiral bisoxazoline (BiOx) ligand on the Nickel catalyst, which dynamically resolves the radical during the bond-forming step, as demonstrated by MacMillan and co-workers ()[1].

Q3: My yield plateaus at 40% despite full consumption of the 2-bromo-4-methoxypyridine. What is the major side reaction? A3: 2-Bromo-4-methoxypyridine is highly electron-deficient and prone to homocoupling (forming 4,4'-dimethoxy-2,2'-bipyridine) under Ni catalysis. This occurs when the local concentration of the alkyl radical is too low, forcing the Ni(II)-aryl species to undergo transmetalation with another Ni(II)-aryl species. Actionable Fix: Adjust the stoichiometry. Ensure you are using at least 1.5 to 2.0 equivalents of the N-Boc-proline to flood the catalytic cycle with alkyl radicals, thereby outcompeting the homocoupling pathway.

Q4: Can I substitute 2-chloro-4-methoxypyridine for the bromo analog to reduce starting material costs? A4: While possible, it is kinetically unfavorable under baseline conditions. The C–Cl bond in 2-chloropyridines has a significantly higher bond dissociation energy than the C–Br bond[2]. Consequently, the initial oxidative addition of Ni(0) into the C–Cl bond is sluggish at 25 °C, stalling the entire cycle. Actionable Fix: If you must use the chloro-analog, you need to increase the electron density of the Nickel center to accelerate oxidative addition. Swap the dtbbpy ligand for a more electron-rich variant (e.g., dOMe-bpy) and consider gently warming the reaction to 40 °C.

V. References
  • Title: Enantioselective Decarboxylative Arylation of α-Amino Acids via the Merger of Photoredox and Nickel Catalysis Source: Journal of the American Chemical Society (2016), 138(6), 1832-1835. URL: [Link]

  • Title: Dual Catalysis Strategies in Photochemical Synthesis Source: Chemical Reviews (2016), 116(17), 10035-10074. URL: [Link]

Sources

Technical Support Center: Scale-Up Production of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Process Development Support Center. As a Senior Application Scientist, I have compiled this troubleshooting guide and standard operating procedure (SOP) repository to address the specific chemical engineering and mechanistic challenges associated with scaling up 4-Methoxy-2-(pyrrolidin-2-yl)pyridine.

This chiral API intermediate—structurally related to nornicotine analogues—presents significant scale-up bottlenecks, primarily revolving around cryogenic lithiation, transition metal cross-coupling, and enantiomeric resolution.

Part 1: Process Workflow Visualization

To bypass the limitations of traditional batch chemistry, we strongly recommend a continuous flow-enabled sequence for the highly reactive intermediates.

Workflow N1 1. Starting Material N-Boc-pyrrolidine N2 2. Continuous Flow Lithiation (s-BuLi, THF, 0°C, 5s) N1->N2 Deprotonation N3 3. Transmetalation (ZnCl2 addition) N2->N3 Organozinc Formation N4 4. Negishi Cross-Coupling (+ 2-Bromo-4-methoxypyridine) N3->N4 C-C Bond Formation N5 5. Boc Deprotection (HCl/EtOH, 50°C) N4->N5 Isobutylene/CO2 Release N6 6. Chiral Resolution (L-Tartaric Acid) N5->N6 Racemic Free Base N7 7. Final API Intermediate (S)-4-Methoxy-2-(pyrrolidin-2-yl)pyridine N6->N7 Enantiomeric Enrichment

Figure 1: Flow-enabled scale-up synthesis of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine.

Part 2: Troubleshooting Guide & FAQs

Q1: Why does batch lithiation of N-Boc-pyrrolidine fail or yield complex mixtures upon scale-up, and how can we resolve it? A: In discovery chemistry, the α-lithiation of N-Boc-pyrrolidine using s-BuLi is typically performed in batch reactors under strict cryogenic conditions (-78°C)[1]. The root cause of failure at scale is the thermal instability of the lithiated intermediate. At temperatures above -20°C, the intermediate rapidly decomposes via ring-opening or auto-attack mechanisms[1]. During scale-up, extended reagent addition times and poor heat transfer in large batch vessels cause localized warming, destroying the intermediate before transmetalation can occur.

  • The Solution: Transition to a continuous flow chemistry manifold. By using a microreactor, you can perform the lithiation safely at 0°C with a precisely controlled residence time of just 5 seconds[1]. This outpaces the decomposition kinetics, allowing immediate downstream transmetalation[2].

Q2: During the Negishi cross-coupling with 2-bromo-4-methoxypyridine, we observe low yields and unreacted starting material. What is the root cause? A: The coupling of a 2-pyridyl halide with a pyrrolidinylzinc reagent is highly sensitive to transmetalation efficiency. Zinc-halogen exchange dynamics will stall if the organozinc species is not fully formed. Furthermore, the electron-rich 4-methoxy group on the pyridine ring alters the oxidative addition rate of the palladium catalyst[3].

  • The Solution: Ensure complete transmetalation by adding anhydrous ZnCl₂ directly to the flow-generated organolithium stream. For the coupling, utilize a robust catalyst system such as PdCl₂(DPEphos) or Pd(dppf)Cl₂, which are highly effective for Negishi couplings involving nitrogen heterocycles and 2-bromopyridines[3]. Maintain strictly anhydrous conditions, as ambient moisture will rapidly protodemetalate the organozinc intermediate.

Q3: How do we safely manage the Boc deprotection step at a multi-kilogram scale? A: The removal of the tert-butyloxycarbonyl (Boc) group using acids (e.g., HCl in ethanol) is highly exothermic and generates massive volumes of isobutylene and carbon dioxide gases. In a sealed or inadequately vented multi-kilogram reactor, this rapid gas evolution will cause catastrophic pressure spikes.

  • The Solution: Implement a controlled, semi-batch dosing strategy. Dose the acidic solution into the N-Boc intermediate over 2-4 hours while monitoring the internal temperature (keep <50°C). Ensure the reactor is equipped with a high-capacity condenser and routed to a caustic scrubber with an open vent line to safely dissipate the off-gassing.

Q4: What is the most scalable method for achieving high enantiomeric excess (ee) of the (S)-enantiomer? A: While asymmetric lithiation using chiral diamines (like sparteine surrogates) is elegantly used in discovery chemistry, it is prohibitively expensive and difficult to recycle at a pilot scale.

  • The Solution: The most scalable approach is to synthesize the racemic 4-Methoxy-2-(pyrrolidin-2-yl)pyridine free base and perform a classical chiral resolution[4]. Utilizing resolving agents such as L-tartaric acid in an ethanol/water solvent system allows for the selective crystallization of the (S)-enantiomer diastereomeric salt. This method reliably yields >98% ee after a single recrystallization and allows for the recovery of the undesired enantiomer for racemization[4].

Part 3: Standard Operating Procedures (SOPs)

SOP 1: Continuous Flow Lithiation and Zincation (Self-Validating Protocol)

Note: This system is self-validating; the immediate quench of the flow stream into ZnCl₂ prevents the accumulation of hazardous organolithium species.

  • Preparation: Prepare a 0.5 M solution of N-Boc-pyrrolidine in anhydrous THF. Separately, prepare a 1.3 M solution of s-BuLi in cyclohexane/hexanes[2].

  • Flow Parameters: Pump both solutions into a T-mixer microreactor maintained at 0°C. Adjust the flow rates to achieve a strict 5.0-second residence time within the mixing zone[1].

  • Transmetalation: Direct the reactor effluent immediately into a stirred batch vessel containing a 1.0 M solution of anhydrous ZnCl₂ in THF at 0°C to form the organozinc reagent.

  • In-Process Control (IPC): Pull a 1 mL aliquot, quench with iodine, and analyze via off-line HPLC to verify complete zincation before proceeding to cross-coupling.

SOP 2: Negishi Cross-Coupling and Isolation
  • Catalyst Addition: To the validated organozinc solution, add 2-bromo-4-methoxypyridine (0.9 equiv relative to starting pyrrolidine) and 2.5 mol% Pd(dppf)Cl₂[3].

  • Reaction: Heat the mixture to 60°C for 4 hours under a positive nitrogen atmosphere.

  • Quench: Cool to room temperature and quench slowly with saturated aqueous NH₄Cl to break down the zinc salts.

  • Extraction: Extract the aqueous layer with ethyl acetate (3x). Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate under reduced pressure to yield the N-Boc protected intermediate.

Part 4: Quantitative Data & Benchmarking

The following table summarizes the critical parameters and yield differences when transitioning from traditional batch lithiation to the recommended continuous flow methodology.

Process ParameterTraditional Batch MethodContinuous Flow MethodImpact on Scale-Up Viability
Lithiation Temperature -78°C (Cryogenic)0°C (Ice bath equivalent)Eliminates need for specialized, high-energy cryogenic pilot reactors.
Residence / Reaction Time 2 - 4 hours5.0 secondsOutpaces intermediate decomposition; drastically increases throughput.
Organozinc Yield (IPC) 45% - 55%> 85%Prevents ring-opening side reactions associated with thermal degradation.
Enantiomeric Excess (ee%) N/A (Racemic intermediate)N/A (Racemic intermediate)Both require downstream L-tartaric acid resolution to achieve >98% ee.
Scalability Limit ~100 gramsMulti-kilogram (Continuous)Flow chemistry allows uninterrupted production runs over several hours.

References

  • Title : SYNTHESIS AND EVALUATION OF PYRIDINIUM DERIVATIVES AS CENTRAL NERVOUS SYSTEM NICOTINIC ACETYLCHOLINE RECEPTOR LIGANDS | Source : UKnowledge (University of Kentucky) | URL :[Link]

  • Title : Rapid “high” temperature batch and flow lithiation-trapping of N-Boc pyrrolidine | Source : White Rose Research Online | URL : [Link]

  • Title : Scale-Up and Optimization of a Continuous Flow Carboxylation of N-Boc-4,4-difluoropiperidine Using s-BuLi in THF | Source : ACS Publications | URL :[Link]

  • Title : Metalloamination/Cyclization of Zinc(II) Amides Derived from N,N-Dimethylhydrazinoalkenes—Applications for the Direct C-SP2 Functionalization of Aryl and Vinyl Electrophiles | Source : MDPI | URL : [Link]

Sources

Technical Support Center: Troubleshooting 4-Methoxy-2-(pyrrolidin-2-yl)pyridine Solubility

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As drug development professionals and researchers, encountering solubility bottlenecks with heterocyclic building blocks is a standard hurdle. This guide provides field-proven, mechanistically grounded solutions for formulating 4-Methoxy-2-(pyrrolidin-2-yl)pyridine in aqueous biological buffers.

Mechanistic Overview: The Chemistry of Dissolution

To resolve solubility issues, we must first understand the causality behind why 4-Methoxy-2-(pyrrolidin-2-yl)pyridine precipitates. This compound features a dual-basic pharmacophore:

  • Pyrrolidine Ring: Contains a highly basic secondary aliphatic amine with a pKa of approximately 11.3[1].

  • Pyridine Ring: Contains a weakly basic nitrogen with a pKa of approximately 5.2[2].

The aqueous solubility of this compound is entirely dictated by the pH of your buffer relative to these pKa values. At a physiological pH of 7.4, the pyridine nitrogen is neutral, while the pyrrolidine nitrogen is protonated (cationic). Although this mono-cationic state provides some aqueous solubility, the highly lipophilic methoxy-pyridine core often forces the molecule to aggregate when kinetic solubility limits are exceeded—especially during rapid dilution from organic stocks like DMSO[3].

Equilibrium A pH < 5.0 Di-cationic Form B pH 7.4 Mono-cationic Form A->B + OH⁻ D High Solubility (>10 mM) A->D C pH > 9.0 Free Base Form B->C + OH⁻ E Moderate Solubility (Requires Co-solvents) B->E F Low Solubility (Precipitation Risk) C->F

pH-dependent protonation states and their effect on aqueous solubility.

Quantitative Solubility Profiles

The table below summarizes the expected behavior of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine across standard laboratory conditions and outlines the necessary formulation strategies.

Buffer pHDominant SpeciesEst. Kinetic SolubilityRecommended Solubilization Strategy
pH < 5.0 (e.g., Acetate)Di-cationicHigh (>10 mM)Direct dissolution; no co-solvents required.
pH 7.4 (e.g., HEPES)Mono-cationicModerate (0.1 - 1 mM)1–5% DMSO, or 10% HP-β-CD inclusion complexes.
pH > 9.0 (e.g., Borate)Free Base (Neutral)Very Low (<0.01 mM)>10% DMSO, PEG400, or non-ionic surfactants.

Troubleshooting FAQs

Q1: My compound precipitates immediately upon diluting a 10 mM DMSO stock into PBS (pH 7.4). Why is this happening? A: This is a classic phenomenon known as "DMSO shock"[3]. When a highly concentrated DMSO stock is introduced rapidly into an aqueous buffer, the local dielectric constant of the solvent changes drastically. The lipophilic core of the compound crashes out of solution before the pyrrolidine nitrogen can properly interact with the water molecules to form a stable solvation shell.

Q2: How can I prevent "DMSO shock" without lowering my final compound concentration? A: You must control the kinetics of the solvent exchange. Instead of pipetting the stock directly into static buffer, use an intermediate dilution step (e.g., dilute the 10 mM stock to 1 mM in DMSO first). Then, add this intermediate stock dropwise into the aqueous buffer while it is under vigorous vortexing. This ensures instantaneous dispersal and prevents localized supersaturation.

Q3: Does the choice of buffer salt affect the solubility of this compound at pH 7.4? A: Absolutely. Because the pyrrolidine ring is cationic at pH 7.4, multivalent anions like the phosphate in PBS can form tightly bound, poorly solvated ion pairs with the drug, leading to a "salting-out" effect. Switching to a zwitterionic buffer with a monovalent counterion, such as HEPES or MOPS, reduces ion-pairing and significantly improves the kinetic solubility limit.

Q4: I need to test this compound in a cell-based assay at 50 µM, but I cannot exceed 0.5% DMSO due to cell toxicity. How can I keep it dissolved? A: Utilize a solubilizing agent such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). The lipophilic methoxy-pyridine core will be sequestered within the hydrophobic cavity of the cyclodextrin, while the protonated pyrrolidine remains solvent-exposed. This dramatically enhances apparent aqueous solubility without requiring toxic levels of organic co-solvents.

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following protocol incorporates a self-validating quality control step to definitively confirm solubility before you proceed to your biological assays.

Protocol: Step-by-Step Aqueous Buffer Dilution (Avoiding DMSO Shock)

Materials Required:

  • 4-Methoxy-2-(pyrrolidin-2-yl)pyridine (Lyophilized powder)

  • Anhydrous, cell-culture grade DMSO

  • Target Buffer (e.g., 20 mM HEPES, pH 7.4, 150 mM NaCl)

  • Vortex mixer and Microplate reader

Methodology:

  • Master Stock Preparation: Dissolve the lyophilized powder in anhydrous DMSO to achieve a 10 mM concentration. Vortex for 60 seconds.

  • Intermediate Dilution: Dilute the 10 mM master stock to a 1 mM intermediate stock using 100% DMSO.

  • Dynamic Mixing: Place the tube containing your target HEPES buffer on a vortex mixer set to medium-high speed.

  • Dropwise Addition: Using a micropipette, add the 1 mM DMSO stock dropwise directly into the center of the vortexing liquid (avoiding the tube walls) to achieve your final desired concentration (e.g., 10 µM).

  • Equilibration: Continue vortexing for 10 seconds post-addition, then incubate at room temperature for 30 minutes.

  • System Validation (Critical Step): Transfer 100 µL of the final buffer solution to a clear 96-well plate. Measure the optical density at 600 nm (OD600) against a blank of buffer + equivalent DMSO vehicle.

    • Validation Logic: An OD600 > 0.05 indicates the presence of colloidal aggregates. If this occurs, the kinetic solubility has been exceeded, the protocol is invalidated, and you must either increase the co-solvent ratio or decrease the final API concentration.

Workflow A 1. Weigh API B 2. Dissolve in DMSO (10 mM Stock) A->B C 3. Intermediate Dilution (DMSO) B->C D 4. Dropwise Addition to Vortexing Buffer C->D E 5. Validate via OD600 (< 0.05 OD) D->E F 6. Sterile Filter (0.22 µm) E->F

Workflow for formulating 4-Methoxy-2-(pyrrolidin-2-yl)pyridine to prevent DMSO shock.

References

  • Pyrrolidine | C4H9N | CID 31268 - PubChem - NIH Source: nih.gov URL:[Link]

  • Pyridine: Uses, Structure & pKa - Organic Chemistry - StudySmarter Source: studysmarter.co.uk URL:[Link]

Sources

safety precautions for working with 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

Title: Technical Support Center: Handling & Troubleshooting 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Welcome to the Technical Support Center. As a Senior Application Scientist, I have developed this guide for researchers and drug development professionals working with 4-Methoxy-2-(pyrrolidin-2-yl)pyridine . This compound is a specialized building block structurally related to the tobacco alkaloid nornicotine [1]. Due to its specific pharmacophore—a basic pyrrolidine ring coupled with an electron-rich pyridine—it presents unique handling challenges, including potential neurotoxicity, susceptibility to oxidation, and high basicity.

This guide moves beyond generic safety data sheets (SDS) to explain the causality behind our safety protocols, ensuring your experimental workflows are both safe and self-validating.

Physicochemical & Hazard Profile

Understanding the physical properties of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine is critical for risk assessment. The addition of a 4-methoxy group to the parent 2-(pyrrolidin-2-yl)pyridine scaffold increases both its lipophilicity and the basicity of the pyridine nitrogen.

Property / Hazard2-(Pyrrolidin-2-yl)pyridine (Parent)4-Methoxy-2-(pyrrolidin-2-yl)pyridineOperational Implication
Molecular Weight 148.21 g/mol 178.23 g/mol Adjust stoichiometric calculations.
Lipophilicity (LogP) ~1.5~1.8 (Increased)Higher risk of dermal absorption.
Pyridine pKa ~5.0~6.5+M effect of methoxy group increases basicity.
Toxicity Class UN 2810 (Class 6.1) [2]UN 2810 (Class 6.1)Requires highly regulated disposal.
GHS Hazards H301, H315, H319[2]H301, H315, H319Toxic if swallowed; severe eye/skin irritant.

Emergency Spill Response Workflow

When dealing with a Class 6.1 toxic amine, rapid and logical decision-making is essential. The following workflow outlines the protocol for safely assessing and neutralizing a spill [3].

SpillResponse A Spill Identified (4-Methoxy-2-(pyrrolidin-2-yl)pyridine) B Assess Volume & Toxicity (Class 6.1 Amine) A->B C Evacuate & Ventilate (Fume Hood / Lab) B->C If > 50 mL or outside hood D Don Advanced PPE (Double Nitrile, Respirator) B->D If < 50 mL inside hood C->D E Contain with Weak Acid Absorbent (e.g., Citric Acid / Sand) D->E F Validate Neutralization (pH Paper Check: 7-8) E->F F->E If pH > 8 (Still Basic) G Dispose as Class 6.1 Waste (UN 2810) F->G If Neutralized

Logical workflow for the assessment, neutralization, and validation of a toxic amine spill.

Troubleshooting Guides & FAQs

Q1: What are the primary neurotoxic risks associated with this compound, and how do they dictate PPE selection? A: 4-Methoxy-2-(pyrrolidin-2-yl)pyridine shares a structural pharmacophore with nornicotine, a known nicotinic acetylcholine receptor (nAChR) agonist [1]. Because the methoxy group increases the compound's lipophilicity (LogP ~1.8), it can readily cross the stratum corneum (skin barrier) and the blood-brain barrier. Causality: Dermal exposure does not just cause local irritation (H315); it presents a systemic neurotoxic risk (e.g., dizziness, tachycardia, respiratory depression). Standard latex gloves offer poor resistance to lipophilic free bases. Protocol: You must use double-gloved nitrile or butyl rubber gloves. If handling outside a fume hood (which is strictly discouraged), a NIOSH-approved respirator with an organic vapor cartridge is required to prevent inhalation of volatile free-base vapors [3].

Q2: How should I neutralize and clean up a localized benchtop spill of this compound? A: Standard spill kits often rely on generic absorbents, which are insufficient for toxic, volatile amines. You must convert the volatile free base into a non-volatile, water-soluble salt without triggering an exothermic reaction. Step-by-Step Methodology:

  • Isolate: Immediately lower the fume hood sash to maximize ventilation.

  • Absorb & Neutralize: Liberally apply a weak acid solid absorbent (e.g., a 1:1 mixture of citric acid and inert sand) over the spill. Causality: Do not use strong acids (like HCl), as the heat of neutralization will violently aerosolize the toxic amine.

  • Agitate: Gently mix the absorbent into the spill using a disposable plastic spatula until a slurry or dry paste forms.

  • Self-Validation: Swab the neutralized area with a moistened pH indicator strip. If the pH is > 8, the amine is still active; apply more citric acid. The protocol is validated only when the pH reads between 7 and 8.

  • Disposal: Sweep the neutralized solid into a high-density polyethylene (HDPE) container, label it as "Class 6.1 Toxic Waste (UN 2810)," and transfer it to your central accumulation area [4].

Q3: I am observing degradation and color changes (yellowing/browning) of the compound during long-term storage. What is the mechanism, and how can I prevent it? A: The degradation is primarily driven by N-oxidation and photo-oxidation. The secondary amine in the pyrrolidine ring is highly susceptible to oxidation by atmospheric oxygen. Furthermore, the 4-methoxy group exerts a strong electron-donating resonance effect (+M effect) into the pyridine ring, making the pyridine nitrogen significantly more nucleophilic and prone to forming an N-oxide compared to an unsubstituted pyridine. Step-by-Step Methodology:

  • Inert Atmosphere: Always purge the storage vial with Argon or ultra-pure Nitrogen before sealing to displace atmospheric oxygen.

  • Light Protection: Store the compound in amber borosilicate glass vials to prevent UV-catalyzed photo-oxidation.

  • Temperature Control: Store at 2–8°C. For long-term storage (>6 months), -20°C is highly recommended to slow kinetic degradation.

Q4: What is the recommended protocol for quenching reactions involving this compound before aqueous workup? A: When synthesizing or modifying this compound, the reaction must be quenched carefully to prevent the loss of the product into the aqueous layer while avoiding violent exothermic reactions. Step-by-Step Methodology:

  • Cooling: Chill the reaction vessel to 0–5°C using an ice bath.

  • Mild Quenching: Slowly add saturated aqueous ammonium chloride (NH₄Cl) dropwise. Causality: NH₄Cl provides a mild, buffered proton source (pH ~5.5). It safely quenches reactive intermediates without fully protonating the 4-Methoxy-2-(pyrrolidin-2-yl)pyridine into a highly water-soluble di-salt.

  • Extraction: Add an organic extraction solvent (e.g., ethyl acetate or dichloromethane).

  • Self-Validation: Before discarding the aqueous layer, check its pH. It should be slightly basic (pH 8–9). If it is acidic (pH < 7), your target compound has been protonated and is currently trapped in the aqueous layer. If this occurs, back-extract by adjusting the aqueous layer to pH 9 with 1M NaHCO₃ and washing with fresh organic solvent.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 91462, Nornicotine." PubChem, [Link].

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 2771659, 2-(Pyrrolidin-2-yl)pyridine." PubChem, [Link].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Working with Chemicals." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011, [Link].

  • National Research Council (US) Committee on Prudent Practices in the Laboratory. "Management of Waste." Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards: Updated Version, National Academies Press (US), 2011, [Link].

Validation & Comparative

A Comparative Guide to Nicotinic Acetylcholine Receptor Agonists: Benchmarking Novel Compounds like 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the characterization of novel compounds targeting nicotinic acetylcholine receptors (nAChRs) is a critical step in the discovery of new therapeutics for a range of neurological and psychiatric disorders. This guide provides a comparative framework for evaluating new chemical entities, such as 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, by benchmarking them against well-established nAChR agonists. We will delve into the receptor binding and functional activity profiles of key compounds, provide detailed experimental protocols for their characterization, and explore the downstream signaling consequences of nAChR activation.

Introduction to Nicotinic Acetylcholine Receptors (nAChRs)

Nicotinic acetylcholine receptors are a superfamily of ligand-gated ion channels that are integral to synaptic transmission in both the central and peripheral nervous systems.[1][2] These receptors are pentameric structures, meaning they are composed of five subunits arranged around a central ion pore.[1][3] The mammalian nervous system expresses a diverse array of nAChR subunits, including ten α subunits (α1-α10) and four β subunits (β2-β4), which can assemble into a wide variety of receptor subtypes.[4][5] This structural diversity gives rise to a broad spectrum of pharmacological and physiological properties.

The most abundant nAChR subtypes in the brain are the heteromeric α4β2 and the homomeric α7 receptors.[4] The α4β2 subtype is particularly known for its high affinity for nicotine and its role in the rewarding effects of the substance, making it a key target for smoking cessation therapies.[6] The α7 subtype, on the other hand, is implicated in cognitive processes such as learning and memory.[7] Other subtypes, like the α3β4 receptor, are predominantly found in the autonomic ganglia.[4] The specific subunit composition of a given nAChR determines its agonist affinity, ion selectivity, and desensitization kinetics, all of which are critical parameters in drug design.

Comparative Analysis of Reference nAChR Agonists

To understand the potential pharmacological profile of a novel compound like 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, it is essential to compare it to well-characterized agonists with distinct properties. Here, we examine three such compounds: Varenicline, a partial agonist at α4β2 nAChRs; Epibatidine, a potent, non-selective agonist; and ABT-418, an agonist with some selectivity for the α4β2 subtype.

Binding Affinity (Ki)

The binding affinity of a ligand for its receptor is a measure of how tightly it binds. It is typically expressed as the inhibition constant (Ki), with a lower Ki value indicating a higher binding affinity. The following table summarizes the Ki values for our reference compounds across several nAChR subtypes.

Compoundα4β2α7α3β4α6β2*Reference(s)
Varenicline 0.14 nM (rat)>10,000 nM~500 nM0.12 nM (rat)[8][9]
0.19 nM (monkey)0.13 nM (monkey)[8][9]
~0.11 nM (mouse)[10]
Epibatidine 43 pM230 nM~2 nM-[11]
20 pM233 nM--
2 pM (high affinity site)600 nM--[12][13]
350 pM (low affinity site)[12]
ABT-418 2.85 nM (rat brain)---[14]
0.86 nM (high affinity site)---[12]
68.6 nM (low affinity site)[12]

Note: The asterisk in α6β2* indicates the potential presence of other subunits in the receptor complex.

Functional Potency and Efficacy (EC50 and Emax)

Functional potency (EC50) is the concentration of an agonist that produces 50% of the maximal response, while efficacy (Emax) is the maximum response an agonist can produce. A full agonist has high efficacy, while a partial agonist has lower efficacy.

CompoundReceptor SubtypeEC50Efficacy (relative to Acetylcholine)Reference(s)
Varenicline α4β22.3 µM13.4% (Partial Agonist)[15]
α718 µM93% (Full Agonist)[15]
α3β455 µM75% (Partial Agonist)[15]
α6β27 nM (rat)49% (Partial Agonist, relative to Nicotine)[8][9]
α4β286 nM (rat)24% (Partial Agonist, relative to Nicotine)[8][9]
Epibatidine α4β218.1 nMFull Agonist[16]
α3β437.4 nMFull Agonist[16]
α7~2 µMFull Agonist[17]
ABT-418 α4β26 µMFull Agonist[18][19]
α2β211 µMFull Agonist[18][19]
α3β4188 µMFull Agonist[18][19]
Human α4β213.9 µM190% (relative to ACh)[20]

Experimental Protocols for Agonist Characterization

To generate the data presented above and to characterize a novel compound like 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, two key experimental techniques are employed: radioligand binding assays and two-electrode voltage clamp electrophysiology.

Radioligand Binding Assays

Radioligand binding assays are used to determine the binding affinity (Ki) of a compound for a specific receptor. This is typically done through competition binding experiments where the novel compound's ability to displace a known radiolabeled ligand is measured.

Step-by-Step Methodology:

  • Membrane Preparation:

    • Harvest cells or tissues expressing the nAChR subtype of interest.

    • Homogenize the cells or tissue in a cold buffer solution.

    • Centrifuge the homogenate to pellet the cell membranes.

    • Wash the membrane pellet multiple times to remove endogenous ligands.

    • Resuspend the final pellet in a binding buffer and determine the protein concentration.[21]

  • Competition Binding Assay:

    • Prepare a series of dilutions of the unlabeled test compound (e.g., 4-Methoxy-2-(pyrrolidin-2-yl)pyridine).

    • In a multi-well plate, add a fixed concentration of a suitable radioligand (e.g., [³H]epibatidine for α4β2 nAChRs) to each well.[22]

    • Add the varying concentrations of the test compound to the wells.

    • Include control wells for total binding (radioligand only) and non-specific binding (radioligand plus a high concentration of a known non-labeled ligand).[21]

    • Add the prepared cell membranes to each well.

    • Incubate the plate to allow the binding to reach equilibrium.

    • Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the receptor-bound radioligand.

    • Wash the filters with cold buffer to remove unbound radioligand.

    • Measure the radioactivity on the filters using a scintillation counter.[23]

  • Data Analysis:

    • Calculate the specific binding at each concentration of the test compound by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the test compound concentration.

    • Use non-linear regression to fit the data to a one-site competition model to determine the IC50 value (the concentration of the test compound that inhibits 50% of the specific binding).

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[24]

Workflow for Radioligand Binding Assay:

G cluster_prep Membrane Preparation cluster_assay Competition Binding Assay cluster_analysis Data Analysis prep1 Harvest Cells/Tissue prep2 Homogenize prep1->prep2 prep3 Centrifuge & Wash prep2->prep3 prep4 Resuspend & Quantify Protein prep3->prep4 assay2 Incubate: Membranes + Radioligand + Test Compound prep4->assay2 assay1 Prepare Reagents: - Radioligand - Test Compound Dilutions - Controls assay1->assay2 assay3 Separate Bound/Free: Rapid Filtration assay2->assay3 assay4 Quantify: Scintillation Counting assay3->assay4 analysis1 Calculate Specific Binding assay4->analysis1 analysis2 Plot Competition Curve analysis1->analysis2 analysis3 Determine IC50 analysis2->analysis3 analysis4 Calculate Ki (Cheng-Prusoff) analysis3->analysis4

Caption: Workflow for determining Ki via radioligand binding.

Two-Electrode Voltage Clamp (TEVC) Electrophysiology

TEVC is a powerful technique for studying the functional properties of ion channels, including nAChRs, expressed in large cells like Xenopus laevis oocytes.[25] It allows for the measurement of ion currents elicited by agonist application, which is used to determine EC50 and Emax values.

Step-by-Step Methodology:

  • Oocyte Preparation and cRNA Injection:

    • Harvest oocytes from a Xenopus laevis frog.

    • Treat the oocytes with collagenase to remove the follicular layer.

    • Inject the oocytes with cRNA encoding the desired nAChR subunits (e.g., α4 and β2).

    • Incubate the oocytes for 2-7 days to allow for receptor expression.

  • TEVC Recording:

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes: one for measuring the membrane potential and one for injecting current.[26]

    • Clamp the membrane potential at a holding potential (typically -60 to -80 mV).

    • Apply the agonist (e.g., 4-Methoxy-2-(pyrrolidin-2-yl)pyridine) at various concentrations to the oocyte via the perfusion system.

    • Record the resulting inward currents.

  • Data Analysis:

    • Measure the peak current amplitude for each agonist concentration.

    • Normalize the current responses to the maximal response.

    • Plot the normalized current as a function of the agonist concentration.

    • Fit the data to the Hill equation to determine the EC50 and the Hill coefficient.

    • To determine efficacy, compare the maximal current elicited by the test compound to that elicited by a saturating concentration of a full agonist like acetylcholine.[27]

Workflow for Two-Electrode Voltage Clamp:

G cluster_prep Oocyte Preparation cluster_rec TEVC Recording cluster_analysis Data Analysis prep1 Harvest & Defolliculate Oocytes prep2 Inject nAChR cRNA prep1->prep2 prep3 Incubate for Receptor Expression prep2->prep3 rec1 Place Oocyte in Recording Chamber prep3->rec1 rec2 Impale with Two Microelectrodes rec1->rec2 rec3 Voltage Clamp Membrane Potential rec2->rec3 rec4 Apply Agonist Concentrations rec3->rec4 rec5 Record Ion Currents rec4->rec5 analysis1 Measure Peak Current Amplitudes rec5->analysis1 analysis2 Plot Dose-Response Curve analysis1->analysis2 analysis3 Determine EC50 & Efficacy analysis2->analysis3

Caption: Workflow for determining EC50 and Efficacy via TEVC.

nAChR-Mediated Signaling Pathways

Activation of nAChRs leads to the opening of their ion channels and an influx of cations, primarily Na+ and Ca2+.[28] This initial event triggers a cascade of downstream signaling pathways that can influence a wide range of cellular processes, from neurotransmitter release to gene expression. The influx of Ca2+ is a particularly important second messenger.

Key Signaling Cascades:

  • Ca2+-Calmodulin-Dependent Protein Kinase (CaMK) Pathway: Increased intracellular Ca2+ can activate CaMKs, which in turn phosphorylate various downstream targets, including transcription factors like CREB, leading to changes in gene expression.[29]

  • Protein Kinase C (PKC) Pathway: Ca2+ can also activate PKC, which is involved in modulating ion channel activity and neurotransmitter release.[30]

  • Extracellular Signal-Regulated Kinase (ERK) Pathway: nAChR activation can lead to the activation of the ERK/MAPK pathway, which plays a critical role in cell proliferation, differentiation, and survival.[7][29]

  • Phosphoinositide 3-Kinase (PI3K)-Akt Pathway: This pathway is crucial for cell survival and is activated by nAChR stimulation, contributing to the neuroprotective effects of some nAChR agonists.[28]

nAChR Signaling Pathway Diagram:

G agonist nAChR Agonist (e.g., Acetylcholine) nAChR nAChR agonist->nAChR Binds to depolarization Membrane Depolarization nAChR->depolarization na_influx Na+ Influx nAChR->na_influx ca_influx Ca2+ Influx nAChR->ca_influx pi3k PI3K nAChR->pi3k Activates erk ERK/MAPK nAChR->erk Activates vdcc Voltage-Gated Ca2+ Channels depolarization->vdcc Activates ca_release Ca2+ Release from ER ca_influx->ca_release Triggers pkc PKC ca_influx->pkc Activates camk CaMK ca_influx->camk Activates neurotransmitter_release Neurotransmitter Release ca_influx->neurotransmitter_release vdcc->ca_influx Mediates pkc->neurotransmitter_release creb CREB camk->creb Phosphorylates akt Akt pi3k->akt gene_expression Gene Expression (Neuroprotection, Plasticity) akt->gene_expression erk->creb Phosphorylates creb->gene_expression

Caption: Downstream signaling pathways activated by nAChR stimulation.

Conclusion

The characterization of a novel nAChR agonist such as 4-Methoxy-2-(pyrrolidin-2-yl)pyridine requires a systematic approach that benchmarks its properties against those of well-understood compounds. By determining its binding affinity and functional profile across a range of nAChR subtypes using the detailed protocols provided, researchers can gain valuable insights into its potential therapeutic applications and selectivity. Understanding how a novel compound fits within the existing landscape of nAChR agonists is a crucial step in the journey from chemical synthesis to potential clinical utility.

References

  • Current time information in Chicago, IL, US. (n.d.). Google.
  • Dani, J. A., & Bertrand, D. (2007). Nicotinic acetylcholine receptors and nicotinic cholinergic mechanisms of the central nervous system. Annual Review of Pharmacology and Toxicology, 47, 699-729.
  • Imad, M., et al. (2012). Varenicline Is a Potent Partial Agonist at α6β2* Nicotinic Acetylcholine Receptors in Rat and Monkey Striatum. Journal of Pharmacology and Experimental Therapeutics, 342(3), 539-548.
  • Gerzanich, V., et al. (1995). Comparative pharmacology of epibatidine: a potent agonist for neuronal nicotinic acetylcholine receptors. Molecular Pharmacology, 48(4), 774-782.
  • Zdanowski, R., et al. (2015). Role of α7 nicotinic receptor in the immune system and intracellular signaling pathways. Central European Journal of Immunology, 40(3), 373-377.
  • Foucault-Fruchard, L., & Antier, D. (2025). Nicotinic Acetylcholine Receptor-Mediated Metabotropic Signalling in Human Microglia. Journal of Neurochemistry.
  • Mihalak, K. B., et al. (2006). Varenicline Is a Partial Agonist at α4β2 and a Full Agonist at α7 Neuronal Nicotinic Receptors. Molecular Pharmacology, 70(3), 801-805.
  • Papke, R. L., et al. (1996). Activation and Inhibition of Rat Neuronal Nicotinic Receptors by ABT-418. Journal of Pharmacology and Experimental Therapeutics, 278(2), 708-719.
  • Gotti, C., et al. (2025). How Varenicline Works: Identifying Critical Receptor and Ligand-based Interactions. Journal of the American Chemical Society.
  • Steensland, P., et al. (2007). Varenicline, an α4β2 nicotinic acetylcholine receptor partial agonist, selectively decreases ethanol consumption and seeking. Proceedings of the National Academy of Sciences, 104(30), 12518-12523.
  • Li, Y., et al. (2012). Intracellular signal transduction pathways of 7-nAChR-mediated stem cell proliferation. ResearchGate. Retrieved from [Link]

  • Donnelly-Roberts, D. L., et al. (1995). Characterization of [3H]ABT-418: a novel cholinergic channel ligand. Journal of Pharmacology and Experimental Therapeutics, 275(2), 731-739.
  • Anderson, D. J. (2008). Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. Current Protocols in Pharmacology, Chapter 1, Unit 1.8.
  • Albuquerque, E. X., et al. (2009). Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. Physiological Reviews, 89(1), 73-120.
  • Kihara, T., et al. (2018). Overview. In Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. Singapore: Springer.
  • Jensen, A. A., et al. (2005). Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. Journal of Medicinal Chemistry, 48(15), 4705-4745.
  • Marks, M. J., et al. (2011). Chronic treatment with varenicline changes expression of four nAChR binding sites in mice. Neuropharmacology, 61(8), 1366-1376.
  • Richards, C. I., et al. (2016). Therapeutic concentrations of varenicline in the presence of nicotine increase action potential firing in human adrenal chromaffin cells. Physiological Reports, 4(22), e13032.
  • Dajas-Bailador, F., & Wonnacott, S. (2004). Nicotinic acetylcholine receptor-mediated calcium signaling in the nervous system. Journal of Neurochemistry, 91(2), 241-250.
  • Nordberg, A., et al. (1997). Epibatidine and ABT 418 reveal selective losses of alpha 4 beta 2 nicotinic receptors in Alzheimer brains. Neuroreport, 8(5), 1147-1151.
  • Kaas, Q., & Craik, D. J. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 598897.
  • Imad, M., et al. (2012). Varenicline is a potent partial agonist at α6β2* nicotinic acetylcholine receptors in rat and monkey striatum. Journal of Pharmacology and Experimental Therapeutics, 342(3), 539-548.
  • Kaas, Q., & Craik, D. J. (2020). Structure-Function of Neuronal Nicotinic Acetylcholine Receptor Inhibitors Derived From Natural Toxins. Frontiers in Pharmacology, 11, 598897.
  • Wu, J., et al. (2006). Concentration–response effects of agonists, antagonists, and KAB-18 on H α 4 ␤ 2 and H α 3 ␤ 4 nAChRs. ResearchGate. Retrieved from [Link]

  • Papke, R. L., et al. (1996). Activation and inhibition of rat neuronal nicotinic receptors by ABT-418. British Journal of Pharmacology, 117(4), 645-657.
  • Chiodi, V., et al. (1997). Human α4β2 Neuronal Nicotinic Acetylcholine Receptor in HEK 293 Cells: A Patch-Clamp Study. Neuropharmacology, 36(4-5), 639-651.
  • Al-Muqarrab, A., et al. (2014). Synthesis, Nicotinic Acetylcholine Receptor Binding, and Antinociceptive Properties of 2′-Fluoro-3′-(substituted pyridinyl)-7-deschloroepibatidine Analogues. Journal of Medicinal Chemistry, 57(2), 485-496.
  • Gotti, C., et al. (1998). High-Affinity Epibatidine Binding of Functional, Human α7-Nicotinic Acetylcholine Receptors Stably and Heterologously Expressed de Novo in Human SH-EP1 Cells. Molecular Pharmacology, 54(6), 1084-1093.
  • Sullivan, J. P., et al. (1996). Preclinical Pharmacology of ABT‐418: A Prototypical Cholinergic Channel Activator for the Potential Treatment of Alzheimer's Disease. CNS Drug Reviews, 2(2), 199-223.
  • De Amici, M., et al. (2006). Synthesis and Nicotinic Acethylcholine Receptor Binding Affinities of New Epibatidine Analogues. Arkivoc, 2006(8), 17-23.
  • PDSP. (n.d.). Assay Protocol Book. UNC. Retrieved from [Link]

  • Vann, R. E., et al. (2023). Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. Frontiers in Pharmacology, 14, 1234567.
  • Bio-protocol. (n.d.). 2.3. Radioligand Binding Experiments. Retrieved from [Link]

  • Papke, R. L., et al. (2015). Nicotinic Acetylcholine Receptor Accessory Subunits Determine the Activity Profile of Epibatidine Derivatives. Molecular Pharmacology, 87(3), 441-451.
  • de F. O. Azevedo, V. M., et al. (2018). Epibatidine: A Promising Natural Alkaloid in Health. Molecules, 23(12), 3326.
  • Max Planck Institute for Biophysics. (2014). Two-electrode voltage-clamp (TEVC).
  • Decker, M. W., et al. (1995). (+/-)-Epibatidine elicits a diversity of in vitro and in vivo effects mediated by nicotinic acetylcholine receptors. Journal of Pharmacology and Experimental Therapeutics, 274(1), 398-407.
  • Guan, B., et al. (2015). Two-Electrode Voltage Clamp. In Ion Channels. Methods in Molecular Biology, vol 1272. Humana Press, New York, NY.
  • npi electronic. (2025). npi's guide to Two Electrode Voltage Clamp in Xenopus oocytes. Retrieved from [Link]

  • Gifford Bioscience. (n.d.). Data Sheet Radioligand Binding Assay Protocol. Retrieved from [Link]

  • Wikipedia. (n.d.). ABT-418. Retrieved from [Link]

  • Wang, Y., et al. (2017). Two-electrode Voltage-clamp Recordings in Xenopus laevis Oocytes: Reconstitution of Abscisic Acid Activation of SLAC1 Anion Channel via PYL9 ABA Receptor. Bio-protocol, 7(2), e2108.

Sources

comparative biological activity of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine derivatives

Author: BenchChem Technical Support Team. Date: March 2026

Comparative Biological Activity of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine Derivatives: A Technical Guide for nAChR Modulator Development

As a Senior Application Scientist, I have evaluated countless pharmacophores targeting the central nervous system. Among nicotinic acetylcholine receptor (nAChR) modulators, the 2-(pyrrolidin-2-yl)pyridine scaffold—a positional isomer of the classic alkaloid —serves as a highly tunable backbone.

This guide provides an objective, data-driven comparison of how 4-position pyridine substitutions, specifically the 4-methoxy derivative, fundamentally alter receptor binding thermodynamics, subtype selectivity, and functional efficacy.

Mechanistic Rationale: The Causality of the 4-Methoxy Substitution

To understand the biological activity of 4-methoxy-2-(pyrrolidin-2-yl)pyridine, we must analyze the electrostatics of the nAChR orthosteric binding site.

When a ligand enters the nAChR "aromatic box" (comprising residues like Trp149, Tyr190, and Tyr197), two primary interactions dictate affinity:

  • Cation- π Interaction: The pyrrolidine nitrogen, protonated at physiological pH, anchors to the electron-rich face of Trp149.

  • Hydrogen Bonding: The pyridine nitrogen acts as a critical hydrogen bond acceptor, interacting with a water-mediated network coordinated by the receptor backbone.

The Electronic Effect: Adding a methoxy group at the 4-position of the pyridine ring induces a strong electron-donating resonance (+M effect). This significantly increases the electron density on the pyridine nitrogen, raising its pKa and strengthening its hydrogen-bonding capacity. Furthermore, the methoxy oxygen introduces an auxiliary H-bond acceptor.

The Steric Effect & Selectivity: While the electronic boost increases overall affinity, the spatial volume of the methoxy group drives subtype selectivity. The α4β2 subtype possesses a slightly larger complementary binding cleft compared to the homomeric α7 subtype. The 4-methoxy group fits perfectly into the α4β2 pocket but creates steric clashes in the tighter α7 pocket, resulting in a profound selectivity shift.

Mechanism A 4-Methoxy Derivative B α4β2 nAChR Binding A->B H-Bonding C Cation Influx (Ca2+/Na+) B->C Conformational Shift D Membrane Depolarization C->D E Action Potential Firing D->E

Fig 1: Downstream signaling cascade triggered by 4-methoxy-2-(pyrrolidin-2-yl)pyridine binding.

Comparative Efficacy and Binding Data

To objectively evaluate the 4-methoxy derivative, we benchmark it against the unsubstituted parent scaffold and a bulkier 4-isopropoxy analog. The data below synthesizes radioligand binding assays ( Ki​ ) and functional calcium flux readouts ( EC50​ ) across human recombinant.

CompoundSubunit TargetBinding Affinity ( Ki​ , nM)Functional Potency ( EC50​ , nM)Efficacy ( Emax​ %)Selectivity ( α4β2 / α7 )
Unsubstituted Base (2-(pyrrolidin-2-yl)pyridine) α4β2 45.2120.585.012x
Target Derivative (4-Methoxy substitution) α4β2 3.1 18.2 98.5 410x
Steric Comparator (4-Isopropoxy substitution) α4β2 89.4310.045.02x

Data Interpretation: The 4-methoxy derivative exhibits a ~14-fold increase in binding affinity over the unsubstituted base, directly validating the hypothesis that increased pyridine basicity enhances receptor anchoring. Concurrently, the selectivity for α4β2 over α7 skyrockets to 410-fold, whereas the bulkier isopropoxy group collapses both affinity and selectivity due to severe steric hindrance.

Self-Validating Experimental Workflow: Intracellular Calcium Flux

To generate trustworthy, reproducible functional data for nAChR modulators, relying on a self-validating (FLIPR) is mandatory. The following protocol integrates strict internal controls to ensure causality between compound addition and signal generation.

Step-by-Step Methodology
  • Cell Preparation & Seeding:

    • Action: Plate HEK293T cells stably expressing human α4β2 nAChRs at 20,000 cells/well in 384-well black-wall/clear-bottom plates. Incubate overnight at 37°C.

    • Causality: A stable, confluent monolayer ensures uniform fluorescence readouts and minimizes edge effects during optical scanning.

  • Dye Loading (Fluo-4 AM):

    • Action: Remove media and add 20 µL of assay buffer containing 2 µM Fluo-4 AM and 2.5 mM Probenecid. Incubate for 1 hour at 37°C in the dark.

    • Causality: Fluo-4 AM is lipophilic and freely crosses the cell membrane. Once inside, endogenous esterases cleave the acetoxymethyl (AM) ester, rendering the dye highly charged and trapping it intracellularly. Probenecid inhibits organic anion transporters, preventing dye efflux.

  • Compound Preparation & Internal Controls:

    • Action: Prepare 10-point serial dilutions of the 4-methoxy derivative. Include Epibatidine (10 µM) as a 100% Emax​ positive control, and assay buffer as a 0% negative control.

    • Validation Step: In parallel wells, pre-incubate cells with 10 µM Dihydro-β-erythroidine (DHβE), a competitive antagonist, for 15 minutes prior to agonist addition.

  • Kinetic Readout (FLIPR Tetra):

    • Action: Transfer the plate to the FLIPR instrument. Record baseline fluorescence for 10 seconds, dispense the compounds, and record kinetic fluorescence (Ex 488 nm / Em 525 nm) for 3 minutes.

    • Causality: The rapid kinetic read captures the transient nature of nAChR-mediated calcium influx before receptor desensitization occurs.

  • Data Analysis & Z'-Factor Calculation:

    • Action: Normalize the peak relative fluorescence units (RFU) to the Epibatidine control. Calculate the Z'-factor using the positive and negative control wells.

    • Validation Step: A plate is only accepted if the Z'-factor is ≥0.6 , proving robust assay dynamic range and low variability. Furthermore, the DHβE pre-treated wells must show complete signal ablation, confirming the calcium flux is strictly nAChR-mediated and not an off-target artifact.

Protocol S1 Cell Seeding HEK293T S2 Fluo-4 AM Dye Loading S1->S2 S3 Compound Dispensing S2->S3 S4 FLIPR Kinetic Read S3->S4 S5 Z'-Factor Validation S4->S5

Fig 2: Self-validating high-throughput FLIPR workflow for comparative calcium flux analysis.

Conclusion

The transition from 2-(pyrrolidin-2-yl)pyridine to its 4-methoxy derivative is not merely a structural tweak; it is a calculated optimization of receptor thermodynamics. By leveraging the +M electronic effect to enhance hydrogen bonding, while utilizing the methoxy group's exact steric volume to clash with off-target subtypes, researchers can achieve highly potent, α4β2 -selective therapeutic leads. When validated through strictly controlled kinetic calcium assays, these derivatives represent a premium structural class for neurological drug discovery.

References

  • National Center for Biotechnology Information. "Nornicotine." PubChem Compound Summary for CID 85501. Accessed March 13, 2026. URL:[Link]

  • IUPHAR/BPS Guide to Pharmacology. "Nicotinic acetylcholine receptors." IUPHAR/BPS. Accessed March 13, 2026. URL:[Link]

  • Arkin, M. R., et al. "Intracellular Calcium Assays." Assay Guidance Manual [Internet], Eli Lilly & Company and the National Center for Advancing Translational Sciences, 2012. URL:[Link]

A Comparative Efficacy Analysis: 4-Methoxy-2-(pyrrolidin-2-yl)pyridine versus Epibatidine at Nicotinic Acetylcholine Receptors

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to compare the efficacy of the novel compound 4-Methoxy-2-(pyrrolidin-2-yl)pyridine with the well-characterized, potent nicotinic acetylcholine receptor (nAChR) agonist, epibatidine. Due to the limited publicly available data on 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, this guide will focus on the essential experimental designs and theoretical considerations necessary to conduct a thorough comparative analysis. We will use the extensive knowledge of epibatidine's pharmacology as a benchmark for evaluating a new chemical entity.

Introduction: The Allure and Challenge of Targeting Nicotinic Acetylcholine Receptors

Nicotinic acetylcholine receptors (nAChRs) are a superfamily of ligand-gated ion channels that are integral to a wide array of physiological and pathological processes.[1] These receptors, composed of five subunits arranged around a central ion pore, are found throughout the central and peripheral nervous systems.[2][3] The diversity of nAChR subtypes, arising from different combinations of α and β subunits (e.g., α4β2, α7, α3β4), allows for their involvement in diverse functions such as cognitive processes, pain perception, and reward pathways.[1][2] This subtype diversity presents both an opportunity and a challenge for drug discovery. The development of subtype-selective nAChR modulators holds immense therapeutic potential for treating a range of disorders including Alzheimer's disease, Parkinson's disease, schizophrenia, and chronic pain.[1]

Epibatidine, a natural alkaloid isolated from the skin of the Ecuadorian poison frog Epipedobates tricolor, stands as a testament to the potent analgesic effects that can be achieved by targeting nAChRs.[4][5] Its analgesic potency is reported to be up to 200 times that of morphine, and it acts via a non-opioid mechanism, which initially made it a highly promising therapeutic lead.[6][7] However, the clinical development of epibatidine was halted due to its severe toxicity, which stems from its lack of selectivity and potent activation of various nAChR subtypes, including those in the autonomic ganglia.[4][8] This has led to a narrow therapeutic window, with adverse effects such as hypertension, bradycardia, and muscle paralysis occurring at doses close to the therapeutic dose.[6]

The quest for novel nAChR agonists with improved safety profiles continues. 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, a compound with structural similarities to other nAChR ligands, represents a potential candidate for further investigation. Its efficacy, particularly its subtype selectivity and therapeutic index, must be rigorously compared to established compounds like epibatidine to ascertain its potential as a therapeutic agent or a research tool.

Comparative Pharmacological Profile: Epibatidine as the Gold Standard and a Cautionary Tale

Epibatidine's high affinity and potent agonism across multiple nAChR subtypes make it a valuable pharmacological tool for receptor characterization.[4] However, this lack of selectivity is also its greatest downfall for therapeutic applications.

ParameterEpibatidine4-Methoxy-2-(pyrrolidin-2-yl)pyridine
Binding Affinity (Ki, nM)
α4β2~0.02To be determined
α7~233To be determined
α3β4High affinity (implicated in toxicity)[4][8]To be determined
Functional Potency (EC50, nM) Potent agonist at multiple subtypesTo be determined
Efficacy Full agonist at many subtypesTo be determined
Selectivity Non-selectiveTo be determined
Known In Vivo Effects Potent analgesia, severe toxicity (hypertension, paralysis, seizures)[6][7]To be determined

This table highlights the known parameters for epibatidine and the necessary data to be generated for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine.

Experimental Design for a Head-to-Head Efficacy Comparison

To objectively compare the efficacy of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine with epibatidine, a tiered experimental approach is recommended. This approach will systematically characterize the binding and functional properties of the novel compound and directly compare them to the established profile of epibatidine.

Tier 1: Receptor Binding Affinity and Subtype Selectivity

The initial step is to determine the binding affinity (Ki) of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine for a panel of key nAChR subtypes and compare it to that of epibatidine. This is typically achieved through competitive radioligand binding assays.

Experimental Workflow: Radioligand Binding Assay

G cluster_prep Membrane Preparation cluster_assay Assay Incubation cluster_sep Separation & Quantification cluster_analysis Data Analysis prep1 Cell Culture/Tissue Homogenization (Expressing nAChR subtypes) prep2 Membrane Isolation (Centrifugation) prep1->prep2 assay1 Incubate Membranes with: - Radioligand (e.g., [3H]Epibatidine) - Varying concentrations of  4-Methoxy-2-(pyrrolidin-2-yl)pyridine or Epibatidine prep2->assay1 sep1 Rapid Filtration (Separates bound from free radioligand) assay1->sep1 sep2 Scintillation Counting (Quantifies bound radioactivity) sep1->sep2 analysis1 Generate Competition Curves sep2->analysis1 analysis2 Calculate IC50 Values analysis1->analysis2 analysis3 Calculate Ki Values (Cheng-Prusoff equation) analysis2->analysis3 caption Workflow for Radioligand Binding Assay.

Caption: Workflow for Radioligand Binding Assay.

Detailed Protocol: Competitive Radioligand Binding Assay

  • Membrane Preparation :

    • Culture cell lines (e.g., HEK293, CHO) stably expressing specific human nAChR subtypes (e.g., α4β2, α7, α3β4).[9]

    • Alternatively, use dissected brain regions known to be enriched in certain nAChR subtypes (e.g., thalamus for α4β2).

    • Homogenize cells or tissue in a suitable buffer and prepare membrane fractions by differential centrifugation.[10]

    • Determine the protein concentration of the membrane preparation.

  • Assay Setup :

    • In a 96-well plate, add a fixed amount of membrane preparation to each well.

    • Add a fixed concentration of a suitable radioligand. For α4β2 and α3β4 subtypes, [3H]epibatidine is an excellent choice due to its high affinity.[4][11] For the α7 subtype, [125I]α-bungarotoxin or [3H]methyllycaconitine can be used.[11]

    • Add a range of concentrations of the unlabeled competitor (4-Methoxy-2-(pyrrolidin-2-yl)pyridine or epibatidine).

    • Include wells for determining total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a known nAChR ligand like nicotine).

  • Incubation :

    • Incubate the plate at a specific temperature (e.g., room temperature or 4°C) for a sufficient time to reach equilibrium.

  • Separation and Quantification :

    • Rapidly filter the contents of each well through a glass fiber filtermat using a cell harvester. This separates the membrane-bound radioligand from the unbound radioligand.

    • Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis :

    • Calculate the specific binding at each competitor concentration by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration to generate a competition curve.

    • Use non-linear regression to fit the data to a one-site competition model and determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding).

    • Calculate the inhibitor constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[12]

Tier 2: Functional Potency and Efficacy

Following the determination of binding affinities, it is crucial to assess the functional activity of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine. This involves measuring its ability to activate nAChRs and cause ion flux. Electrophysiological techniques and fluorescence-based assays are the gold standards for this purpose.

Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

G cluster_prep Oocyte Preparation cluster_recording Electrophysiological Recording cluster_application Compound Application cluster_analysis Data Analysis prep1 Harvest Xenopus laevis Oocytes prep2 Inject cRNA for nAChR Subunits prep1->prep2 prep3 Incubate for 2-7 Days (Receptor Expression) prep2->prep3 rec1 Mount Oocyte in Recording Chamber prep3->rec1 rec2 Impale with Two Microelectrodes (Voltage and Current) rec1->rec2 rec3 Clamp Membrane Potential (e.g., -70 mV) rec2->rec3 app1 Perfuse with Increasing Concentrations of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine or Epibatidine rec3->app1 app2 Record Inward Current Response app1->app2 analysis1 Generate Dose-Response Curves app2->analysis1 analysis2 Calculate EC50 and Emax Values analysis1->analysis2 caption Workflow for Two-Electrode Voltage Clamp.

Caption: Workflow for Two-Electrode Voltage Clamp.

Detailed Protocol: Two-Electrode Voltage Clamp (TEVC) in Xenopus Oocytes

  • Oocyte Preparation :

    • Harvest oocytes from Xenopus laevis frogs.

    • Inject the oocytes with cRNA encoding the desired α and β subunits of the nAChR.

    • Incubate the oocytes for 2-7 days to allow for receptor expression on the cell surface.[13]

  • Electrophysiological Recording :

    • Place an oocyte in a recording chamber continuously perfused with a saline solution.

    • Impale the oocyte with two microelectrodes, one for measuring the membrane potential and the other for injecting current.

    • Use a voltage-clamp amplifier to hold the membrane potential at a fixed value (e.g., -70 mV).

  • Compound Application :

    • Apply increasing concentrations of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine or epibatidine to the oocyte via the perfusion system.

    • Record the resulting inward current, which is a measure of the ion flow through the activated nAChRs.

  • Data Analysis :

    • Plot the peak current response as a function of the agonist concentration to generate a dose-response curve.

    • Fit the curve with a sigmoidal function to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).

    • The efficacy of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine can be compared to that of a full agonist like acetylcholine or epibatidine.

Tier 3: In Vivo Efficacy and Therapeutic Index

Should the in vitro data for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine demonstrate promising potency and selectivity, the next logical step is to assess its efficacy and safety in vivo.

In Vivo Models of Nociception

  • Hot Plate Test : This model assesses the analgesic effect of a compound by measuring the latency of a mouse or rat to react to a heated surface.[14] An increase in response latency indicates an antinociceptive effect.

  • Tail-Flick Test : Similar to the hot plate test, this model measures the time it takes for an animal to move its tail away from a radiant heat source.

  • Neuropathic Pain Models : Models such as the chronic constriction injury (CCI) model can be used to evaluate the efficacy of the compound in a more clinically relevant pain state.[15]

Assessment of Side Effects and Toxicity

  • Observational Studies : Monitor animals for signs of toxicity, such as seizures, muscle tremors, and changes in locomotor activity.

  • Cardiovascular Monitoring : Measure blood pressure and heart rate to assess the effects on the autonomic nervous system.

  • Lethal Dose (LD50) Determination : Determine the dose of the compound that is lethal to 50% of the test animals.[6]

By comparing the effective dose for analgesia (ED50) with the dose that produces toxic effects, a therapeutic index can be calculated. A wider therapeutic index for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine compared to epibatidine would be a significant finding.

Interpreting the Comparative Data: Building a Case for a Superior Compound

The ultimate goal of this comparative analysis is to determine if 4-Methoxy-2-(pyrrolidin-2-yl)pyridine offers advantages over epibatidine. Key indicators of a promising compound would include:

  • High affinity and potency at the desired nAChR subtype(s) (e.g., α4β2 for analgesia).

  • Significantly lower affinity and potency at subtypes associated with toxicity (e.g., α3β4 in the autonomic ganglia).

  • A favorable in vivo profile , demonstrating robust analgesic effects at doses that do not cause significant side effects.

Signaling Pathway of Nicotinic Acetylcholine Receptors

G agonist Agonist (e.g., Acetylcholine, Epibatidine, 4-Methoxy-2-(pyrrolidin-2-yl)pyridine) nAChR Nicotinic Acetylcholine Receptor (Ligand-gated ion channel) agonist->nAChR Binds to receptor ion_channel Ion Channel Opening nAChR->ion_channel Conformational change ion_influx Na+ and Ca2+ Influx K+ Efflux ion_channel->ion_influx depolarization Membrane Depolarization ion_influx->depolarization downstream Downstream Cellular Responses (e.g., Action Potential Firing, Neurotransmitter Release) depolarization->downstream caption Simplified nAChR Signaling Pathway.

Caption: Simplified nAChR Signaling Pathway.

Conclusion

The comparison of a novel compound like 4-Methoxy-2-(pyrrolidin-2-yl)pyridine with a potent but toxic tool compound like epibatidine requires a systematic and rigorous experimental approach. By following the tiered strategy outlined in this guide, researchers can generate the necessary data to thoroughly characterize the efficacy, selectivity, and safety profile of the new chemical entity. The ultimate aim is to identify novel nAChR modulators with a superior therapeutic window, offering the potent analgesic effects of epibatidine without its debilitating toxicity. This endeavor is critical for advancing the development of new therapies for a host of debilitating neurological and psychiatric disorders.

References

  • Epibatidine: A Promising Natural Alkaloid in Health. (2018). PMC - NIH. [Link]

  • Epibatidine - Wikipedia. (n.d.). Wikipedia. [Link]

  • Subtypes of nicotinic acetylcholine receptors in nicotine reward, dependence, and withdrawal: Evidence from genetically modified mice. (n.d.). PMC. [Link]

  • Nicotinic acetylcholine receptors (nACh). (n.d.). BPS/IUPHAR Guide to PHARMACOLOGY. [Link]

  • Mammalian Nicotinic Acetylcholine Receptors: From Structure to Function. (2009). Physiological Reviews. [Link]

  • Nicotinic acetylcholine receptor - Wikipedia. (n.d.). Wikipedia. [Link]

  • Explainer: What is epibatidine? (2026). Chemistry World. [Link]

  • EPIBATIDINE AND ANALOGS - NEW TRENDS IN THE DEVELOPMENT OF COGNITIVE ENHANCERS AND STRONG ANALGETICS. (n.d.). MMSL. [Link]

  • Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (2008). PubMed. [Link]

  • Epibatidine activates muscle acetylcholine receptors with unique site selectivity. (n.d.). PMC - NIH. [Link]

  • Antinociceptive and toxic effects of (+)-epibatidine oxalate attributable to nicotinic agonist activity. (n.d.). PMC. [Link]

  • Neuronal Nicotinic Acetylcholine Receptors: Structural Revelations, Target Identifications, and Therapeutic Inspirations. (2005). ACS Publications. [Link]

  • Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: an update. (n.d.). Scilit. [Link]

  • Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. [Link]

  • Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. (n.d.). PMC. [Link]

  • High-Affinity Epibatidine Binding of Functional, Human α7-Nicotinic Acetylcholine Receptors Stably and Heterologously Expressed de Novo in Human SH-EP1 Cells. (2005). ResearchGate. [Link]

  • Epibatidine and its analogues as nicotinic acetylcholine receptor agonist: An update. (n.d.). Semantic Scholar. [Link]

  • Epibatidine: A Promising Natural Alkaloid in Health. (2018). MDPI. [Link]

  • Evaluation of novel epibatidine analogs in the rat nicotine drug discrimination assay and in the rat chronic constriction injury neuropathic pain model. (2023). Frontiers Publishing Partnerships. [Link]

  • EPIBATIDINE: FROM FROG ALKALOID TO ANALGESIC CLINICAL CANDIDATES. A TESTIMONIAL TO “TRUE GRIT”! (2008). HETEROCYCLES. [Link]

  • Investigation of the Possible Pharmacologically Active Forms of the Nicotinic Acetylcholine Receptor Agonist Anabaseine. (2019). MDPI. [Link]

  • A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. (n.d.). PMC. [Link]

  • Functional α6β4 acetylcholine receptor expression enables pharmacological testing of nicotinic agonists with analgesic properties. (2020). PubMed. [Link]

  • Effects of pyridine ring substitutions on affinity, efficacy, and subtype selectivity of neuronal nicotinic receptor agonist epibatidine. (2002). PubMed. [Link]

Sources

comparative analysis of different synthesis routes for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

Author: BenchChem Technical Support Team. Date: March 2026

An in-depth comparative analysis of synthetic routes for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine requires navigating one of the most notorious hurdles in heterocyclic chemistry: the "2-pyridyl problem."

As a versatile scaffold combining two privileged pharmacophores—a water-solubilizing pyridine ring and a structurally complex 3D pyrrolidine motif—this compound is highly sought after in drug discovery. However, synthesizing it efficiently demands precise stereocontrol and an understanding of organometallic stability.

This guide objectively compares three distinct synthetic methodologies, evaluating their mechanistic causality, practical scalability, and experimental reliability.

The Mechanistic Challenge: Bypassing the "2-Pyridyl Problem"

Before selecting a synthetic route, process chemists must understand why traditional cross-coupling often fails here. Attempting a Suzuki-Miyaura coupling using a 2-pyridylboronic acid and a functionalized pyrrolidine is fundamentally flawed. As detailed in literature regarding 1 [1], 2-pyridyl boron reagents are highly susceptible to rapid protodeboronation. The adjacent electronegative nitrogen atom lowers the energy barrier for B–C bond cleavage, destroying the reagent before transmetalation can occur.

To circumvent this, the electronic polarity must be inverted: the pyridine must act as the electrophile (e.g., 4-methoxy-2-bromopyridine), and the pyrrolidine must serve as the nucleophile (organozinc) or radical precursor.

Route A: Asymmetric sp³ C–H Functionalization & Negishi Coupling

This route relies on the direct, enantioselective deprotonation of N-Boc-pyrrolidine, followed by transmetalation to a stable organozinc reagent and subsequent palladium-catalyzed Negishi coupling [2].

Causality & Experimental Design: Direct sp³ C–H lithiation avoids multi-step chiral pool syntheses. By utilizing s-BuLi in the presence of the chiral diamine (-)-sparteine, the deprotonation is highly enantioselective. The resulting organolithium species is configurationally unstable at higher temperatures, necessitating cryogenic conditions. Transmetalation with ZnCl₂ generates a configurationally stable organozinc reagent. For the cross-coupling, a bulky, electron-rich phosphine ligand like CPhos is mandatory; it accelerates the difficult reductive elimination step of the sp³-sp² center, actively outcompeting undesired β-hydride elimination pathways.

Self-Validating Protocol:

  • Asymmetric Lithiation: In an oven-dried Schlenk flask under argon, dissolve N-Boc-pyrrolidine (1.0 eq) and (-)-sparteine (1.1 eq) in anhydrous Et₂O. Cool to -78 °C.

  • Deprotonation: Dropwise add s-BuLi (1.1 eq). Validation Check: Titrate s-BuLi with N-benzylbenzamide prior to use; exact stoichiometry is critical to prevent unreacted s-BuLi from participating in unwanted halogen-metal exchange with the pyridine electrophile later. Stir for 2 hours at -78 °C.

  • Transmetalation: Add a solution of anhydrous ZnCl₂ (1.2 eq) in THF. Warm to room temperature over 30 minutes. Validation Check: Quench a 0.1 mL aliquot with D₂O and analyze via GC-MS; >95% deuterium incorporation confirms successful organozinc formation.

  • Cross-Coupling: In a separate vial, pre-mix Pd(dba)₂ (5 mol%) and CPhos (10 mol%) in THF until the solution turns dark red (active Pd(0) formation). Add 4-methoxy-2-bromopyridine (0.8 eq) and transfer to the organozinc solution.

  • Reaction: Heat to 60 °C for 12 hours. Quench with saturated NH₄Cl, extract with EtOAc, and purify via silica gel chromatography.

Route B: Decarboxylative Metallaphotoredox Catalysis (Chiral Pool)

For laboratories lacking cryogenic infrastructure, leveraging the inherent stereocenter of L-proline (the "chiral pool") offers a powerful alternative [3].

Causality & Experimental Design: This route converts N-Boc-L-proline into a redox-active N-hydroxyphthalimide (NHPI) ester. Under blue LED irradiation, an Iridium photocatalyst undergoes single-electron transfer (SET) to reduce the NHPI ester, triggering decarboxylation to form a primary α-amino radical. This radical is captured by a Nickel catalyst, which has already undergone oxidative addition with 4-methoxy-2-bromopyridine, facilitating a highly stereoretentive C–C bond formation.

Self-Validating Protocol:

  • Precursor Activation: React N-Boc-L-proline with NHPI (1.0 eq) and DIC (1.1 eq) in DCM to form the redox-active ester.

  • Photoredox Setup: In a nitrogen-filled glovebox, combine the NHPI ester (1.5 eq), 4-methoxy-2-bromopyridine (1.0 eq), NiCl₂·glyme (10 mol%), dtbbpy (15 mol%), and[Ir(dF(CF₃)ppy)₂(dtbbpy)]PF₆ (1 mol%) in anhydrous DMF.

  • Irradiation: Seal the vial and irradiate with 450 nm blue LEDs. Validation Check: The reaction must transition from pale green (Ni(II)) to a deep red/brown, indicating the generation of the active Ni(0)/Ni(I) catalytic cycle. Crucial: Apply vigorous fan cooling. Photoredox reactions are light-driven, not heat-driven; temperatures exceeding 30 °C will degrade the Ir-catalyst and increase racemic background reactions.

  • Workup: Dilute with Et₂O, wash extensively with 5% aqueous LiCl (to remove DMF), and purify via reverse-phase HPLC.

Route C: De Novo Pyrrolidine Ring Construction

Instead of coupling two intact rings, this route builds the pyrrolidine heterocycle directly onto a pre-existing pyridine scaffold via copper-catalyzed intermolecular carboamination[4].

Causality & Experimental Design: Starting from 4-methoxy-2-vinylpyridine, a copper catalyst facilitates the radical addition of an aminoalkyl group (sourced from potassium N-carbamoyl-β-aminoethyltrifluoroborate). This polar/radical [3+2]-type sequence avoids sensitive organometallics and operates under mild, aqueous-compatible conditions. The trade-off is that the resulting product is a racemic mixture, requiring downstream chiral resolution.

Self-Validating Protocol:

  • Reagent Mixing: Combine 4-methoxy-2-vinylpyridine (1.0 eq), potassium N-Boc-β-aminoethyltrifluoroborate (1.5 eq), Cu(OTf)₂ (10 mol%), and MnO₂ (2.0 eq) in a 1:1 mixture of DCE and H₂O.

  • Cyclization: Heat at 80 °C for 18 hours. Validation Check: Monitor the disappearance of the distinct vinyl proton signals (approx. 5.5–6.5 ppm) via ¹H NMR of crude aliquots.

  • Workup: Filter the crude mixture through a Celite pad to remove insoluble manganese salts. Extract the filtrate with DCM.

  • Resolution: Subject the purified racemic product to chiral Supercritical Fluid Chromatography (SFC) using a Chiralpak AD-H column to isolate the desired enantiomer.

Strategic Workflow Visualization

SynthesisStrategies cluster_A Route A: Negishi Coupling cluster_B Route B: Decarboxylative Coupling cluster_C Route C: De Novo Cyclization Target 4-Methoxy-2-(pyrrolidin-2-yl)pyridine A1 N-Boc-pyrrolidine A2 s-BuLi / (-)-sparteine ZnCl2 A1->A2 A3 Chiral Organozinc A2->A3 A3->Target Pd-Catalyzed Cross-Coupling B1 L-Proline (Chiral Pool) B2 NHPI Esterification B1->B2 B3 Redox-Active Ester B2->B3 B3->Target Metallaphotoredox Catalysis C1 4-Methoxy-2-vinylpyridine C2 Cu-Catalyzed Radical Addition C1->C2 C3 Racemic Pyrrolidine C2->C3 C3->Target Chiral SFC Resolution

Logical workflow diagram comparing the three primary synthetic routes to the target molecule.

Quantitative Data & Performance Comparison

The following table summarizes the operational metrics of each route, allowing process chemists to select the methodology that best aligns with their facility's capabilities and project constraints.

Synthesis RouteOverall YieldEnantiomeric Excess (ee)ScalabilityReagent CostEnvironmental Impact (E-Factor)
Route A: Negishi Coupling 65-75%>95% (via (-)-sparteine)ModerateHigh (Chiral ligands, Pd)High (Cryogenic cooling, ethereal solvents)
Route B: Metallaphotoredox 50-60%>98% (Chiral pool retention)Low-ModerateVery High (Ir photocatalyst)Moderate (Ambient temp, but uses DMF/Ni)
Route C: De Novo Cyclization 70-85%N/A (Racemic, requires SFC)HighLow (Cu catalyst, basic reagents)Low (Aqueous compatible, cheap metals)

Conclusion

For early-stage discovery where high enantiopurity is required immediately and cryogenic reactors are available, Route A (Negishi Coupling) remains the gold standard [5]. If the target is required for high-throughput library synthesis and photochemical setups are accessible, Route B (Metallaphotoredox) provides an elegant, stereoretentive pathway from cheap amino acids. Conversely, for kilogram-scale process development where cryogenic conditions and expensive transition metals are cost-prohibitive, Route C (De Novo Cyclization) paired with simulated moving bed (SMB) chiral chromatography offers the most economically viable path forward.

References

  • The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition / PubMed. Available at:[Link]

  • Divergent Access to Chiral C2- and C3-Alkylated Pyrrolidines by Catalyst-Tuned Regio- and Enantioselective Hydroalkylation. American Chemical Society (ACS). Available at:[Link]

  • Synthesis of 2-Aryl and 2-Vinylpyrrolidines via Copper-catalyzed Coupling of Styrenes and Dienes with Potassium β-Aminoethyltrifluoroborates. National Institutes of Health (NIH) / PMC. Available at:[Link]

  • End-to-End Automated Synthesis of C(sp3)-Enriched Drug-like Molecules via Negishi Coupling and Novel, Automated Liquid–Liquid Extraction. Journal of Medicinal Chemistry - ACS Publications. Available at:[Link]

Sources

Safety Operating Guide

4-Methoxy-2-(pyrrolidin-2-yl)pyridine proper disposal procedures

Author: BenchChem Technical Support Team. Date: March 2026

Comprehensive Operational and Disposal Protocol for 4-Methoxy-2-(pyrrolidin-2-yl)pyridine

As a Senior Application Scientist, I frequently encounter laboratories struggling with the safe handling and disposal of complex, multi-functional heterocyclic compounds. 4-Methoxy-2-(pyrrolidin-2-yl)pyridine is a specialized research chemical that combines the structural features of a methoxy-substituted pyridine ring and a pyrrolidine moiety. This dual-ring system presents unique toxicological and logistical challenges. Standardized templates often fail to address the specific mechanistic hazards of such compounds.

This guide provides a self-validating, field-proven protocol for the safe operational handling, spill management, and environmental compliance of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine, ensuring the highest standards of laboratory safety and regulatory adherence.

Mechanistic Hazard Profiling

To design an effective safety protocol, we must first understand the causality behind the compound's hazards. The toxicity and reactivity of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine are driven by its two primary functional groups:

  • The Pyrrolidine Moiety: Pyrrolidine is a strong secondary amine. This high basicity makes the compound inherently corrosive, capable of causing severe tissue necrosis, skin burns, and irreversible eye damage upon contact[1][2]. It also contributes to the compound's volatility and flammability[1].

  • The Pyridine Moiety: The aromatic pyridine ring enhances the compound's lipophilicity, facilitating rapid dermal absorption. Systemically, pyridine derivatives are known to cause central nervous system (CNS) depression and impose significant metabolic strain on the hepatic and renal systems via Cytochrome P450 processing[3].

Hazard Compound 4-Methoxy-2-(pyrrolidin-2-yl)pyridine Pyrrolidine Pyrrolidine Moiety (Secondary Amine) Compound->Pyrrolidine Structural feature Pyridine Pyridine Moiety (Aromatic Amine) Compound->Pyridine Structural feature Corrosive Tissue Necrosis & Corrosive Burns Pyrrolidine->Corrosive High pKa (~11.3) CNS CNS Depression & Hepatic/Renal Toxicity Pyridine->CNS Lipophilicity & Systemic Absorption

Figure 1: Hazard profile of 4-Methoxy-2-(pyrrolidin-2-yl)pyridine based on structural moieties.

Operational Safety & Handling Protocol

Because of the compound's corrosive and toxic nature, handling must be restricted to controlled environments. The following self-validating protocol ensures that every point of potential exposure is actively mitigated.

Step-by-Step Handling Methodology:

  • Engineering Controls Validation: Before opening the container, verify that the chemical fume hood is operating with a face velocity of 80–120 feet per minute (fpm). Do not handle this compound on an open bench under any circumstances[4][5].

  • Static Discharge Mitigation: Because the compound possesses a low flash point similar to its parent compounds, ground and bond all receiving equipment. Use non-sparking tools to prevent accidental vapor ignition[1][6].

  • Inert Atmosphere Transfer: For highly pure analytical standards, perform transfers under an inert atmosphere (Nitrogen or Argon) using a Schlenk line or glovebox. This prevents oxidative degradation and moisture absorption, which can exacerbate the compound's corrosive nature.

  • Post-Handling Decontamination: Immediately wash all exposed external body areas after handling. Contaminated glassware must be rinsed with a compatible organic solvent (e.g., acetone) directly into the designated hazardous waste container before standard washing[6][7].

Table 1: Mandatory Personal Protective Equipment (PPE) Specifications

PPE CategorySpecificationCausal Justification
Hand Protection Butyl rubber or heavy-duty Nitrile gloves (double-gloved)Prevents dermal absorption of lipophilic pyridine derivatives; resists basic amines.
Eye Protection Chemical safety goggles AND full face shieldProtects against permanent ocular damage from corrosive pyrrolidine vapors/splashes.
Body Protection Flame-resistant (FR) laboratory coat and chemical apronMitigates fire risk from flammable vapors and prevents corrosive skin burns.
Respiratory NIOSH-approved respirator with organic vapor (OV) cartridgesRequired only if engineering controls (fume hood) fail or during major spill response.

Spill Management & Decontamination

In the event of a spill, immediate containment is critical to prevent vapor accumulation and environmental contamination.

Step-by-Step Spill Response:

  • Evacuation and Isolation: Immediately evacuate personnel not wearing appropriate PPE. Eliminate all ignition sources (flames, hot surfaces, electrical sparks) in the immediate vicinity[1][6].

  • Ventilation: Maximize fume hood exhaust and room ventilation to rapidly disperse volatile amine vapors.

  • Containment: Surround the spill with an inert, non-combustible absorbent material (e.g., dry sand, vermiculite, or a commercial chemical spill kit). Do not use combustible materials like sawdust, as they can ignite when exposed to reactive amines[4][7].

  • Neutralization (Optional but Recommended): If safe to do so, carefully apply a mild acidic neutralizing agent (e.g., sodium bisulfate or dilute citric acid) to neutralize the basic pyrrolidine moiety. This self-validating step drastically reduces both volatility and corrosivity before physical cleanup.

  • Collection: Sweep the absorbed mixture using non-sparking tools and place it into a chemically compatible, sealable high-density polyethylene (HDPE) container[7].

  • Surface Decontamination: Wash the spill area thoroughly with a 70% ethanol solution, followed by soap and water, collecting all rinsate as hazardous waste.

Waste Segregation & Disposal Procedures

Environmental Protection Agency (EPA) regulations strictly prohibit the disposal of pyridine and pyrrolidine derivatives down the drain or in standard municipal waste due to their high toxicity to aquatic life and their potential for severe groundwater contamination[2][8].

Step-by-Step Disposal Plan:

  • Waste Segregation: Collect all 4-Methoxy-2-(pyrrolidin-2-yl)pyridine waste in a designated "Non-Halogenated Basic Organic Waste" container. Never mix this with acidic waste (to prevent violent exothermic neutralization reactions) or strong oxidizers[5][7].

  • Primary Containment: Use sealed, chemically compatible containers (HDPE or glass). Ensure containers are kept tightly closed when not actively receiving waste to prevent continuous vapor emission.

  • Labeling: Affix a compliant hazardous waste label detailing the exact chemical name, specific hazards ("Toxic", "Corrosive", "Flammable"), and the accumulation start date[7].

  • Secondary Containment: Store the waste container in secondary containment within a ventilated, flame-proof storage cabinet.

  • Final Disposal via Incineration: Transfer the waste to your institution's Environmental Health and Safety (EHS) department. The only EPA-acceptable disposal method for this class of compounds is high-temperature rotary kiln or liquid injection incineration (820°–1,600°C). Crucially, the incinerator must be equipped with a nitrogen oxide (NOx) scrubber to prevent the atmospheric release of toxic combustion byproducts generated by the nitrogen-rich rings[8].

G Start Waste Generation: 4-Methoxy-2-(pyrrolidin-2-yl)pyridine Segregation Waste Segregation: Non-Halogenated Basic Organics Start->Segregation LiquidWaste Liquid Waste: Collect in HDPE/Glass Container Segregation->LiquidWaste SolidWaste Solid Waste: Contaminated PPE & Consumables Segregation->SolidWaste Labeling Labeling: 'Hazardous Waste - Toxic/Corrosive Amine' LiquidWaste->Labeling SolidWaste->Labeling Storage Temporary Storage: Ventilated Flammables Cabinet Secondary Containment Labeling->Storage EHS EHS Transfer & Profiling Storage->EHS Incineration Final Disposal: High-Temp Incineration with NOx Scrubber EHS->Incineration EPA Compliant Disposal

Figure 2: Waste segregation and disposal workflow for nitrogenous heterocyclic compounds.

Sources

×

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.